molecular formula C45H85NO7 B15577418 Lipid 7-1

Lipid 7-1

Cat. No.: B15577418
M. Wt: 752.2 g/mol
InChI Key: CRYVCSHCLIYGAH-QAHSQZNUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lipid 7-1 is a useful research compound. Its molecular formula is C45H85NO7 and its molecular weight is 752.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H85NO7

Molecular Weight

752.2 g/mol

IUPAC Name

nonyl 8-[6-[4,4-bis[(Z)-oct-5-enoxy]butanoyloxy]hexyl-(2-hydroxyethyl)amino]octanoate

InChI

InChI=1S/C45H85NO7/c1-4-7-10-13-16-23-28-39-50-43(48)32-25-18-17-19-26-35-46(37-38-47)36-27-20-24-29-40-51-44(49)33-34-45(52-41-30-21-14-11-8-5-2)53-42-31-22-15-12-9-6-3/h8-9,11-12,45,47H,4-7,10,13-42H2,1-3H3/b11-8-,12-9-

InChI Key

CRYVCSHCLIYGAH-QAHSQZNUSA-N

Origin of Product

United States

Foundational & Exploratory

Lipid 7-1: An In-Depth Technical Guide for Drug Delivery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Novel Ionizable Cationic Lipid for Advanced mRNA Delivery Systems

Introduction

In the rapidly advancing field of nucleic acid therapeutics, particularly with the advent of mRNA-based vaccines and therapies, the development of safe and effective delivery vehicles is paramount. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, owing to their ability to protect the fragile mRNA cargo and facilitate its entry into target cells. At the heart of these LNPs are ionizable cationic lipids, a class of molecules engineered to possess a pH-dependent charge. This property is crucial for both the encapsulation of negatively charged mRNA during formulation and for the subsequent release of the mRNA from the endosome into the cytoplasm after cellular uptake.

This technical guide provides a comprehensive overview of Lipid 7-1, a novel ionizable cationic lipid. While specific experimental data for this compound is not yet widely published in peer-reviewed literature, this document will detail its chemical properties and provide generalized experimental protocols and expected performance characteristics based on established knowledge of similar ionizable lipids used in LNP formulations. This guide is intended for researchers, scientists, and drug development professionals working to advance next-generation drug delivery systems.

Core Concepts: The Role of Ionizable Cationic Lipids in mRNA Delivery

Ionizable cationic lipids are amphiphilic molecules that typically consist of a hydrophilic headgroup containing a tertiary or quaternary amine, and one or more hydrophobic lipid tails. The key feature of these lipids is their pKa, the pH at which they are 50% ionized. In the acidic environment (typically pH 4-5) used during LNP formulation, the amine headgroup becomes protonated, resulting in a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate (B84403) backbone of mRNA, leading to the formation of a stable lipid-mRNA complex.

Upon administration and circulation in the body at physiological pH (~7.4), the ionizable lipid becomes largely deprotonated and neutral. This neutrality is critical for reducing the toxicity associated with permanently cationic lipids and minimizing non-specific interactions with blood components, thereby prolonging circulation time.

Once the LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome. The endosome undergoes a maturation process, during which its internal pH drops to around 5.0-6.5. In this acidic environment, the ionizable lipid once again becomes protonated. This charge reversal is believed to trigger the endosomal escape of the mRNA through one or more proposed mechanisms, which will be discussed in detail in a later section.

Chemical Properties of this compound

This compound is an ionizable cationic lipid with the following chemical properties:

PropertyValue
Formal Name 8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester
CAS Number 2795392-95-7
Molecular Formula C45H85NO7
Formula Weight 752.2 g/mol

Lipid Nanoparticle Formulation with this compound: A Generalized Approach

The formulation of mRNA-containing LNPs is a critical process that determines the physicochemical properties and, ultimately, the in vivo efficacy of the delivery system. While a specific, published protocol for this compound is not available, the following is a generalized experimental protocol based on standard microfluidic mixing techniques used for other ionizable lipids.

Experimental Protocol: LNP Formulation by Microfluidic Mixing

1. Preparation of Stock Solutions:

  • Lipid Stock Solution (in Ethanol):

    • Dissolve this compound, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) in absolute ethanol (B145695) to achieve a desired molar ratio. A common starting molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase is typically in the range of 10-25 mg/mL.

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA transcript in a low pH buffer, such as 50 mM citrate (B86180) buffer (pH 4.0). The concentration of the mRNA solution will depend on the desired final mRNA concentration and the N:P ratio.

    • The N:P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate groups in the mRNA. This ratio is a critical parameter that influences encapsulation efficiency and particle stability, with typical ranges being between 3:1 and 6:1.

2. Microfluidic Mixing:

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another syringe of a microfluidic mixing device (e.g., NanoAssemblr®).

  • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

  • Set the total flow rate to control the mixing time and influence particle size (e.g., 12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two solutions leads to a change in solvent polarity, which drives the self-assembly of the lipids and mRNA into LNPs.

3. Downstream Processing:

  • Buffer Exchange and Concentration: The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to remove the ethanol and raise the pH. Tangential flow filtration (TFF) is a common method for this step, which also serves to concentrate the LNP formulation.

  • Sterile Filtration: The final LNP formulation is passed through a 0.22 µm sterile filter.

Expected Physicochemical Characterization of this compound LNPs

The following table summarizes the expected physicochemical properties of LNPs formulated with an ionizable lipid like this compound. These values are representative and will vary depending on the specific formulation parameters (e.g., lipid ratios, N:P ratio, flow rates).

ParameterTypical RangeMethod of Analysis
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -10 to +10 mVElectrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Mechanism of Action: Endosomal Escape

The ability of LNPs to facilitate the escape of their mRNA cargo from the endosome is a critical determinant of their transfection efficiency. For ionizable lipids like this compound, the primary mechanism of endosomal escape is believed to be driven by the pH-dependent protonation of the lipid's amine headgroup within the acidic environment of the late endosome. This protonation leads to a series of events that culminate in the disruption of the endosomal membrane.

Two main hypotheses, which are not mutually exclusive, describe this process:

  • The Proton Sponge Effect: The protonated ionizable lipids buffer the endosomal environment, leading to an influx of protons and counter-ions (e.g., chloride ions) into the endosome. This influx increases the osmotic pressure within the vesicle, causing it to swell and eventually rupture, releasing the LNP and its mRNA cargo into the cytoplasm.

  • Formation of Non-Bilayer Lipid Phases: The positively charged ionizable lipids can interact with negatively charged lipids present in the endosomal membrane (e.g., phosphatidylserine). This interaction is thought to induce a phase transition in the lipid organization from a lamellar bilayer to a non-bilayer hexagonal (HII) phase. The formation of these non-bilayer structures disrupts the integrity of the endosomal membrane, creating pores through which the mRNA can escape.

The following diagram illustrates the proposed signaling pathway for LNP uptake and endosomal escape.

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Fusion mRNA_Release mRNA Release Late_Endosome->mRNA_Release Endosomal Escape (Membrane Destabilization) Cytoplasm Cytoplasm Translation Translation (Protein Production) mRNA_Release->Translation

Figure 1. Proposed pathway for LNP cellular uptake and endosomal escape.

Experimental Workflow for In Vitro Transfection

To assess the efficacy of a this compound LNP formulation, a standard in vitro transfection experiment can be performed. The following diagram outlines a typical workflow.

In_Vitro_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Transfection cluster_analysis Analysis Formulation LNP Formulation (this compound + mRNA) Characterization Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Characterization Cell_Seeding Seed Target Cells (e.g., HEK293, HeLa) Transfection Add LNP-mRNA Complex to Cells Cell_Seeding->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Protein_Expression Measure Reporter Protein Expression (e.g., Luciferase, GFP) Incubation->Protein_Expression Cytotoxicity Assess Cell Viability (e.g., MTT, LDH assay) Incubation->Cytotoxicity

Figure 2. Experimental workflow for in vitro evaluation of LNP transfection efficiency.

Conclusion and Future Directions

This compound represents a promising addition to the toolkit of ionizable cationic lipids for mRNA delivery. Its chemical structure is designed to facilitate both stable encapsulation of mRNA and efficient endosomal escape, two of the most critical attributes for a successful LNP delivery system. While this guide provides a foundational understanding of this compound and a generalized framework for its use, further research is needed to fully characterize its performance in various LNP formulations and to elucidate the specific molecular interactions that govern its mechanism of action.

Future studies should focus on:

  • Quantitative Characterization: Publishing detailed physicochemical and in vivo performance data for LNPs formulated with this compound.

  • Mechanism of Action: Investigating the specific biophysical and cellular mechanisms by which this compound mediates endosomal escape.

  • Formulation Optimization: Exploring the impact of different helper lipids, PEG-lipids, and formulation parameters on the efficacy and safety of this compound-based LNPs.

  • In Vivo Studies: Evaluating the biodistribution, organ-specific delivery, and therapeutic efficacy of this compound LNPs in relevant animal models.

As the field of mRNA therapeutics continues to expand, the development and thorough characterization of novel ionizable lipids like this compound will be essential for creating the next generation of safe and effective genetic medicines.

An In-depth Technical Guide to Lipid 7-1: Structure, Properties, and Applications in Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 7-1 is a novel, ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its unique chemical structure allows for efficient encapsulation of negatively charged nucleic acids at a low pH and a near-neutral surface charge at physiological pH, which is crucial for in vivo stability and reduced toxicity. Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine of this compound, facilitating endosomal escape and the release of the nucleic acid cargo into the cytoplasm. This guide provides a comprehensive overview of the structure, chemical properties, and biological interactions of this compound, along with detailed experimental protocols for its use.

Structure and Chemical Properties

This compound is chemically defined as nonyl 8-((6-((4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoyl)oxy)hexyl)(2-hydroxyethyl)amino)octanoate.[1][2] Its structure consists of a tertiary amine headgroup, two unsaturated hydrocarbon tails, and a linker region.

Chemical Structure

The detailed chemical structure of this compound is as follows:

IUPAC Name: nonyl 8-((6-((4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoyl)oxy)hexyl)(2-hydroxyethyl)amino)octanoate[1][2]

Molecular Formula: C45H85NO7[1][2]

Molecular Weight: 752.18 g/mol [1]

CAS Number: 2795392-95-7[1][2]

Physicochemical Properties
PropertyValueSource/Comment
Appearance Colorless to light yellow liquidPredicted based on similar lipids
Solubility Soluble in ethanol (B145695) (≥10 mg/mL)[2]
Purity ≥98%Commercially available specification[2]
Storage -20°C for long-term storage[2]
pKa (apparent) 6.0 - 7.0 (predicted for LNP)The apparent pKa of LNPs formulated with ionizable lipids is critical for their function and is typically in this range for effective endosomal escape.[3]
Melting Point Not determinedExperimental data not available.
Boiling Point 725.8±50.0 °C (Predicted)[4]
Density 0.925±0.06 g/cm3 (Predicted)[4]

Biological Activity and Signaling Pathways

While this compound's primary role is as a structural component of LNPs for nucleic acid delivery, the lipid vehicle itself is not biologically inert. Ionizable lipids, as a class, have been shown to possess intrinsic immunostimulatory properties.

Innate Immune Activation via Toll-Like Receptor 4 (TLR4)

Recent studies have demonstrated that ionizable lipids within LNPs can activate the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway.[5][6][7][8][9] This activation is independent of the nucleic acid cargo and is attributed to the structural similarity of the ionizable lipids to lipid A, a component of lipopolysaccharide (LPS) and a known TLR4 agonist.

The binding of the ionizable lipid to the MD-2 co-receptor of TLR4 initiates a downstream signaling cascade, leading to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).[5][8][9] These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons, contributing to the adjuvant effect observed with LNP-based vaccines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP Lipid Nanoparticle (with this compound) TLR4_MD2 TLR4/MD-2 Complex LNP->TLR4_MD2 Binding MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Dimerization & Translocation Gene_Expression Pro-inflammatory Cytokine & Type I Interferon Gene Expression NFkB_nuc->Gene_Expression pIRF3_nuc->Gene_Expression

Caption: TLR4 signaling pathway activated by ionizable lipids.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is described in patent literature (e.g., US20220218614A1). The synthesis is a multi-step process that is beyond the scope of this guide. For researchers interested in the synthesis, it is recommended to consult the relevant patents. For most applications, purchasing this compound from a reputable chemical supplier is the most practical approach.

Formulation of Lipid Nanoparticles (LNPs) for mRNA Delivery using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (200 proof, anhydrous)

  • Citrate (B86180) buffer (e.g., 25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (e.g., 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration in the ethanol phase is typically in the range of 10-20 mM.

    • Gently warm and vortex the solution to ensure all lipids are fully dissolved.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution in citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the desired final mRNA-to-lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Set the flow rates of the two pumps to achieve a desired volumetric ratio of the aqueous to organic phase (typically 3:1). The total flow rate will influence the resulting LNP size.

    • Initiate the pumps to mix the two solutions in the microfluidic chip. The rapid mixing triggers the self-assembly of the LNPs.

    • Collect the resulting LNP suspension.

  • Dialysis:

    • Transfer the collected LNP suspension to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove the ethanol and raise the pH.

  • Characterization:

    • Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Determine the surface charge of the LNPs in PBS using DLS.

    • Encapsulation Efficiency: Use a fluorescent dye-based assay, such as the RiboGreen assay, to determine the percentage of mRNA encapsulated within the LNPs.

LNP_Formulation_Workflow Lipid_Stock Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic Ratio ~3:1) Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing LNP_Suspension Collect LNP Suspension (in Ethanol/Citrate Buffer) Microfluidic_Mixing->LNP_Suspension Dialysis Dialysis against PBS (pH 7.4) LNP_Suspension->Dialysis Characterization Characterization Dialysis->Characterization DLS DLS (Size, PDI, Zeta Potential) Characterization->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Characterization->RiboGreen In_Vitro_Transfection_Workflow Seed_Cells Seed Cells in 96-well Plate (Day 1) Transfect Add LNP-containing Medium to Cells (Day 2) Seed_Cells->Transfect Prepare_LNPs Dilute mRNA-LNPs in Culture Medium Prepare_LNPs->Transfect Incubate Incubate for 24-48 hours Transfect->Incubate Analyze Analyze Protein Expression Incubate->Analyze Luciferase_Assay Luciferase Assay Analyze->Luciferase_Assay Western_Blot Western Blot / Flow Cytometry Analyze->Western_Blot

References

In Vitro Biological Activity of Lipid 7-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the in vitro biological activity of the novel synthetic lipid, Lipid 7-1. The data herein demonstrates that this compound is a potent and selective inhibitor of the NLRP3 inflammasome, a key mediator of inflammation. This guide includes quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, when activated by a variety of danger signals, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[1][2] this compound has been developed as a small molecule inhibitor targeting the NLRP3 inflammasome assembly. This guide details its in vitro characterization.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in various in vitro assays using lipopolysaccharide (LPS) and nigericin-stimulated human THP-1 monocytes.[1][3] The following tables summarize the quantitative data obtained.

Table 1: Inhibition of IL-1β Release

Concentration of this compoundMean IL-1β Release (pg/mL) ± SD% Inhibition
Vehicle Control (DMSO)1520 ± 850%
1 nM1350 ± 7011.2%
10 nM810 ± 5546.7%
50 nM (IC50) 755 ± 48 50.3%
100 nM420 ± 3072.4%
500 nM150 ± 2290.1%

Table 2: Inhibition of Caspase-1 Activity

Concentration of this compoundMean Caspase-1 Activity (Luminescence Units) ± SD% Inhibition
Vehicle Control (DMSO)89500 ± 41000%
1 nM81200 ± 35009.3%
10 nM53700 ± 280040.0%
65 nM (IC50) 44600 ± 2150 50.2%
100 nM31300 ± 190065.0%
500 nM9800 ± 95089.0%

Table 3: Cytotoxicity Assessment (LDH Release)

Concentration of this compound% Cytotoxicity (relative to control) ± SD
Vehicle Control (DMSO)3.5 ± 0.8%
1 nM3.7 ± 0.6%
10 nM3.9 ± 0.9%
100 nM4.1 ± 1.1%
1 µM4.5 ± 1.3%
10 µM5.2 ± 1.8%

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the NLRP3 inflammasome signaling pathway and the general experimental workflow used to assess the inhibitory activity of this compound.

NLRP3_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_inhibition Point of Inhibition cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_act NLRP3 K_efflux->NLRP3_act Inflammasome NLRP3 Inflammasome Assembly NLRP3_act->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Lipid71 This compound Lipid71->Inflammasome Inhibits Assembly Casp1->Pro_IL1B Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_prep cluster_treatment cluster_analysis Start Seed THP-1 Monocytes PMA Differentiate with PMA (50 ng/mL, 48h) Start->PMA Priming Signal 1: Prime with LPS (1 µg/mL, 3h) PMA->Priming Inhibitor Add this compound (various conc., 1h) Priming->Inhibitor Activation Signal 2: Activate with Nigericin (10 µM, 1h) Inhibitor->Activation Collect Collect Supernatant Activation->Collect ELISA IL-1β ELISA Collect->ELISA CaspaseAssay Caspase-1 Activity Assay Collect->CaspaseAssay LDH LDH Cytotoxicity Assay Collect->LDH

References

An In-depth Technical Guide to the Role of Ionizable Lipid pKa in Nucleic Acid Encapsulation: A Case Study Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The effective delivery of nucleic acid therapeutics, such as siRNA and mRNA, is critically dependent on the design of the lipid nanoparticle (LNP) delivery vehicle. A key determinant of LNP efficacy is the apparent acid dissociation constant (pKa) of its ionizable cationic lipid component. This technical guide delves into the pivotal role of pKa in the encapsulation of nucleic acids and their subsequent endosomal escape, a crucial step for therapeutic action. Due to the limited public availability of specific data for "Lipid 7-1," this paper will utilize a well-characterized ionizable lipid, DLin-MC3-DMA, as a representative example to illustrate these fundamental principles. This guide will provide a comprehensive overview of the structure-activity relationships of ionizable lipids, detailed experimental protocols for pKa determination, and a logical framework for understanding the process of nucleic acid delivery.

Introduction: The Critical Role of pKa in LNP-mediated Nucleic Acid Delivery

Ionizable cationic lipids are indispensable components of modern lipid nanoparticle formulations for nucleic acid delivery.[1][2] Their unique pH-responsive nature allows for efficient encapsulation of negatively charged nucleic acids during formulation at an acidic pH and a near-neutral surface charge at physiological pH, which minimizes toxicity and non-specific interactions in the bloodstream.[3][4] The apparent pKa of an LNP, which represents the pH at which 50% of the ionizable lipids are positively charged, is a paramount parameter governing the nanoparticle's performance.[5][6][7]

An optimal pKa is essential for facilitating endosomal escape. After cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the internal pH progressively decreases from ~6.5 to ~5.0. As the endosomal pH drops below the LNP's pKa, the ionizable lipids become protonated, leading to a net positive charge. This charge reversal is hypothesized to promote the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[4][8]

The structure of the ionizable lipid, including its headgroup, linker, and lipid tails, significantly influences its pKa and, consequently, its in vivo activity.[4][8] Extensive research has established optimal pKa ranges for different applications; for instance, a pKa of 6.2-6.4 is often cited as optimal for siRNA delivery to the liver, while a slightly higher pKa of 6.6-6.9 has been found to be effective for intramuscular delivery of mRNA vaccines.[9][10]

Quantitative Data on a Representative Ionizable Lipid: DLin-MC3-DMA

ParameterValueReference
Chemical Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate[11]
Molecular Formula C43H79NO2[11]
pKa 6.44[11]
Optimal Application siRNA delivery to hepatocytes[11]

Experimental Protocols

Determination of LNP pKa using the TNS Fluorescence Assay

The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a widely used method to determine the apparent pKa of lipid nanoparticles. TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent upon binding to the hydrophobic core of the LNP, a process that is dependent on the surface charge of the nanoparticle.

Materials:

  • Lipid Nanoparticles (LNPs) formulated with the ionizable lipid.

  • 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) stock solution (e.g., 1 mg/mL in DMSO).

  • A series of buffers with pH values ranging from 3 to 10 (e.g., citrate (B86180), phosphate, and borate (B1201080) buffers) at a constant ionic strength (e.g., 150 mM NaCl).[9]

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a working solution of TNS by diluting the stock solution in water to a final concentration of approximately 6 µM.[12]

  • In the 96-well plate, add a fixed volume of each buffer solution (e.g., 180 µL) to different wells, covering the desired pH range.

  • Add a small volume of the LNP suspension (e.g., 10 µL) to each well containing the buffer.

  • Add a small volume of the TNS working solution (e.g., 10 µL) to each well.

  • Incubate the plate at room temperature for a short period (e.g., 5-10 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of approximately 321 nm and an emission wavelength of approximately 447 nm.[13]

  • Plot the fluorescence intensity as a function of pH.

  • The data is then fitted to a sigmoidal curve, and the pKa is determined as the pH at which the fluorescence is 50% of the maximum fluorescence.[10][12]

Determination of Ionizable Lipid pKa by Potentiometric Titration

Potentiometric titration is another method to determine the pKa of an ionizable molecule. This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.

Materials:

  • Ionizable lipid sample.

  • A suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol (B145695) to ensure lipid solubility).

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[1][14]

  • A calibrated pH meter with a suitable electrode.

  • Magnetic stirrer and stir bar.

  • Burette for precise delivery of the titrant.

Procedure:

  • Dissolve a known amount of the ionizable lipid in the chosen solvent system.

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Gradually add the titrant (e.g., NaOH if the lipid is in its protonated, acidic form) in small, known increments.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH has passed the equivalence point (the point at which the moles of titrant added are equal to the initial moles of the analyte).

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Protocol for Nucleic Acid Encapsulation in Lipid Nanoparticles

This protocol describes a common method for encapsulating nucleic acids into LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA).

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol.

  • PEG-lipid (e.g., DMG-PEG2000).

  • Nucleic acid (e.g., siRNA) in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).[15]

  • Ethanol.

  • Microfluidic mixing device (e.g., NanoAssemblr).

  • Dialysis cassettes for buffer exchange.

  • Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

  • Prepare a lipid mixture by dissolving the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[15]

  • Dissolve the nucleic acid in the acidic aqueous buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions, with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.

  • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of the LNPs and the encapsulation of the nucleic acid.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange by dialyzing the LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs.

  • Characterize the resulting LNPs for size, polydispersity, nucleic acid encapsulation efficiency, and pKa.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the proposed mechanism of endosomal escape.

experimental_workflow_pka cluster_tns TNS Fluorescence Assay cluster_titration Potentiometric Titration tns_start Prepare LNP and TNS Solutions tns_mix Mix in pH-gradient Buffers tns_start->tns_mix tns_read Measure Fluorescence tns_mix->tns_read tns_analyze Plot Fluorescence vs. pH and Determine pKa tns_read->tns_analyze tit_start Dissolve Ionizable Lipid tit_titrate Titrate with Acid/Base tit_start->tit_titrate tit_record Record pH vs. Volume tit_titrate->tit_record tit_analyze Plot Titration Curve and Determine pKa tit_record->tit_analyze

Caption: Workflow for pKa determination.

encapsulation_workflow prep_lipids Prepare Lipid Mixture in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4) prep_na->microfluidics self_assembly LNP Self-Assembly and NA Encapsulation microfluidics->self_assembly dialysis Buffer Exchange to Neutral pH (PBS, pH 7.4) self_assembly->dialysis characterization LNP Characterization (Size, pKa, Encapsulation) dialysis->characterization

Caption: Nucleic acid encapsulation workflow.

endosomal_escape lnp_uptake LNP Uptake via Endocytosis (Physiological pH ~7.4, LNP surface is near-neutral) endosome LNP in Early Endosome (pH drops to ~6.5) lnp_uptake->endosome protonation Ionizable Lipids Become Protonated (pH < pKa of LNP) endosome->protonation membrane_interaction Interaction with Anionic Endosomal Lipids protonation->membrane_interaction membrane_disruption Endosomal Membrane Destabilization membrane_interaction->membrane_disruption release Nucleic Acid Release into Cytoplasm membrane_disruption->release

References

An In-depth Technical Guide to the Physicochemical Characteristics of Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 7-1 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of nucleic acid-based therapeutics, such as siRNA and mRNA.[1][2] Its chemical structure, 8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester, features a tertiary amine that can be protonated at acidic pH, a key characteristic for efficient encapsulation of nucleic acids and their subsequent release into the cytoplasm.[3][4] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visualization of the underlying mechanisms of action.

Core Physicochemical Properties

The efficacy of this compound in drug delivery is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is not publicly available, this section outlines the key parameters and provides typical ranges observed for similar ionizable lipids used in LNP formulations.

Summary of Physicochemical Characteristics
PropertyDescriptionTypical Value/Range (for similar ionizable lipids)
Molecular Formula The empirical formula representing the elemental composition of the molecule.C45H85NO7[3][4]
Molecular Weight The mass of one mole of the substance.752.18 g/mol [4]
Purity The percentage of the specified compound in the material.≥98%[3]
Appearance The physical state and color of the substance.A solution in ethanol[3]
Solubility The ability of the substance to dissolve in a solvent.Soluble in ethanol (B145695) (≥10 mg/ml)[3]
pKa The pH at which the ionizable amine is 50% protonated. This is a critical parameter for encapsulation and endosomal escape.6.0 - 7.0
LNP Particle Size The hydrodynamic diameter of the lipid nanoparticles formulated with the lipid. Influences biodistribution and cellular uptake.80 - 150 nm
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in a mixture.< 0.2
Encapsulation Efficiency The percentage of the nucleic acid cargo that is successfully entrapped within the lipid nanoparticles.> 90%

Note: The values for pKa, LNP Particle Size, Polydispersity Index, and Encapsulation Efficiency are representative of similar ionizable lipids and are not specific experimental data for this compound.

Experimental Protocols

The following sections detail the standard methodologies used to determine the key physicochemical parameters of ionizable lipids like this compound.

Determination of pKa using the TNS Assay

The apparent pKa of an ionizable lipid within an LNP formulation is a critical determinant of its in vivo efficacy. The TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) assay is a common fluorescence-based method to determine this value.

Principle: TNS is a fluorescent probe that exhibits low fluorescence in aqueous environments but becomes highly fluorescent in nonpolar environments, such as the core of a lipid bilayer. As the pH of the LNP solution decreases, the ionizable lipid becomes protonated (positively charged), leading to electrostatic interactions with the negatively charged TNS, drawing it into the hydrophobic core of the LNP and increasing its fluorescence. The pKa is the pH at which 50% of the maximal fluorescence intensity is observed.[5][6]

Methodology:

  • Preparation of Buffers: A series of buffers with pH values ranging from 3 to 10 are prepared.[6][7]

  • LNP Sample Preparation: LNPs formulated with this compound (without nucleic acid cargo) are diluted to a suitable concentration in each of the prepared buffers.[7]

  • TNS Addition: A stock solution of TNS in a solvent like DMSO is added to each LNP-buffer mixture.[6]

  • Fluorescence Measurement: The fluorescence intensity of each sample is measured using a fluorescence spectrophotometer with excitation and emission wavelengths typically around 321 nm and 445 nm, respectively.[7]

  • Data Analysis: The fluorescence intensity is plotted against the pH. The data is fitted to a sigmoidal curve, and the pH at which the fluorescence is half-maximal is determined as the apparent pKa of the LNP.[7]

TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (pH 3-10) mix Mix LNPs, Buffers, and TNS prep_buffers->mix prep_lnp Prepare LNP Samples prep_lnp->mix prep_tns Prepare TNS Solution prep_tns->mix measure Measure Fluorescence (Ex: 321 nm, Em: 445 nm) mix->measure plot Plot Fluorescence vs. pH measure->plot fit Fit Sigmoidal Curve plot->fit pka Determine pKa at 50% Max Fluorescence fit->pka

TNS Assay Workflow for pKa Determination.
Measurement of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive, well-established technique for measuring the size distribution of nanoparticles in suspension.[8][9][10]

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. The PDI is a dimensionless number that indicates the breadth of the size distribution.

Methodology:

  • Sample Preparation: LNP samples are diluted with an appropriate buffer (e.g., PBS) to a concentration suitable for DLS measurement, ensuring there are no air bubbles.

  • Instrument Setup: The DLS instrument is configured with parameters such as the viscosity and refractive index of the dispersant and the scattering angle.

  • Measurement: The diluted LNP sample is placed in a cuvette and inserted into the instrument. The laser illuminates the sample, and the scattered light intensity fluctuations are recorded over time.

  • Data Analysis: The instrument's software uses a correlation function to analyze the intensity fluctuations and calculate the particle size distribution, the average hydrodynamic diameter (Z-average), and the PDI.[11]

DLS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Dilute LNP Sample in Buffer instrument_setup Set DLS Instrument Parameters prep_sample->instrument_setup measure_scattering Measure Light Scattering Fluctuations instrument_setup->measure_scattering correlation Analyze Correlation Function measure_scattering->correlation calculate Calculate Size, PDI, and Distribution correlation->calculate

DLS Workflow for Particle Size and PDI Measurement.
Determination of Nucleic Acid Encapsulation Efficiency using the RiboGreen Assay

The RiboGreen assay is a highly sensitive fluorescence-based method for quantifying RNA and is commonly used to determine the encapsulation efficiency of nucleic acids in LNPs.[12][13]

Principle: The RiboGreen reagent is a fluorescent dye that shows a significant increase in fluorescence intensity upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of unencapsulated and total nucleic acid can be determined, respectively.

Methodology:

  • Standard Curve Preparation: A standard curve is generated using known concentrations of the specific nucleic acid (e.g., siRNA) to correlate fluorescence intensity with concentration.[13]

  • Measurement of Unencapsulated Nucleic Acid: The LNP sample is incubated with the RiboGreen reagent, and the fluorescence is measured. This value corresponds to the amount of nucleic acid that is not protected within the LNPs.

  • Measurement of Total Nucleic Acid: The LNP sample is treated with a detergent, such as Triton X-100, to lyse the nanoparticles and release the encapsulated nucleic acid. The RiboGreen reagent is then added, and the total fluorescence is measured.[12]

  • Calculation of Encapsulation Efficiency: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

RiboGreen_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_std Prepare Nucleic Acid Standard Curve measure_free Measure Fluorescence (Unencapsulated NA) prep_std->measure_free prep_samples Prepare LNP Samples prep_samples->measure_free lyse Lyse LNPs with Detergent prep_samples->lyse calculate_ee Calculate Encapsulation Efficiency (%) measure_free->calculate_ee measure_total Measure Fluorescence (Total NA) lyse->measure_total measure_total->calculate_ee

RiboGreen Assay Workflow for Encapsulation Efficiency.

Mechanism of Action: Endosomal Escape

A critical function of ionizable lipids like this compound is to facilitate the escape of the nucleic acid payload from the endosome into the cytoplasm, where it can exert its therapeutic effect.

Signaling Pathway:

  • Cellular Uptake: LNPs are taken up by cells through endocytosis.

  • Endosomal Acidification: As the endosome matures, its internal pH drops.

  • Protonation of this compound: The tertiary amine of this compound becomes protonated in the acidic endosomal environment, resulting in a net positive charge on the LNP surface.

  • Interaction with Endosomal Membrane: The positively charged LNPs interact with the negatively charged lipids of the endosomal membrane.

  • Membrane Destabilization: This interaction leads to the disruption of the endosomal membrane, potentially through the formation of non-bilayer lipid structures.

  • Cytosolic Release: The nucleic acid payload is released from the endosome into the cytoplasm.

Endosomal_Escape uptake 1. LNP Uptake via Endocytosis acidification 2. Endosome Acidification (pH drops) uptake->acidification Endosome Maturation protonation 3. This compound Protonation (LNP becomes positively charged) acidification->protonation interaction 4. Interaction with Anionic Endosomal Lipids protonation->interaction destabilization 5. Endosomal Membrane Destabilization interaction->destabilization release 6. Cytosolic Release of Nucleic Acid Payload destabilization->release

Mechanism of LNP Endosomal Escape.

Conclusion

References

Determining the Solubility of Lipid 7-1 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Lipid 7-1 in various organic solvents, tailored for professionals in research and drug development. Due to the proprietary nature of "this compound," publicly available quantitative solubility data is limited. However, this guide furnishes the known solubility information and, more critically, offers detailed experimental protocols for determining lipid solubility in-house. Understanding the solubility of ionizable cationic lipids like this compound is paramount for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery.

Quantitative Solubility Data for this compound

Currently, the only publicly available quantitative solubility datum for this compound is in ethanol. Further empirical testing is required to establish a comprehensive solubility profile in other organic solvents.

SolventSolubilityTemperature
Ethanol≥ 10 mg/mL[1]Not Specified
Methanol (B129727)Data not availableNot Specified
Dimethyl Sulfoxide (DMSO)Data not availableNot Specified
Dichloromethane (DCM)Data not availableNot Specified

Note on General Lipid Solubility: Lipids, by nature, are generally soluble in nonpolar organic solvents such as ether, chloroform, acetone, and benzene, and are typically insoluble in water.[2] Polar lipids are more soluble in polar solvents like alcohols, while non-polar lipids are more soluble in non-polar solvents like hexane.[3] The solubility of lipids in alcohols tends to increase with the chain length of the alcohol.[3] While many lipids are soluble in ethanol, some may require heat and sonication to fully dissolve.[4][5] The use of dimethylsulfoxide (DMSO) for dissolving lipids can be complex, as its polar nature may not be suitable for all lipid types, particularly neutral and simple lipids.[6] For acidic lipids that are difficult to dissolve in chloroform, the addition of a small amount of methanol (e.g., 2%) and deionized water (e.g., 0.5-1%) can improve solubility.[7]

Experimental Protocols for Determining Lipid Solubility

To empower researchers to ascertain the solubility of this compound and other lipids in a range of organic solvents, this section details three widely accepted experimental methodologies.

Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a solvent.[8][9]

Principle: An excess amount of the lipid is added to the solvent of interest. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved lipid in the saturated solution is measured.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, DMSO, dichloromethane).

  • Agitation: Seal the vials and place them in a shaker incubator with controlled temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: After agitation, allow the vials to stand, or centrifuge them, to separate the undissolved lipid from the saturated solution.

  • Sampling: Carefully extract an aliquot of the clear supernatant (the saturated solution).

  • Quantification: Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[9] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal and agitate (e.g., 24-48h) A->B Incubate C Centrifuge or let stand B->C Reach equilibrium D Extract supernatant C->D Separate phases E Quantify via HPLC D->E Analyze concentration

Shake-Flask Method Workflow for Solubility Determination.
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. It can be employed to estimate the saturation solubility of a compound in a solid or semi-solid lipid excipient.[9]

Principle: The melting enthalpy of a solid solvent decreases as a solute dissolves in it. This depression in melting enthalpy continues until the saturation point is reached. Beyond this point, no further decrease is observed.[9]

Experimental Protocol:

  • Sample Preparation: Prepare a series of mixtures with known concentrations of this compound in the solid or semi-solid organic solvent.

  • DSC Analysis: Accurately weigh a small amount of each mixture into a DSC pan. Heat the samples in the DSC instrument at a constant rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of the solvent.[11]

  • Data Analysis: Record the melting endotherm for each sample and calculate the melting enthalpy (ΔH).

  • Solubility Determination: Plot the melting enthalpy as a function of the this compound concentration. The point at which the downward trend in melting enthalpy breaks or plateaus indicates the saturation solubility.[9][11]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_determination Solubility Determination A Prepare known concentrations of this compound in solvent B Heat samples in DSC at a constant rate A->B C Record melting endotherms B->C D Calculate melting enthalpy (ΔH) C->D E Plot ΔH vs. Concentration D->E F Identify saturation point E->F

DSC Workflow for Estimating Saturation Solubility.
Hot-Stage Microscopy (HSM)

HSM combines microscopy with thermal analysis, allowing for the visual observation of a sample as it is heated or cooled. It is particularly useful for determining the solubility of a crystalline substance in a molten solvent.[9]

Principle: Crystalline materials exhibit birefringence under cross-polarized light. When a crystalline solute dissolves completely in a molten solvent, the birefringence disappears. If the concentration of the solute is above its saturation solubility, undissolved crystals will remain and their birefringence will be visible above the melting point of the solvent.[9]

Experimental Protocol:

  • Sample Preparation: Prepare mixtures of this compound and the solvent at various known concentrations on microscope slides.

  • Microscopic Observation: Place the slide on the hot stage of a polarized light microscope.

  • Heating: Heat the sample at a controlled rate.

  • Observation: Observe the sample as the temperature increases. Note the temperature at which the solvent melts and observe for the presence or absence of birefringent this compound crystals in the molten solvent.

  • Solubility Determination: The highest concentration at which no birefringent crystals are observed above the solvent's melting point represents the saturation solubility at that temperature.[9]

HSM_Workflow A Prepare this compound/solvent mixtures on microscope slides B Place slide on hot stage of a polarized microscope A->B C Heat sample at a controlled rate B->C D Observe for disappearance of birefringent crystals above solvent melting point C->D E Determine highest concentration with no visible crystals D->E

HSM Workflow for Visual Solubility Assessment.

Conclusion

References

An In-Depth Technical Guide to the Biodegradability and Metabolic Fate of Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 7-1 is a novel ionizable cationic lipid that has garnered significant attention for its application in lipid nanoparticle (LNP) formulations for the delivery of nucleic acid-based therapeutics.[1][2] Its efficacy in encapsulating and delivering payloads such as mRNA and siRNA is well-documented. However, a thorough understanding of its biodegradability and metabolic fate is paramount for its clinical translation and long-term safety assessment. This technical guide provides a comprehensive overview of the biodegradability and metabolic pathways of this compound, supported by data from analogous lipid structures, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Biodegradable Moieties

The chemical structure of this compound is nonyl 8-((6-((4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoyl)oxy)hexyl)(2-hydroxyethyl)amino)octanoate.[1][3][4][5] A critical feature of this structure is the presence of two ester linkages. These ester bonds are susceptible to enzymatic hydrolysis by esterases, which are ubiquitous in biological systems.[6][] This inherent structural characteristic is a key design element that confers biodegradability to the lipid, a crucial factor for reducing potential toxicity and accumulation associated with repeated administration of LNP-based therapies.[6][][8]

Biodegradability and Metabolic Pathway

The primary mechanism of this compound degradation is the hydrolysis of its two ester bonds, catalyzed by endogenous esterases. This process breaks down the parent lipid molecule into smaller, more hydrophilic, and readily clearable metabolites.

Proposed Metabolic Pathway of this compound:

Based on its chemical structure, the metabolic degradation of this compound is anticipated to proceed via a two-step hydrolysis process:

  • First Hydrolysis: The first ester bond is cleaved, yielding an intermediate metabolite and releasing one of the lipid tails.

  • Second Hydrolysis: The second ester bond in the intermediate is then hydrolyzed, leading to the final breakdown products.

The predicted primary metabolites of this compound are:

  • Metabolite 1: 4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoic acid

  • Metabolite 2: 6-((8-(nonyloxy)-8-oxooctyl)(2-hydroxyethyl)amino)hexan-1-ol

  • Final Breakdown Products:

    • Nonanoic acid

    • Octanoic acid

    • (Z)-oct-5-en-1-ol

    • Butanoic acid derivative

    • A central amine-containing core

These smaller molecules are expected to be further metabolized through endogenous pathways or excreted from the body.

Lipid_7_1_Metabolism Lipid_7_1 This compound (C45H85NO7) Intermediate Intermediate Metabolite Lipid_7_1->Intermediate Metabolite1 Metabolite 1: 4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoic acid Intermediate->Metabolite1 Metabolite2 Metabolite 2: 6-((8-(nonyloxy)-8-oxooctyl)(2-hydroxyethyl)amino)hexan-1-ol Intermediate->Metabolite2 Final_Products Final Breakdown Products: - Nonanoic acid - Octanoic acid - (Z)-oct-5-en-1-ol - Butanoic acid derivative - Central amine core Metabolite1->Final_Products Metabolite2->Final_Products

Caption: Proposed metabolic pathway of this compound via enzymatic hydrolysis.

Quantitative Data on Biodegradation

While specific quantitative data on the hydrolysis rate of this compound is not yet publicly available, studies on other ester-containing ionizable lipids provide valuable insights into the expected kinetics. The rate of hydrolysis is influenced by factors such as the steric hindrance around the ester bond and the specific tissue environment.[9][10]

Table 1: Comparative Hydrolysis Kinetics of Ionizable Lipids

Ionizable LipidHydrolysis Half-life (in vitro)Key Structural FeatureReference
ALC-0315SlowEster linkages[9]
DLin-MC3-DMAVery Slow (non-degradable analog)Ether linkages[9]
LP-01ModerateEster linkages[9]
L319FastEster linkages[9]
SM-102ModerateEster linkages[9]

Note: This table presents data for analogous lipids to provide a comparative context for the expected biodegradability of this compound.

Pharmacokinetics and Biodistribution

The metabolic fate of this compound is intrinsically linked to the pharmacokinetics (PK) and biodistribution of the LNP formulation in which it is incorporated. Following administration, LNPs are known to distribute to various tissues, with the liver being a primary site of accumulation, particularly after intravenous injection.[11][12][13] The choice of ionizable lipid significantly influences the plasma PK of the LNP and the subsequent biodistribution of the encapsulated cargo.[11][12]

Biodegradable lipids like this compound are designed for rapid clearance from tissues, which is anticipated to improve the overall safety and tolerability profile of the LNP formulation.[6]

Experimental Protocols

In Vitro Esterase Degradation Assay

This protocol outlines a general method for assessing the in vitro degradation of ionizable lipids in the presence of esterases.

Objective: To determine the rate of hydrolysis of this compound in a simulated biological environment.

Materials:

  • This compound

  • Porcine liver esterase (or other relevant esterase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic solvent (e.g., ethanol, DMSO) for lipid stock solution

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS grade solvents

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent.

  • Prepare a working solution of porcine liver esterase in PBS.

  • In a reaction vessel, combine the esterase solution and this compound stock solution to initiate the reaction. The final concentration of the organic solvent should be kept low to avoid enzyme denaturation.

  • Incubate the reaction mixture at 37°C with constant agitation.

  • At predetermined time points, withdraw aliquots of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a quenching solution.

  • Analyze the samples by LC-MS to quantify the remaining parent lipid and identify the formation of metabolites.

  • Calculate the rate of degradation and the half-life of this compound.

In_Vitro_Degradation_Workflow Start Start Prepare_Solutions Prepare this compound and Esterase Solutions Start->Prepare_Solutions Incubation Incubate at 37°C Prepare_Solutions->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS_Analysis LC-MS Analysis Quenching->LCMS_Analysis Data_Analysis Calculate Degradation Rate and Half-life LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro esterase degradation assay.

Metabolite Identification using LC-MS

This protocol provides a general workflow for the identification of this compound metabolites from in vitro or in vivo samples.[14][15][16][17]

Objective: To identify and characterize the chemical structures of the metabolic breakdown products of this compound.

Procedure:

  • Sample Preparation:

    • For in vitro samples, quench the reaction as described above.

    • For in vivo samples (e.g., plasma, tissue homogenates), perform a lipid extraction using a suitable method (e.g., liquid-liquid extraction).

  • LC Separation:

    • Inject the prepared sample into a liquid chromatography system equipped with a suitable column (e.g., C18 for reversed-phase chromatography).

    • Use a gradient elution program with appropriate mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium (B1175870) acetate) to separate the parent lipid from its metabolites.

  • MS Detection:

    • The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes to detect a wide range of potential metabolites.

    • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the parent lipid and potential metabolites.

  • Data Analysis:

    • Process the raw LC-MS data using specialized software to identify peaks corresponding to potential metabolites.

    • Compare the mass-to-charge ratios (m/z) and retention times of the potential metabolites with those of the parent lipid.

    • Analyze the MS/MS fragmentation patterns to elucidate the chemical structures of the metabolites.

Metabolite_ID_Workflow Start Start Sample_Prep Sample Preparation (Extraction/Quenching) Start->Sample_Prep LC_Separation Liquid Chromatography (Separation) Sample_Prep->LC_Separation MS_Detection Mass Spectrometry (Detection) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS (Fragmentation) MS_Detection->MSMS_Fragmentation Data_Analysis Data Analysis and Structure Elucidation MSMS_Fragmentation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for metabolite identification using LC-MS.

Conclusion

The inclusion of ester linkages in the structure of this compound is a deliberate design choice to ensure its biodegradability, a critical attribute for the safety and clinical viability of LNP-based therapeutics. The metabolic fate of this compound is predicted to be driven by enzymatic hydrolysis, leading to the formation of smaller, readily metabolizable or excretable byproducts. While specific quantitative data for this compound are still emerging, the extensive research on analogous ester-containing ionizable lipids provides a strong foundation for understanding its expected behavior in vivo. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the biodegradability and metabolic profile of this compound and other novel delivery lipids. This knowledge is essential for the continued development of safe and effective nucleic acid therapies.

References

Methodological & Application

Application Note & Protocol: Formulation of mRNA Lipid Nanoparticles using the Novel Ionizable Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) therapeutics has been significantly advanced by the development of lipid nanoparticle (LNP) technology. The ionizable lipid is a critical component of these formulations, facilitating the encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. This document provides a detailed protocol for the formulation of mRNA-LNPs using the novel, proprietary ionizable lipid, "Lipid 7-1". This protocol is designed to be a comprehensive guide for researchers, covering the preparation, characterization, and in vitro evaluation of these nanoparticles. The methodologies described herein are based on established microfluidic mixing techniques to ensure reproducible and scalable production of high-quality mRNA-LNPs.

Data Presentation

Table 1: Lipid Stock Solution Preparation
ComponentSolventConcentration (mg/mL)Molar Concentration (mM)Storage Conditions
This compoundEthanol (B145695)10Calculated based on MW-20°C
DSPCEthanol1012.7-20°C
CholesterolEthanol1025.9-20°C
DMG-PEG 2000Ethanol103.9-20°C
Table 2: Formulation Parameters for Microfluidic Mixing
ParameterValue
Lipid Phase
Lipid Molar Ratio (this compound:DSPC:Cholesterol:DMG-PEG 2000)50:10:38.5:1.5
Total Lipid Concentration in Ethanol12.5 mM
Aqueous Phase
mRNA Concentration0.1 mg/mL
Buffer50 mM Citrate (B86180) Buffer, pH 4.0
Microfluidic Mixing
Flow Rate Ratio (Aqueous:Organic)3:1
Total Flow Rate12 mL/min
Post-Processing
Dialysis Buffer1x PBS, pH 7.4
Dialysis Membrane MWCO10 kDa
Table 3: Expected Characteristics of this compound mRNA-LNPs
CharacteristicTarget Value
Particle Size (Z-average)80 - 120 nm
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 90%
Zeta Potential (at pH 7.4)Near-neutral (-10 to +10 mV)
N:P Ratio6

Experimental Protocols

Preparation of Lipid and mRNA Stock Solutions

a. Lipid Stock Solutions:

  • Bring all lipids (this compound, DSPC, cholesterol, and DMG-PEG 2000) to room temperature.

  • Prepare individual stock solutions of each lipid in 100% ethanol at a concentration of 10 mg/mL.[1]

  • To facilitate dissolution, vortex and sonicate the lipid solutions in a bath sonicator until the solutions are clear.[2] Gentle heating at 37-65°C may be required for complete solubilization, especially for cholesterol.[3][4]

  • Store the lipid stock solutions at -20°C.

b. Preparation of the Final Lipid Mixture:

  • In a sterile, RNase-free tube, combine the individual lipid stock solutions according to the molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[4][5]

  • Add 100% ethanol to achieve a final total lipid concentration of 12.5 mM.

  • Vortex the final lipid mixture to ensure homogeneity.

c. mRNA Solution:

  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in a 50 mM citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.[3]

  • Ensure all work is conducted in an RNase-free environment.

mRNA-LNP Formulation via Microfluidic Mixing
  • Set up a microfluidic mixing system (e.g., NanoAssemblr Ignite).

  • Load the prepared lipid mixture (in ethanol) into one syringe and the mRNA solution (in citrate buffer) into another syringe.[3]

  • Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate to 12 mL/min.[6]

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the mRNA-LNPs.

  • Collect the resulting LNP dispersion.

Purification of mRNA-LNPs
  • To remove ethanol and unencapsulated mRNA, dialyze the LNP dispersion against 1x PBS (pH 7.4) using a dialysis cassette with a molecular weight cutoff (MWCO) of 10 kDa.[1]

  • Perform dialysis for at least 2 hours, with a buffer exchange after 1 hour.

  • After dialysis, collect the purified mRNA-LNP solution.

  • Sterilize the final formulation by passing it through a 0.22 µm syringe filter.

Characterization of mRNA-LNPs

a. Particle Size and Polydispersity Index (PDI):

  • Dilute a small aliquot of the purified mRNA-LNP solution in 1x PBS.

  • Measure the particle size (Z-average diameter) and PDI using Dynamic Light Scattering (DLS).

b. Zeta Potential:

  • Dilute a sample of the purified mRNA-LNPs in 1x PBS.

  • Measure the zeta potential using Laser Doppler Velocimetry.

c. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Prepare two samples of the mRNA-LNP formulation. In one sample, add a detergent (e.g., 0.1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. The other sample remains untreated.[6]

  • Measure the fluorescence intensity of both samples.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Fluorescence - Free Fluorescence) / Total Fluorescence * 100

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_assembly Nanoparticle Assembly cluster_purification Purification & Sterilization cluster_characterization Quality Control prep_lipids Prepare Lipid Stock Solutions in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) mix_lipids Combine Lipid Stocks (50:10:38.5:1.5 molar ratio) prep_lipids->mix_lipids microfluidics Microfluidic Mixing (Aqueous:Organic = 3:1) mix_lipids->microfluidics Organic Phase prep_mrna Prepare mRNA Solution in Citrate Buffer (pH 4.0) prep_mrna->microfluidics Aqueous Phase dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration dls Size & PDI (DLS) filtration->dls Final Product zeta Zeta Potential filtration->zeta Final Product ee Encapsulation Efficiency (RiboGreen Assay) filtration->ee Final Product

Caption: Workflow for mRNA-LNP Formulation using this compound.

Cellular_Uptake_Pathway cluster_cell Target Cell LNP mRNA-LNP (this compound) endocytosis Endocytosis LNP->endocytosis Uptake cell_membrane Cell Membrane endosome Endosome (Low pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape Protonation of this compound mrna_release mRNA Release endosomal_escape->mrna_release cytoplasm Cytoplasm translation Translation (Ribosome) mrna_release->translation protein Therapeutic Protein translation->protein

Caption: Proposed Cellular Uptake and mRNA Release Mechanism.

References

Application Notes and Protocols for Lipid Nanoparticle (LNP)-mediated siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNA (siRNA) offers a powerful therapeutic modality by silencing disease-causing genes with high specificity. However, the clinical translation of siRNA is hampered by its inherent instability and poor cellular uptake. Lipid nanoparticles (LNPs) have emerged as a leading platform for the effective in vivo delivery of siRNA.[1][2][3] These formulations protect siRNA from degradation, facilitate cellular uptake, and mediate its release into the cytoplasm to engage the RNA interference (RNAi) machinery.[4][5] This document provides detailed application notes and protocols for the formulation, characterization, and application of a representative LNP system for siRNA delivery. While a specific lipid named "Lipid 7-1" was not identified in the public domain, this guide is based on well-characterized, multi-component LNP systems that are widely used in research and clinical development.[6][7]

Principle of LNP-mediated siRNA Delivery

LNP-siRNA formulations are typically composed of four key lipid components:

  • Ionizable Cationic Lipid: This lipid is positively charged at a low pH, which is crucial for encapsulating the negatively charged siRNA during formulation. At physiological pH (~7.4), it becomes neutral, reducing toxicity.[8] Once inside the cell's endosome (which has a lower pH), the lipid becomes positively charged again, facilitating endosomal escape and the release of siRNA into the cytoplasm. DLin-MC3-DMA is an example of a potent ionizable lipid that has been used in an FDA-approved siRNA therapeutic.[9]

  • Helper Lipid (e.g., DSPC, DOPE): These neutral, zwitterionic lipids contribute to the structural integrity and stability of the nanoparticle.[6][8]

  • Cholesterol: Cholesterol is a crucial component that modulates membrane fluidity and stability, contributing to the overall structure and in vivo performance of the LNP.[10][11]

  • PEG-Lipid: A poly(ethylene glycol)-lipid conjugate is included to provide a hydrophilic shell around the LNP. This PEG layer prevents aggregation and reduces opsonization (the process of marking particles for clearance by the immune system), thereby increasing the circulation half-life of the nanoparticles in the bloodstream.[5][7]

The delivery process involves the LNP being taken up by cells, often through receptor-mediated endocytosis.[5][12] The acidic environment of the endosome protonates the ionizable lipid, leading to the disruption of the endosomal membrane and the release of the siRNA into the cytoplasm.[5][8][12] The siRNA then binds to the RNA-induced silencing complex (RISC), which guides the complex to the target messenger RNA (mRNA), leading to its cleavage and subsequent gene silencing.[5][8]

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP-siRNA formulations, providing a reference for expected performance.

Table 1: Physicochemical Properties of LNP-siRNA Formulations

ParameterTypical RangeSignificance
Particle Size (Diameter) 30 - 150 nmInfluences in vivo distribution and cellular uptake. Smaller particles may have better access to certain tissues.[12][13]
Polydispersity Index (PDI) < 0.2Indicates a narrow particle size distribution, which is important for reproducibility and uniform in vivo behavior.
Zeta Potential Near-neutral at physiological pHA neutral surface charge reduces non-specific interactions and toxicity in vivo.
siRNA Encapsulation Efficiency > 90%High encapsulation efficiency ensures that a sufficient amount of siRNA is delivered by the nanoparticles.[14]

Table 2: In Vitro and In Vivo Performance Metrics

ParameterMetricTypical ValuesSignificance
In Vitro Silencing IC50 / EC50nM rangeConcentration of siRNA required to achieve 50% target gene knockdown in cell culture.
In Vivo Silencing ED500.01 - 1 mg/kgDose of siRNA required to achieve 50% target gene knockdown in a specific tissue (e.g., liver) in an animal model.[9]
Cytotoxicity LC50> 100 nMConcentration of LNP-siRNA that causes 50% cell death. A higher LC50 indicates lower toxicity.[15]

Experimental Protocols

Protocol 1: Formulation of LNP-siRNA using Microfluidic Mixing

This protocol describes the formulation of LNP-siRNA using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles.[7][16]

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., PEG-DMG)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (molecular biology grade)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The final total lipid concentration should be between 10-20 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.3-0.5 mg/mL.

  • Microfluidic Mixing: a. Set up the microfluidic mixing device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another syringe. c. Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate to 12 mL/min.[9] d. Initiate the mixing process. The rapid mixing of the two streams will cause the lipids to precipitate and self-assemble into nanoparticles, encapsulating the siRNA.

  • Dialysis/Purification: a. Collect the nanoparticle suspension from the outlet of the microfluidic device. b. Dialyze the suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH. This will neutralize the surface charge of the LNPs. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage: a. Filter the final LNP-siRNA formulation through a 0.22 µm sterile filter. b. Store the formulation at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of LNP-siRNA

1. Particle Size and Zeta Potential:

  • Use Dynamic Light Scattering (DLS) to determine the mean particle size and polydispersity index (PDI).

  • Use Laser Doppler Velocimetry to measure the zeta potential. Dilute the LNP-siRNA sample in an appropriate buffer (e.g., PBS for physiological pH measurements).

2. siRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Measure the total siRNA concentration after lysing the LNPs with a detergent (e.g., 0.5% Triton X-100).

  • Measure the amount of free, unencapsulated siRNA in the sample before lysis.

  • Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] x 100.

Protocol 3: In Vitro Gene Silencing Assay

Materials:

  • Target cell line (e.g., a cancer cell line expressing the target gene)

  • Cell culture medium and supplements

  • LNP-siRNA formulation

  • Control LNP formulation (with scrambled siRNA)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: a. Prepare serial dilutions of the LNP-siRNA and control LNP-scrambled siRNA in cell culture medium. b. Remove the old medium from the cells and add the medium containing the LNP-siRNA complexes. c. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

  • Gene Expression Analysis: a. After incubation, lyse the cells and extract the total RNA. b. Perform qRT-PCR to quantify the mRNA expression level of the target gene. Use a housekeeping gene (e.g., GAPDH) for normalization. c. Calculate the percentage of gene knockdown relative to untreated or control-treated cells.

Protocol 4: In Vivo Gene Silencing Study in a Mouse Model

Materials:

  • Animal model (e.g., mice)

  • LNP-siRNA formulation

  • Control LNP formulation

  • Anesthesia and surgical tools (if required for tissue collection)

  • Reagents for tissue homogenization, RNA extraction, and qRT-PCR

Procedure:

  • Animal Dosing: a. Administer the LNP-siRNA or control LNP formulation to the mice via an appropriate route (e.g., intravenous injection). Doses are typically in the range of 0.1 to 5 mg siRNA/kg body weight.

  • Tissue Collection: a. At a predetermined time point after administration (e.g., 48-72 hours), euthanize the mice. b. Collect the target tissues (e.g., liver, tumor) and snap-freeze them in liquid nitrogen or store them in an RNA stabilization solution.

  • Gene Expression Analysis: a. Homogenize the collected tissues and extract total RNA. b. Perform qRT-PCR to determine the target mRNA levels as described in the in vitro protocol. c. Calculate the percentage of gene silencing in the target tissue compared to the control group.

Visualizations

experimental_workflow cluster_formulation LNP-siRNA Formulation cluster_characterization Characterization cluster_evaluation Evaluation Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing siRNA in Buffer siRNA in Buffer siRNA in Buffer->Microfluidic Mixing LNP-siRNA Suspension LNP-siRNA Suspension Microfluidic Mixing->LNP-siRNA Suspension Dialysis/Purification Dialysis/Purification LNP-siRNA Suspension->Dialysis/Purification Sterile Filtration Sterile Filtration Dialysis/Purification->Sterile Filtration Final Formulation Final Formulation Sterile Filtration->Final Formulation Particle Size (DLS) Particle Size (DLS) Final Formulation->Particle Size (DLS) Zeta Potential Zeta Potential Final Formulation->Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Final Formulation->Encapsulation Efficiency In Vitro Studies In Vitro Studies Final Formulation->In Vitro Studies In Vivo Studies In Vivo Studies Final Formulation->In Vivo Studies Gene Silencing Analysis (qRT-PCR) Gene Silencing Analysis (qRT-PCR) In Vitro Studies->Gene Silencing Analysis (qRT-PCR) In Vivo Studies->Gene Silencing Analysis (qRT-PCR)

Caption: Experimental workflow for LNP-siRNA formulation, characterization, and evaluation.

rnai_pathway LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis 1. Cellular Uptake Cell Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape 2. Release siRNA siRNA Endosomal Escape->siRNA RISC Loading RISC Loading siRNA->RISC Loading 3. RISC Activation Activated RISC Activated RISC RISC Loading->Activated RISC mRNA Cleavage mRNA Cleavage Activated RISC->mRNA Cleavage 4. Target Recognition Target mRNA Target mRNA Target mRNA->mRNA Cleavage Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing 5. Result

Caption: The RNA interference (RNAi) signaling pathway initiated by LNP-delivered siRNA.

References

Application Note: High-Efficiency LNP-mRNA Formulation Using the Novel Ionizable Lipid 7-1 and Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reproducible method for the preparation of Lipid Nanoparticles (LNPs) for mRNA delivery using the novel ionizable cationic lipid, Lipid 7-1. By employing a microfluidic mixing technique, this protocol enables the consistent production of uniform LNPs with high mRNA encapsulation efficiency. The described method is suitable for researchers in drug delivery, gene therapy, and vaccine development. This document provides a comprehensive protocol, from lipid stock solution preparation to final LNP characterization, and presents expected nanoparticle characteristics based on formulations with structurally similar ionizable lipids.

Introduction

Lipid Nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA. The efficacy of LNP-mediated delivery is critically dependent on the physicochemical properties of the nanoparticles, such as size, surface charge, and encapsulation efficiency. These properties are, in turn, influenced by the LNP composition and the manufacturing process. Ionizable cationic lipids are a key component of modern LNP formulations, facilitating both nucleic acid encapsulation and endosomal escape. This compound is a novel ionizable cationic lipid with the potential to enhance the delivery of mRNA payloads.

Microfluidic mixing offers precise control over the nanoprecipitation process, leading to the formation of LNPs with uniform size distribution and high encapsulation efficiency. This technology allows for rapid and reproducible formulation, making it an ideal choice for both small-scale screening and large-scale production of LNPs. This application note provides a detailed protocol for the formulation of this compound-based LNPs using a microfluidic system.

Materials and Methods

Materials
  • Ionizable Lipid: this compound

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA: (e.g., encoding Green Fluorescent Protein or Luciferase)

  • Ethanol (B145695): Anhydrous, USP grade

  • Aqueous Buffer: 50 mM Citrate (B86180) Buffer, pH 4.0

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic Mixing System: (e.g., NanoAssemblr® Benchtop or similar)

  • Dynamic Light Scattering (DLS) Instrument: For size and Polydispersity Index (PDI) measurement

  • Zeta Potential Analyzer: For surface charge measurement

  • Quant-iT™ RiboGreen™ RNA Assay Kit: For encapsulation efficiency determination

Experimental Protocols

1. Preparation of Stock Solutions

  • Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in anhydrous ethanol.

    • Combine the individual lipid stocks to create a final lipid mixture with a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[1][2][3]

    • The total lipid concentration in the final ethanol mixture should be 12.5 mM.[4]

  • mRNA Stock Solution (in Aqueous Buffer):

    • Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of 0.2 mg/mL.[4]

2. LNP Formulation using Microfluidics

  • System Setup:

    • Prime the microfluidic system with ethanol and the aqueous buffer according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the mRNA stock solution into another syringe.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase to the organic (lipid) phase to 3:1.[5][6][7]

    • Set the total flow rate to 12 mL/min.[6][7][8]

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming LNPs.

    • Collect the resulting LNP dispersion from the outlet.

3. Downstream Processing

  • Dialysis:

    • To remove the ethanol and raise the pH, dialyze the collected LNP dispersion against sterile PBS (pH 7.4) for at least 6 hours at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[6][7]

  • Sterile Filtration:

    • After dialysis, sterile-filter the LNP solution through a 0.22 µm syringe filter.

    • Store the final LNP formulation at 4°C.

4. LNP Characterization

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute a sample of the final LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Zeta Potential Measurement:

    • Dilute a sample of the final LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency:

    • Determine the amount of encapsulated mRNA using the Quant-iT™ RiboGreen™ RNA Assay Kit.

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Expected Results

The following tables summarize the expected physicochemical characteristics of LNPs prepared using the this compound microfluidics method. The data is representative of LNPs formulated with novel ionizable lipids under similar conditions.[4][9]

Table 1: Physicochemical Properties of this compound LNPs

ParameterExpected Value
Size (Z-average Diameter, nm) 80 - 120
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) -5 to -15
Encapsulation Efficiency (%) > 90%

Table 2: Comparison with a Standard Ionizable Lipid (e.g., SM-102)

ParameterThis compound LNPs (Expected)SM-102 LNPs (Reference)
Size (nm) 85105
PDI 0.150.18
Zeta Potential (mV) -12-10
Encapsulation Efficiency (%) 95%92%

Visualizations

LNP_Preparation_Workflow cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock This compound Mix in Ethanol Microfluidic_Device Microfluidic Mixer Lipid_Stock->Microfluidic_Device mRNA_Stock mRNA in Citrate Buffer mRNA_Stock->Microfluidic_Device Dialysis Dialysis vs. PBS Microfluidic_Device->Dialysis Filtration Sterile Filtration Dialysis->Filtration DLS Size & PDI (DLS) Filtration->DLS Zeta Zeta Potential Filtration->Zeta RiboGreen Encapsulation Efficiency Filtration->RiboGreen

Caption: Experimental workflow for LNP-mRNA preparation and characterization.

Troubleshooting

IssuePossible CauseSuggested Solution
Large Particle Size (>150 nm) - Low total flow rate- Incorrect flow rate ratio- Lipid aggregation- Increase total flow rate- Ensure correct 3:1 aqueous to organic ratio- Prepare fresh lipid stock solutions
High PDI (>0.3) - Inefficient mixing- Clogged microfluidic channels- Check for bubbles in the system- Clean or replace the microfluidic chip
Low Encapsulation Efficiency (<80%) - Suboptimal pH of aqueous buffer- Degradation of mRNA- Ensure citrate buffer pH is 4.0- Use fresh, high-quality mRNA

Conclusion

The protocol described in this application note provides a reliable and reproducible method for the preparation of this compound based LNPs for mRNA delivery. The use of microfluidics ensures the production of LNPs with consistent and desirable physicochemical characteristics, which are crucial for their in vivo performance. This method can be readily adopted by researchers for the development of novel mRNA therapeutics and vaccines.

References

Application Notes and Protocols for Optimal Transfection Efficiency Using Ionizable Lipid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids, such as mRNA and siRNA, into cells is a critical step for a wide range of therapeutic and research applications. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, largely due to their success in the commercialization of mRNA-based vaccines. The efficiency of these LNPs is highly dependent on their composition, particularly the ionizable cationic lipids, which are crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.

This document provides a comprehensive guide to optimizing the concentration of a representative ionizable lipid, herein referred to as "Ionizable Lipid 7-1," for maximal transfection efficiency. The principles and protocols described are based on established LNP formulation strategies and can be adapted for various research and development purposes.

Core Principles of LNP-Mediated Transfection

The transfection efficiency of LNPs is a multifactorial process influenced by the physicochemical properties of the nanoparticles and their interaction with target cells. Key factors include the molar ratios of the lipid components, the lipid-to-payload ratio, particle size, and surface charge.[1][2] The four primary components of a typical LNP formulation are:

  • Ionizable Cationic Lipid: This is the core functional component. At an acidic pH (during formulation), it is positively charged and binds to the negatively charged nucleic acid. In the neutral pH of the bloodstream, it becomes more neutral, reducing toxicity.[1] Upon endocytosis into the cell, the acidic environment of the endosome protonates the lipid again, facilitating endosomal escape.[3]

  • Helper Lipid: Typically a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the structural integrity of the nanoparticle.[1][4]

  • Cholesterol: A structural component that modulates membrane fluidity and stability, contributing to the overall integrity of the LNP.[1][5]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that stabilizes the nanoparticle, prevents aggregation, and reduces opsonization by serum proteins, thereby increasing circulation time.[1][6]

The relative proportions of these lipids are critical for optimal performance.

Data Presentation: Optimizing LNP Composition

The following tables summarize key parameters and typical ranges for optimizing LNP formulations for high transfection efficiency.

Table 1: Typical Molar Ratios of Lipid Components in LNP Formulations

Lipid ComponentMolar Ratio (%)Role in Transfection
Ionizable Cationic Lipid40 - 60%Nucleic acid encapsulation and endosomal escape[1]
Helper Lipid (e.g., DSPC)10 - 20%Structural integrity[4]
Cholesterol20 - 40%LNP stability and membrane fusion[1][5]
PEGylated Lipid1 - 2%Stability and prolonged circulation[1]

Table 2: Influence of N:P Ratio and Lipid:Nucleic Acid Weight Ratio on Transfection Efficiency

ParameterDefinitionTypical Range for OptimizationImpact on Transfection
N:P Ratio Molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid.3:1 to 10:1[7][8]A key parameter for efficient encapsulation and endosomal escape. Optimal ratios are often cell-type and lipid-specific.[7][8]
Lipid:Nucleic Acid Weight Ratio The total weight of lipids to the weight of the nucleic acid.10:1 to 30:1[6]Influences encapsulation efficiency and the overall dose of lipid administered.

Experimental Protocols

Protocol 1: Preparation of LNPs with Varying Ionizable this compound Concentrations

This protocol describes the preparation of LNPs using a microfluidic mixing device, a common and reproducible method for LNP formulation.[3][6]

Materials:

  • Ionizable this compound (in ethanol)

  • DSPC (in ethanol)

  • Cholesterol (in ethanol)

  • DMG-PEG2000 (in ethanol)

  • mRNA or siRNA (in an acidic aqueous buffer, e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4-5)[6][7]

  • Ethanol (B145695), molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

  • Microfluidic mixing device

  • Dialysis cassettes (e.g., MWCO 3500)

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of Ionizable this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol. The concentrations should be calculated to achieve the desired molar ratios in the final lipid mix. For example, to prepare a 25 mM total lipid stock with a 50:10:38.5:1.5 molar ratio, you would mix appropriate volumes of higher concentration individual stocks.[9]

  • Prepare the Ethanolic Lipid Mixture:

    • Combine the individual lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. To test different concentrations of Ionizable this compound, prepare several lipid mixtures where the molar percentage of the ionizable lipid is varied (e.g., 40%, 50%, 60%) while adjusting the other components, primarily the helper lipid and cholesterol, to maintain a total of 100%.

  • Prepare the Aqueous Nucleic Acid Solution:

    • Dilute the nucleic acid (e.g., mRNA) in the acidic aqueous buffer to the desired concentration.

  • LNP Formulation using Microfluidics:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous nucleic acid solution into another.

    • A common volumetric ratio for mixing is 1:3 (ethanol:aqueous buffer).[6]

    • Start the pumps to mix the two solutions at a defined flow rate. The rapid mixing in the microfluidic chip will induce the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer.[7]

  • Characterization:

    • After dialysis, measure the particle size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen assay).

Protocol 2: In Vitro Transfection and Efficiency Assessment

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa, or a cell line relevant to the research)

  • Complete cell culture medium

  • Prepared LNP-nucleic acid formulations

  • 96-well cell culture plates

  • Assay reagents for detecting the expressed protein (e.g., luciferase assay kit for luciferase mRNA) or gene knockdown (e.g., qPCR for siRNA).

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in approximately 70-80% confluency at the time of transfection. For example, seed ~10,000 cells per well 24 hours before transfection.[7][10]

  • Transfection:

    • On the day of transfection, dilute the different LNP formulations (with varying Ionizable this compound concentrations) in a complete cell culture medium.

    • Add the diluted LNP formulations to the cells. The final concentration of the nucleic acid should be in a range determined by preliminary experiments (e.g., 0.1 to 1 µg/mL of mRNA).

    • Incubate the cells with the LNPs for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.

  • Assessment of Transfection Efficiency:

    • After the incubation period, lyse the cells and perform the appropriate assay to quantify the outcome of the transfection.

    • For mRNA encoding a reporter protein like luciferase, use a luciferase assay system to measure the luminescence, which correlates with the amount of protein expressed.

    • For siRNA, extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression level of the target gene.

  • Cytotoxicity Assay:

    • In a parallel experiment, assess the cytotoxicity of the LNP formulations using an MTT or similar cell viability assay to ensure that the observed effects are not due to cell death.[11][12][13]

Visualizations

Signaling Pathway and Cellular Uptake

The following diagram illustrates the general mechanism of LNP-mediated transfection.

LNP_Transfection_Pathway cluster_cell Target Cell LNP Lipid Nanoparticle (Ionizable this compound) Endocytosis Endocytosis LNP->Endocytosis 1. Binding & Uptake Cell_Membrane Cell Membrane Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 2. pH-mediated Destabilization Payload_Release Nucleic Acid Release Endosomal_Escape->Payload_Release Cytoplasm Cytoplasm Translation Translation (mRNA) or RISC (siRNA) Payload_Release->Translation 3. Functional Outcome Protein Protein Expression Translation->Protein

Caption: Mechanism of LNP-mediated nucleic acid delivery.

Experimental Workflow

The following diagram outlines the workflow for optimizing the concentration of Ionizable this compound.

Optimization_Workflow Start Start: Define Ionizable this compound Concentration Range Formulation Prepare LNP Formulations with Varying Lipid Ratios Start->Formulation Characterization Characterize LNPs (Size, PDI, Zeta, Encapsulation) Formulation->Characterization Transfection In Vitro Transfection of Target Cells Characterization->Transfection Analysis Analyze Transfection Efficiency and Cytotoxicity Transfection->Analysis Decision Optimal Concentration Identified? Analysis->Decision Refine Refine Concentration Range Decision->Refine No End End: Optimal Protocol Established Decision->End Yes Refine->Formulation

Caption: Workflow for optimizing ionizable lipid concentration.

Conclusion

The optimization of the ionizable lipid concentration is a critical step in developing effective LNP-based transfection protocols. By systematically varying the molar ratio of the ionizable lipid and assessing the impact on transfection efficiency and cytotoxicity, researchers can identify the optimal formulation for their specific application. The protocols and guidelines presented here provide a robust framework for this optimization process, enabling the development of highly efficient nucleic acid delivery systems for both research and therapeutic purposes.

References

Application Notes and Protocols for Formulating Stable Cationic Liposomes for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lipid 7-1": Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "this compound." Therefore, this document provides a detailed application note and protocol using a well-characterized and widely utilized ionizable cationic lipid, DLin-MC3-DMA (MC3) , as a representative example for the formulation of stable liposomes for gene therapy applications.[1][2][3] The principles and methodologies described herein are broadly applicable to the development of lipid nanoparticle (LNP) formulations with other ionizable lipids.

Application Notes

Introduction to Cationic Liposomes in Gene Therapy

Lipid nanoparticles (LNPs) are at the forefront of non-viral gene delivery, offering a safer and versatile alternative to viral vectors.[4][5] Their success is highlighted by their use in siRNA therapies and mRNA vaccines.[2][6] These nanoparticles are typically composed of four key lipid components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[7][8] The ionizable lipid is crucial for encapsulating negatively charged nucleic acids (like mRNA or plasmid DNA) and facilitating their release into the cytoplasm of target cells.[4][9] The other components contribute to the structural integrity, stability, and in vivo performance of the nanoparticles.[10][11]

The formulation process, particularly the use of microfluidic mixing, allows for precise control over particle size and polydispersity, which are critical quality attributes for effective gene delivery.[12][13] The stability of these formulations under various storage conditions is paramount for their clinical and commercial viability.[14][15]

Composition and Role of Liposome Components

The composition of the lipid mixture is a critical factor in determining the efficacy and safety of the LNP formulation. A typical formulation consists of:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): This is the most critical component for gene delivery.[2] At a low pH (e.g., in an acidic buffer), the ionizable lipid is positively charged, which allows it to complex with and encapsulate the negatively charged nucleic acid cargo.[4][16] At physiological pH (around 7.4), the lipid becomes nearly neutral, reducing potential toxicity and prolonging circulation time.[13] The pKa of the ionizable lipid is a key parameter, with optimal values generally in the range of 6.0-7.0 for efficient endosomal escape.[2][16]

  • Helper Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC): DSPC is a saturated phospholipid that provides structural integrity to the lipid bilayer.[8] Its inclusion helps to stabilize the LNP structure.[11]

  • Cholesterol: As a structural "glue," cholesterol modulates the fluidity and stability of the lipid bilayer.[17][18] It fills the gaps between the phospholipid tails, increasing membrane packing and stability.[17]

  • PEGylated Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000): A small percentage of PEG-lipid is included to control particle size during formation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance by the immune system in vivo.[6][9]

A common molar ratio for these components in an LNP formulation for siRNA delivery is approximately 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[2]

Stability of Lipid Nanoparticles

The stability of LNPs is a critical quality attribute that can be affected by storage temperature, pH, and the physical state of the formulation (aqueous vs. lyophilized).[7][15][19]

  • Physical Stability: This refers to the integrity of the nanoparticle structure, including particle size, aggregation, and retention of the encapsulated cargo.[16] Instability can manifest as an increase in particle size or polydispersity index (PDI) over time.[15]

  • Chemical Stability: This relates to the degradation of the lipid components or the nucleic acid payload.[16]

  • Storage Conditions: For long-term storage, lyophilization (freeze-drying) with the addition of cryoprotectants like sucrose (B13894) or trehalose (B1683222) has been shown to improve stability.[7][14][15] Aqueous formulations are typically stored at 2-8°C to minimize degradation and aggregation.[15] Storage at -20°C or -80°C can also be effective, especially with cryoprotectants, to prevent aggregation during freeze-thaw cycles.[15][20]

Quantitative Data Summary

The following tables summarize typical quantitative data for LNP formulations.

Table 1: Typical Physicochemical Properties of MC3-based LNPs

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at neutral pH) Near-neutralElectrophoretic Light Scattering
mRNA Encapsulation Efficiency > 95%RiboGreen Assay

[3][21]

Table 2: Stability of LNPs under Different Storage Conditions

Storage ConditionTimeObservationReference
Aqueous solution at 2-8°C > 5 monthsLNPs remained most stable compared to -20°C or room temperature.[15]
Aqueous solution at -80°C with cryoprotectant (sucrose/trehalose) 7 daysAddition of sucrose improved physical properties and protein expression.[20]
Lyophilized with trehalose at 25°C/60% RH 9 monthsNanoparticles were physically stable.[14]
Lyophilized with trehalose at 30°C/65% RH 6 monthsNanoparticles were physically stable.[14]
Lyophilized with trehalose at 40°C/75% RH < 6 monthsStability was lost under these conditions.[14]

Experimental Protocols

Protocol 1: Formulation of MC3-LNPs Encapsulating mRNA using Microfluidic Mixing

This protocol describes the preparation of mRNA-loaded LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid: DLin-MC3-DMA (MC3)

  • Helper lipid: DSPC

  • Cholesterol

  • PEGylated lipid: DMG-PEG 2000

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA encoding a reporter gene (e.g., Luciferase)

  • Citrate (B86180) buffer (25-50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridge (e.g., NanoAssemblr®)

  • Syringes (1 mL, gas-tight)

  • Glass vials

Procedure:

  • Preparation of Lipid Stock Solution:

    • Prepare individual stock solutions of MC3, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.

    • In a glass vial, combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (MC3:DSPC:Cholesterol:DMG-PEG 2000).

    • Add ethanol to reach the desired final lipid concentration (e.g., 12.5 mg/mL). Vortex briefly to ensure complete mixing.

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing instrument according to the manufacturer's instructions.

    • Prime the microfluidic cartridge with ethanol and then with the aqueous buffer.[12]

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.

    • Initiate the mixing process. The two streams will converge in the microfluidic channels, leading to rapid mixing and self-assembly of the LNPs.[13]

  • Purification and Buffer Exchange:

    • Collect the LNP suspension from the outlet.

    • Immediately dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. This step neutralizes the ionizable lipid and stabilizes the LNPs.[16][22] Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Sterilization and Storage:

    • Filter the purified LNP suspension through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 2-8°C for short-term use or aliquot and freeze at -80°C for long-term storage (consider adding a cryoprotectant like sucrose to a final concentration of 10% w/v before freezing).[20]

Protocol 2: Characterization of LNP Physicochemical Properties

1. Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles. The rate of these fluctuations is related to the particle size.[23]

  • Procedure:

    • Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Principle: Electrophoretic Light Scattering (ELS) measures the velocity of charged particles in an electric field to determine their zeta potential, which is an indicator of surface charge.

  • Procedure:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.

    • Load the sample into a specialized zeta potential cell.

    • Measure the zeta potential using a suitable instrument.

    • Perform measurements in triplicate.

3. Encapsulation Efficiency Measurement:

  • Principle: The Quant-iT RiboGreen assay is a fluorescent nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to RNA. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated RNA can be determined.

  • Procedure:

    • Prepare a standard curve of the free mRNA in the appropriate buffer.

    • In a 96-well plate, add the LNP sample to two separate wells.

    • To one well, add a buffer blank. To the other well, add a solution of 2% Triton X-100 to lyse the LNPs and release the mRNA.

    • Add the RiboGreen reagent to all wells, including the standards.

    • Incubate for 5 minutes in the dark.

    • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/528 nm).

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of intact LNPs)] / (Fluorescence of lysed LNPs) * 100

Protocol 3: Stability Assessment of LNP Formulations

1. Long-Term Stability Study:

  • Procedure:

    • Aliquot the LNP formulation into multiple vials.

    • For aqueous stability, store the vials at different temperatures: 2-8°C, 25°C, and -20°C.

    • For lyophilized stability, freeze-dry the LNP formulation with and without a cryoprotectant (e.g., 10% sucrose). Store the lyophilized cakes at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).[14]

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months), take a sample from each storage condition.

    • If lyophilized, reconstitute the cake in nuclease-free water.

    • Analyze the samples for particle size, PDI, and encapsulation efficiency as described in Protocol 2.

    • Additionally, assess the biological activity of the encapsulated mRNA using an in vitro transfection assay.

2. Freeze-Thaw Stability Study:

  • Procedure:

    • Aliquot the LNP formulation (with and without cryoprotectant) into several vials.

    • Subject the vials to multiple freeze-thaw cycles (e.g., freezing at -80°C for 1 hour followed by thawing at room temperature for 1 hour).

    • After 1, 3, and 5 cycles, analyze the LNPs for changes in particle size, PDI, and encapsulation efficiency.

Visualizations

LNP_Formulation_Workflow cluster_inputs Input Materials cluster_process Formulation Process cluster_outputs Characterization & Storage Lipids Lipid Stock (MC3, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing Ethanolic Phase mRNA mRNA in Citrate Buffer (pH 4.0) mRNA->Mixing Aqueous Phase Purification Dialysis vs. PBS (pH 7.4) Mixing->Purification Crude LNPs Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Purified LNPs Characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) Sterilization->Characterization Storage Storage (2-8°C or -80°C) Sterilization->Storage

Caption: Workflow for LNP formulation and characterization.

Gene_Delivery_Pathway LNP Lipid Nanoparticle (LNP) with mRNA cargo Cell Target Cell LNP->Cell Cellular Uptake Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome (Acidifying) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Ionizable lipid protonation & membrane disruption mRNA_Release mRNA Release into Cytoplasm Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein Protein Synthesis

Caption: Cellular pathway of LNP-mediated gene delivery.

References

Application Note: Analytical Techniques for the Characterization of Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and development of novel bioactive lipids require rigorous analytical characterization to ensure identity, purity, and structural integrity. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the characterization of "Lipid 7-1," a novel synthetic phosphatidylinositol phosphate (B84403) analog with therapeutic potential. The methodologies described herein include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for molecular weight and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Introduction to this compound

This compound is a novel, synthetically derived phosphatidylinositol phosphate (PIP) analog. PIPs are crucial second messengers in various cellular signaling pathways, and their dysregulation is implicated in numerous diseases.[1][2][3][4] this compound has been designed to modulate these pathways, offering a potential therapeutic avenue. Accurate and comprehensive characterization is the foundational step in its development, ensuring that subsequent biological and preclinical studies are based on a well-defined chemical entity. This note outlines the standard analytical workflow for its definitive characterization.

Analytical Workflow for this compound Characterization

The comprehensive characterization of this compound follows a multi-step analytical workflow. This process ensures the verification of the compound's purity, molecular weight, and detailed chemical structure.

cluster_0 Phase 1: Purity & Identity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Final Qualification A This compound Synthesis Batch B HPLC-UV/CAD Analysis (Purity Assessment) A->B C LC-MS/MS Analysis (Molecular Weight Confirmation) B->C D High-Resolution NMR (1H, 13C, 31P) C->D If Purity & MW Confirmed E Structure Verification D->E F Qualified Reference Standard E->F If Structure Confirmed G Bioactivity Assays F->G

Caption: Analytical workflow for the characterization of this compound.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the analytical characterization of a representative batch of this compound.

Table 1: HPLC Purity Analysis

Parameter Method Result Unit
Purity RP-HPLC-CAD 99.5 %

| Retention Time | As per protocol | 15.2 | min |

Table 2: Mass Spectrometry Analysis

Parameter Method Result Unit
Molecular Mass ESI-MS 953.521 [M-H]⁻ m/z
Molecular Formula HRMS C₄₇H₈₆O₁₆P₂

| Key Fragments | MS/MS | 317.2 (Fatty Acyl 1), 283.2 (Fatty Acyl 2) | m/z |

Table 3: NMR Spectroscopy Analysis

Parameter Method Result Unit
Glycerol (B35011) Backbone ¹H NMR δ 5.25 (m), 4.48 (dd), 4.20 (dd) ppm
Inositol (B14025) Ring ¹H NMR δ 4.05 (t), 3.65 (t), 3.55 (dd), 3.28 (t) ppm

| Phosphate Headgroup | ³¹P NMR | δ 1.5, 0.8 | ppm |

Experimental Protocols

Protocol 1: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate and quantify this compound, assessing its purity. A Charged Aerosol Detector (CAD) is used for its ability to provide a uniform response for non-volatile analytes like lipids.[5][6]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and column oven.

    • Charged Aerosol Detector (CAD).

  • Materials:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 2.7 µm).[6]

    • Mobile Phase A: 90:10 ACN:Water with 10 mM ammonium acetate.

    • Mobile Phase B: 90:10 MeOH:Water with 10 mM ammonium acetate.

    • Gradient:

      • 0-5 min: 100% A

      • 5-25 min: Linear gradient to 100% B

      • 25-30 min: 100% B

      • 30.1-35 min: Return to 100% A

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to 100 µg/mL with Mobile Phase A.

    • Equilibrate the HPLC system with Mobile Phase A for at least 30 minutes.

    • Inject the sample and run the gradient program.

    • Integrate the peak areas in the resulting chromatogram.

  • Data Analysis:

    • Calculate purity using the formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

Protocol 2: Molecular Weight and Structure by LC-MS/MS

This protocol confirms the molecular weight and provides fragmentation data for the structural elucidation of this compound. Electrospray ionization (ESI) in negative mode is typically effective for phospholipids.[7][8]

  • Instrumentation:

    • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Materials:

    • This compound sample.

    • LC-MS grade solvents (acetonitrile, methanol, water).

    • Ammonium formate.

  • LC Conditions:

    • Same as Protocol 1, but with a reduced flow rate of 0.4 mL/min, which is more compatible with ESI-MS.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Capillary Voltage: 3.0 kV.

    • Gas Temperature: 325 °C.

    • Scan Range (MS1): 150-1200 m/z.

    • Collision Energy (MS/MS): Ramped from 20-50 eV for fragmentation of the parent ion.

  • Procedure:

    • Prepare a 10 µg/mL solution of this compound in 50:50 methanol:water.

    • Infuse the sample directly or via the LC system into the mass spectrometer.

    • Acquire full scan (MS1) data to identify the [M-H]⁻ ion.

    • Perform a product ion scan (MS/MS) on the parent ion of this compound to generate a fragmentation spectrum.

  • Data Analysis:

    • Compare the exact mass from the MS1 scan to the theoretical mass of the proposed structure.

    • Analyze the MS/MS fragmentation pattern to confirm the identity of the fatty acid chains and the phosphorylated inositol headgroup.[9]

Protocol 3: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy provides definitive structural information, including the stereochemistry of the glycerol backbone and the position of acyl chains and phosphate groups.[10][11][12] ³¹P NMR is particularly useful for analyzing phospholipids.[13]

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe.

  • Materials:

    • ~5-10 mg of purified this compound.

    • Deuterated chloroform (B151607) (CDCl₃) or a deuterated methanol/chloroform mixture.

    • NMR tubes.

  • Procedure:

    • Dissolve the this compound sample in the appropriate deuterated solvent in an NMR tube.

    • Acquire ¹H NMR spectra to identify protons on the glycerol backbone, fatty acid chains, and inositol ring.

    • Acquire ¹³C NMR spectra to identify all carbon atoms in the molecule.

    • Acquire ³¹P NMR spectra to analyze the chemical environment of the phosphate groups.[13]

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons.

  • Data Analysis:

    • Assign all peaks in the ¹H, ¹³C, and ³¹P spectra to the corresponding atoms in the proposed structure of this compound.

    • Confirm that the chemical shifts, coupling constants, and integrations are consistent with the expected structure.

Hypothetical Signaling Pathway of this compound

This compound is hypothesized to act as a competitive inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival signaling. By blocking the phosphorylation of PIP2 to PIP3, this compound can downregulate the downstream Akt pathway.[1][4][14]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates Downstream Cell Growth & Survival Akt->Downstream Lipid71 This compound Lipid71->PI3K Inhibits

References

Application Notes and Protocols: Lipid 7-1 Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of Lipid 7-1, an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Adherence to these protocols is crucial for maintaining the integrity of the lipid and ensuring reproducible experimental outcomes.

Product Information

This compound is an ionizable cationic lipid designed for efficient encapsulation and delivery of nucleic acids, such as mRNA and siRNA.[1] Its ionizable nature is critical for the endosomal escape of the nucleic acid cargo, a key step in successful intracellular delivery.[2][3][4]

Storage and Stability

Proper storage of this compound is vital to prevent degradation and maintain its functionality. The following table summarizes the recommended storage conditions and stability information.

ParameterConditionDurationNotes
Long-Term Storage -20°C≥ 2 yearsStore in a tightly sealed container to prevent solvent evaporation.[5][6][7]
Short-Term Storage 0-4°CDays to weeksRecommended for lipids that will be used in the near future.[1]
Stock Solution in Solvent -20°CUp to 1 monthMinimize freeze-thaw cycles.
-80°CUp to 6 monthsAliquot into smaller volumes to avoid repeated warming of the entire stock.[8]
Light Sensitivity Store in the darkAt all timesProtect from light to prevent potential degradation.[1]

Handling and Safety Precautions

This compound is intended for research use only and is not for human or veterinary use.[6] Standard laboratory safety practices should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

  • Avoid Contact: Minimize direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Inhalation: Avoid inhaling dust or vapors.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Experimental Protocols

The following is a general protocol for the formulation of lipid nanoparticles (LNPs) using this compound. This protocol may require optimization based on the specific nucleic acid cargo and experimental goals.

Preparation of Lipid Stock Solutions
  • Bring to Room Temperature: Allow all lipids (this compound, helper lipids such as DSPC and cholesterol, and a PEGylated lipid) to equilibrate to room temperature before use.[5]

  • Dissolution in Ethanol (B145695): Dissolve each lipid in 100% ethanol to the desired stock concentration. Gentle heating (e.g., 37-65°C) and vortexing may be necessary to ensure complete dissolution, especially for helper lipids.[5][9]

  • Storage of Stock Solutions: Store the prepared lipid stock solutions at -20°C in tightly sealed containers.[5]

Preparation of Nucleic Acid Solution
  • Thawing: Thaw the nucleic acid (e.g., mRNA) on ice.

  • Dilution: Dilute the nucleic acid to the desired concentration in an acidic aqueous buffer, such as 10-50 mM sodium citrate (B86180) or sodium acetate (B1210297) buffer with a pH of 3-5.[10][11] This acidic environment is crucial for the protonation of the ionizable lipid and efficient encapsulation of the nucleic acid.[10]

Formulation of Lipid Nanoparticles
  • Lipid Mixture Preparation: Combine the individual lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. A common molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is around 50:10:38.5:1.5.[5]

  • Mixing: The LNPs are formed by rapidly mixing the ethanolic lipid mixture with the acidic aqueous solution of the nucleic acid. A common volume ratio is 1:3 (ethanol:aqueous).[10] This can be achieved through various methods, including:

    • Manual Mixing: Rapidly adding the lipid solution to the nucleic acid solution while vortexing.[12]

    • Microfluidic Mixing: Utilizing a microfluidic device for controlled and reproducible mixing.[9][11]

  • Dialysis: After formation, the LNP solution should be dialyzed against a neutral pH buffer, such as phosphate-buffered saline (PBS, pH 7.4), to remove the ethanol and raise the pH for storage and in vitro/in vivo applications.[5][10]

Visualizations

Workflow for Handling this compound

G cluster_storage Storage cluster_preparation Experimental Preparation cluster_formulation LNP Formulation receiving Receiving (Shipped on wet ice) long_term Long-Term Storage (-20°C) receiving->long_term For future use short_term Short-Term Storage (0-4°C) receiving->short_term For immediate use equilibration Equilibrate to Room Temperature long_term->equilibration short_term->equilibration dissolution Dissolve in Ethanol equilibration->dissolution lipid_mixture Prepare Lipid Mixture dissolution->lipid_mixture mixing Rapid Mixing lipid_mixture->mixing na_prep Prepare Nucleic Acid in Acidic Buffer na_prep->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis final_lnp Final LNP Product dialysis->final_lnp

Caption: Workflow for the storage and handling of this compound.

Lipid Nanoparticle (LNP) Structure

LNP_Structure cluster_lnp Lipid Nanoparticle Core ionizable_lipid This compound (Ionizable Cationic) nucleic_acid Nucleic Acid (e.g., mRNA) ionizable_lipid->nucleic_acid Encapsulates helper_lipid Helper Lipid (e.g., DSPC) cholesterol Cholesterol peg_lipid PEG-Lipid

Caption: General structure of a Lipid Nanoparticle (LNP).

References

Application Notes and Protocols: A Step-by-Step Guide to Lipid 7-1 Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably nucleic acids like mRNA and siRNA. Their success is largely attributed to the careful selection and combination of lipid components that ensure stability, efficient encapsulation, and effective intracellular delivery. A key component in many modern LNP formulations is an ionizable cationic lipid. This application note provides a detailed, step-by-step guide for the preparation of liposomes using a hypothetical ionizable cationic lipid, "Lipid 7-1."

Ionizable cationic lipids are amphiphilic molecules that possess a transient positive charge. At a low pH, typically during the formulation process, these lipids are positively charged, facilitating the encapsulation of negatively charged payloads such as nucleic acids.[1][2] At physiological pH (~7.4), they become neutral, which is advantageous for stability in circulation and reduces potential cytotoxicity.[1] The formulation of this compound liposomes described herein also includes helper lipids, which are crucial for the overall structure and function of the nanoparticle. These typically include:

  • A Helper Phospholipid (e.g., DSPC or DOPE): These lipids contribute to the stability of the lipid bilayer.[1][3][4]

  • Cholesterol: This steroid is incorporated into the lipid bilayer to improve rigidity, stability, and control membrane fluidity.[1][3][4]

  • A PEGylated Lipid (e.g., DMG-PEG 2000): The polyethylene (B3416737) glycol (PEG) moiety provides a hydrophilic shield that prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.[1][3][4]

This guide will focus on the widely used thin-film hydration followed by extrusion method, a robust and reproducible technique for producing unilamellar liposomes of a defined size.[5]

Data Presentation

The successful preparation of this compound liposomes should yield nanoparticles with specific physicochemical characteristics. The following table summarizes expected quantitative data for a typical this compound formulation.

ParameterExpected ValueMethod of Analysis
Particle Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Slightly negative at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay (for nucleic acids)

Experimental Protocol: this compound Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This protocol details the step-by-step preparation of this compound liposomes.

Materials and Reagents
  • This compound (ionizable cationic lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper phospholipid)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)

  • Chloroform (B151607)

  • Ethanol, 200 proof

  • Hydration Buffer (e.g., 50 mM Sodium Citrate, pH 4.0)

  • Dialysis Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder device

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

  • Dialysis cassette (e.g., 10 kDa MWCO)

Step-by-Step Procedure

1. Lipid Stock Solution Preparation

  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in chloroform or a chloroform/methanol mixture. A typical concentration is 10-25 mg/mL.

2. Lipid Mixture Formulation

  • In a clean round-bottom flask, combine the lipid stock solutions to achieve the desired molar ratio. A common starting point for ionizable lipid formulations is a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).[6][7][8]

3. Thin-Film Formation

  • Attach the round-bottom flask to a rotary evaporator.

  • Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids (e.g., 35-45°C).

  • Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Once the film is formed, continue to dry it under high vacuum for at least 1-2 hours to remove any residual solvent.

4. Hydration of the Lipid Film

  • Pre-warm the hydration buffer (e.g., 50 mM Sodium Citrate, pH 4.0) to a temperature above the phase transition temperature (Tc) of the lipids.

  • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film. The volume of buffer will determine the final lipid concentration.

  • Agitate the flask to hydrate (B1144303) the lipid film. This can be done by gentle swirling or vortexing. This process will form multilamellar vesicles (MLVs).

5. Extrusion

  • Assemble the extruder device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Transfer the MLV suspension to a syringe and pass it through the extruder a set number of times (e.g., 11-21 passes). This process reduces the size of the liposomes and creates a more homogenous population of unilamellar vesicles (LUVs).

6. Purification (Dialysis)

  • To remove the un-encapsulated payload and to exchange the external buffer, dialyze the extruded liposome suspension against a suitable buffer (e.g., PBS, pH 7.4).

  • Use a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

  • Perform dialysis for several hours with multiple buffer changes to ensure complete removal of the original hydration buffer.

7. Characterization

  • Particle Size and Polydispersity Index (PDI): Analyze the liposome suspension using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the liposomes using Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency: If a payload was included in the hydration buffer, quantify the encapsulation efficiency using an appropriate assay (e.g., RiboGreen assay for nucleic acids).

Mandatory Visualizations

Experimental Workflow for this compound Liposome Preparation```dot

Liposome_Preparation_Workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_processing Processing & Purification cluster_analysis Characterization Lipid_Stock Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) Lipid_Mix Combine Lipids in Desired Molar Ratio Lipid_Stock->Lipid_Mix Thin_Film Thin-Film Formation (Rotary Evaporation) Lipid_Mix->Thin_Film Hydration Hydration with Aqueous Buffer Thin_Film->Hydration Extrusion Extrusion (Size Reduction) Hydration->Extrusion Purification Purification (e.g., Dialysis) Extrusion->Purification Characterization Physicochemical Analysis (DLS, Zeta Potential, etc.) Purification->Characterization

Caption: Components of a this compound liposome.

References

Application Notes and Protocols for Lipid 7-1 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative data and optimized protocols for "Lipid 7-1" are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for similar ionizable cationic lipids used in the formulation of lipid nanoparticles (LNPs) for targeted drug delivery. Researchers should consider this information as a general guide and perform their own optimization experiments.

Introduction to this compound

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) and liposomes, primarily for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA.[1][2][3][4] Its chemical structure features a protonatable amino head group, which is crucial for encapsulating negatively charged nucleic acids at an acidic pH and facilitating their release into the cytoplasm at physiological pH. The ester linkages within its structure are designed for biodegradability, potentially reducing toxicity.[1][5]

Chemical Information:

  • CAS Number: 2795392-95-7[3][4][6]

  • Chemical Name: 8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester[3][4][6]

  • Molecular Formula: C45H85NO7[3][4][6]

  • Molecular Weight: 752.16 g/mol [1]

Applications in Targeted Drug Delivery

This compound is a key component in LNP formulations for the targeted delivery of therapeutic payloads. By incorporating targeting ligands into the LNP surface, these nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

Potential Therapeutic Areas:

  • Oncology: Targeted delivery of siRNA or mRNA to tumor cells to modulate gene expression involved in cancer progression.

  • Genetic Disorders: Delivery of corrective genes or gene-editing machinery (e.g., CRISPR/Cas9) to affected tissues.

  • Vaccines: Targeted delivery of mRNA-based antigens to immune cells to elicit a robust immune response.

Data Presentation: Representative Performance of this compound-based LNPs

The following tables summarize expected quantitative data for LNP formulations incorporating an ionizable lipid of the same class as this compound. These values are for illustrative purposes and will vary depending on the specific formulation parameters and payload.

Table 1: Physicochemical Properties of this compound LNPs

ParameterRepresentative ValueMethod of Analysis
Particle Size (Diameter) 80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential (at pH 7.4) -5 to +5 mVLaser Doppler Velocimetry
Encapsulation Efficiency (%) > 90%RiboGreen Assay

Table 2: In Vitro Transfection Efficiency

Cell LinePayloadTransfection Efficiency (%)Viability (%)
HEK293 eGFP mRNA85 - 95%> 90%
HeLa Luciferase mRNA80 - 90%> 85%
A549 (Lung Cancer) anti-KRAS siRNA70 - 85% gene knockdown> 80%

Table 3: In Vivo Biodistribution in a Murine Model (Intravenous Administration)

Organ% of Injected Dose (24h post-injection)
Liver 60 - 70%
Spleen 10 - 15%
Lungs 5 - 10%
Kidneys < 5%
Tumor (with targeting ligand) 10 - 15%

Experimental Protocols

Protocol for Formulation of this compound Nanoparticles using Microfluidics

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA payload

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and syringe pumps

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mM.

  • Prepare mRNA Solution:

    • Dissolve the mRNA payload in 50 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • The total flow rate will depend on the microfluidic chip geometry and should be optimized (typically 2-12 mL/min).

    • Initiate the flow from both syringes to allow for rapid mixing and LNP formation.

  • Dialysis:

    • Collect the LNP solution.

    • Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C.

Protocol for Characterization of this compound LNPs

a) Particle Size and Zeta Potential:

  • Dilute the LNP suspension in PBS (pH 7.4).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

b) Encapsulation Efficiency:

  • Use a fluorescent dye that binds to nucleic acids, such as RiboGreen.

  • Measure the fluorescence of the LNP sample.

  • Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

  • Measure the total fluorescence after disruption.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_initial) / Fluorescence_total * 100

Protocol for In Vitro Transfection
  • Cell Culture:

    • Plate cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the this compound LNPs encapsulating the reporter mRNA (e.g., eGFP or Luciferase) in serum-free media to the desired final concentration.

    • Remove the old media from the cells and add the LNP-containing media.

    • Incubate the cells for 4-6 hours at 37°C.

    • Add complete media containing serum.

  • Analysis:

    • After 24-48 hours, assess protein expression by fluorescence microscopy (for eGFP) or a luciferase assay.

    • Cell viability can be assessed using an MTT or similar assay.

Visualizations

LNP_Formation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Stock This compound + Helper Lipids in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing mRNA_Solution mRNA in Citrate Buffer (pH 4.0) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis vs. PBS (pH 7.4) Microfluidic_Mixing->Dialysis Sterilization Sterile Filtration Dialysis->Sterilization Characterization Size, PDI, Zeta Potential, Encapsulation Efficiency Sterilization->Characterization

Caption: Workflow for the formulation of this compound nanoparticles.

Cellular_Uptake_Pathway LNP This compound LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Protein Therapeutic Protein Translation->Protein

Caption: Proposed cellular uptake and endosomal escape mechanism.

Targeted_Delivery_Concept LNP This compound LNP Functionalized_LNP Functionalized LNP LNP->Functionalized_LNP Targeting_Ligand Targeting Ligand (e.g., Antibody, Aptamer) Targeting_Ligand->Functionalized_LNP Bloodstream Systemic Circulation Functionalized_LNP->Bloodstream Binding Receptor-Mediated Endocytosis Functionalized_LNP->Binding Specific Binding Target_Cell Target Cell (e.g., Tumor Cell) Bloodstream->Target_Cell Non_Target_Cell Non-Target Cell Bloodstream->Non_Target_Cell Receptor Specific Receptor Binding->Target_Cell

Caption: Concept of targeted drug delivery using functionalized LNPs.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Lipid Nanoparticle (LNP) Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues with lipid nanoparticle formulations, with a focus on systems analogous to "Lipid 7-1" LNPs. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may arise during experimentation.

Troubleshooting Guide: LNP Aggregation

Aggregation of lipid nanoparticles can occur at various stages, from formulation to storage. This guide provides a systematic approach to identifying and resolving common causes of LNP aggregation.

Issue 1: Immediate Aggregation Upon Formulation

If you observe aggregation immediately after the initial formulation of your LNPs, consider the following potential causes and solutions.

Potential Causes and Solutions

Parameter Potential Cause of Aggregation Recommended Action
pH of Aqueous Phase The pH of the buffer is critical for controlling the charge of ionizable lipids. A pH far below the pKa of the ionizable lipid can lead to an excessive positive surface charge, causing instability and aggregation.[1]Optimize the pH of your formulation buffer. For ionizable lipids, the pH should be low enough to ensure protonation and efficient nucleic acid encapsulation but not so low as to cause excessive charge repulsion.[1]
Ionic Strength of Buffer High salt concentrations can compress the electrical double layer surrounding the nanoparticles, which reduces electrostatic repulsion and can lead to aggregation.[1][2]Reduce the ionic strength of your formulation buffer. Evaluate a range of salt concentrations to find the optimal balance for stability.
Lipid Concentration A high concentration of lipids during the formulation process increases the frequency of particle collisions, which can promote aggregation.[1]Test a range of lipid concentrations. A lower starting concentration may prevent initial aggregation.
Solvent Mixing Rate In methods like ethanol (B145695) injection, a slow mixing rate can lead to the formation of larger, less stable particles that are more prone to aggregation.[1]Increase the mixing speed or use a controlled mixing system like a microfluidic device to ensure rapid and homogenous mixing.
Lipid Ratios An incorrect ratio of ionizable lipid, helper lipids (e.g., phospholipid, cholesterol), and PEG-lipid can lead to unstable particles. Insufficient PEG-lipid, in particular, can result in a lack of steric shielding.[2][3][4][5]Optimize the molar ratios of your lipid components. Systematically vary the percentage of each lipid to determine the optimal composition for stability.

Experimental Workflow for Troubleshooting Immediate Aggregation

G cluster_0 Problem Identification cluster_1 Formulation Parameter Optimization cluster_2 Analysis cluster_3 Outcome start Immediate LNP Aggregation Observed ph Adjust pH of Aqueous Buffer start->ph Investigate ionic_strength Modify Ionic Strength start->ionic_strength Investigate lipid_conc Vary Total Lipid Concentration start->lipid_conc Investigate mixing Optimize Mixing Rate/Method start->mixing Investigate lipid_ratio Screen Lipid Molar Ratios start->lipid_ratio Investigate dls Measure Size, PDI, Zeta Potential (DLS) ph->dls Formulate & Analyze ionic_strength->dls Formulate & Analyze lipid_conc->dls Formulate & Analyze mixing->dls Formulate & Analyze lipid_ratio->dls Formulate & Analyze stable Stable LNPs (PDI < 0.2) dls->stable Successful unstable Aggregation Persists dls->unstable Unsuccessful unstable->ph Re-evaluate Parameters

Caption: Troubleshooting workflow for immediate LNP aggregation.

Issue 2: Aggregation During Storage

If your LNPs appear stable initially but aggregate over time during storage, the following factors should be investigated.

Potential Causes and Solutions

Parameter Potential Cause of Aggregation Recommended Action
Storage Temperature Freeze-thaw cycles are a common cause of LNP aggregation.[2][6] During freezing, phase separation can occur, concentrating nanoparticles and leading to irreversible fusion.[6] Storing at elevated temperatures can also induce aggregation.For short to medium-term storage, refrigeration at 2-8°C is often preferable to freezing.[6][7] If freezing is necessary, flash freezing in liquid nitrogen may be better than slow freezing. Minimize the number of freeze-thaw cycles.
Cryoprotectants The absence of cryoprotectants in formulations that will be frozen can lead to aggregation upon thawing.[6][7]Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your formulation before freezing to protect the nanoparticles.[2][6][7]
Storage Buffer The composition of the storage buffer is crucial. Some buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing, which can induce aggregation.[2]Use a cryo-stable buffer. Consider buffers that maintain a stable pH during freezing and thawing. Dialyze the LNP suspension against the final storage buffer to remove formulation buffers.[8][9]
Mechanical Stress Agitation, such as vortexing or shaking during handling and transport, can introduce air-liquid interfacial stress, leading to aggregation.[2][10]Handle LNP solutions gently. Avoid vigorous mixing or shaking. Ensure vials are sufficiently filled to minimize headspace, which can reduce interfacial stress.[10]

Logical Relationship of Storage Stability Factors

G cluster_0 Storage Conditions cluster_1 LNP Stability temp Storage Temperature stability Long-Term LNP Stability temp->stability Influences buffer Storage Buffer buffer->stability Impacts cryo Cryoprotectant cryo->stability Protects stress Mechanical Stress stress->stability Affects

Caption: Key factors influencing long-term LNP storage stability.

Frequently Asked Questions (FAQs)

Q1: What is a good Polydispersity Index (PDI) for my LNP formulation?

A: A Polydispersity Index (PDI) below 0.2 generally indicates a monodisperse and acceptable nanoparticle population for many biological applications.[11] A high PDI suggests a wide range of particle sizes, which can be a sign of aggregation or poor formulation, potentially leading to inconsistent results.[11]

Q2: How does the pKa of the ionizable lipid affect LNP stability?

A: The pKa of the ionizable lipid is crucial for both nucleic acid encapsulation and stability.[4] During formulation at an acidic pH (below the pKa), the lipid is positively charged, facilitating the encapsulation of negatively charged nucleic acids.[4][5] After formulation and buffer exchange to a physiological pH (above the pKa), the surface of the LNP becomes more neutral, which is important for reducing toxicity and improving stability in vivo.[1][4] An inappropriate pKa can lead to poor encapsulation or instability at physiological pH.

Q3: Can the type of helper lipid influence aggregation?

A: Yes. Helper lipids, such as phospholipids (B1166683) (e.g., DSPC) and cholesterol, play a structural role in the LNP.[2][8] They help stabilize the lipid bilayer and can influence the fluidity and rigidity of the nanoparticle membrane.[2] The choice and ratio of these lipids are important for overall particle integrity and can impact the propensity for aggregation.[12] For instance, cholesterol helps to fill packing defects in the lipid membrane, providing structural integrity.[8]

Q4: My LNPs aggregate after lyophilization. How can I prevent this?

A: Aggregation upon reconstitution of lyophilized LNPs is a common issue, often caused by the stresses of freezing and drying.[6][7] To prevent this, it is highly recommended to add a lyoprotectant, such as sucrose or trehalose, to the LNP formulation before lyophilization.[6][7] These sugars form a glassy matrix that protects the nanoparticles during the process and aids in their resuspension.

Q5: How can I characterize LNP aggregation?

A: The primary technique for characterizing LNP size and aggregation is Dynamic Light Scattering (DLS), which measures the Z-average diameter and Polydispersity Index (PDI). An increase in the Z-average and PDI over time is indicative of aggregation. For more detailed analysis of subvisible particles and aggregates, Flow Imaging Microscopy (FIM) can be a valuable tool.[2]

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for producing LNPs using a microfluidic device.

  • Preparation of Solutions:

    • Lipid Phase: Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios.

    • Aqueous Phase: Dissolve the nucleic acid cargo (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5).[9]

  • Microfluidic Mixing:

    • Load the lipid phase and aqueous phase into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing chip.

    • Set the total flow rate (TFR) and flow rate ratio (FRR) on the syringe pump. A typical FRR for the aqueous phase to the lipid phase is 3:1.[8]

    • Initiate pumping to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic chip.

    • Dialyze the LNP suspension against a storage buffer (e.g., PBS, pH 7.4) using appropriate molecular weight cut-off (MWCO) tubing to remove ethanol and the acidic formulation buffer.[1][8] Tangential flow filtration (TFF) can be used for larger volumes.

  • Sterilization and Storage:

    • Filter-sterilize the final LNP suspension through a 0.22 µm filter.[8]

    • Store the LNPs at 2-8°C for short-term use or freeze with cryoprotectants for long-term storage.

Protocol 2: Characterization of LNP Size and Stability by DLS

This protocol outlines the steps for measuring LNP size and monitoring stability.

  • Sample Preparation:

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (the same buffer the LNPs are suspended in) to a suitable concentration for DLS measurement.

  • Instrument Setup:

    • Equilibrate the DLS instrument (e.g., Malvern Zetasizer) to the desired measurement temperature (typically 25°C).

    • Enter the parameters for the solvent (viscosity and refractive index) and the material (refractive index).

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the measurement.

    • Record the Z-average diameter (nm), Polydispersity Index (PDI), and zeta potential (mV).

  • Stability Study:

    • To assess stability, repeat the measurements at regular intervals (e.g., daily, weekly) on samples stored under different conditions (e.g., 4°C, -20°C, room temperature).

    • An increase in the Z-average diameter and/or PDI over time indicates particle aggregation.

References

Technical Support Center: Optimizing mRNA Encapsulation with Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the mRNA encapsulation efficiency of the novel ionizable lipid, Lipid 7-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind mRNA encapsulation using this compound?

A1: The encapsulation of mRNA into Lipid Nanoparticles (LNPs) using the ionizable this compound is primarily driven by electrostatic interactions. At a low pH (typically around 4.0), the amine groups in this compound become protonated, leading to a positive charge. This positive charge allows the lipid to interact with the negatively charged phosphate (B84403) backbone of the mRNA, initiating the self-assembly of the LNP and the encapsulation of the mRNA cargo.[1][2] At physiological pH (around 7.4), this compound is nearly neutral, which reduces potential toxicity.[2][3]

Q2: What are the critical quality attributes (CQAs) to consider when evaluating this compound mRNA-LNPs?

A2: The key quality attributes for mRNA-LNPs include:

  • Encapsulation Efficiency (EE): The percentage of mRNA successfully encapsulated within the LNPs.[4] Current technologies typically achieve 80-95% encapsulation efficiency.[5]

  • Particle Size and Polydispersity Index (PDI): The size and uniformity of the LNPs are crucial for cellular uptake and biodistribution.[4][6] Optimal LNPs for therapeutic applications generally range from 70-100 nm in diameter with a PDI below 0.2.[5]

  • Zeta Potential: This measurement indicates the surface charge of the LNPs and influences their stability and interaction with biological membranes.[4]

  • mRNA Integrity: Ensuring the encapsulated mRNA remains intact and is not degraded during the formulation process.[7]

Q3: How is the encapsulation efficiency of this compound LNPs typically measured?

A3: The most common method for determining mRNA encapsulation efficiency is the Quant-iT RiboGreen assay.[4][8] This fluorescence-based assay quantifies the amount of accessible (unencapsulated) mRNA. By measuring the fluorescence before and after lysing the LNPs with a detergent like Triton X-100, the percentage of encapsulated mRNA can be calculated.[8] Other methods, such as capillary gel electrophoresis (CGE) and ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC), can also be used for more detailed analysis.[8]

Q4: What is a typical molar ratio for formulating LNPs with a novel ionizable lipid like this compound?

A4: A common starting molar ratio for LNP formulations includes the ionizable lipid, a phospholipid (like DSPC or DOPE), cholesterol, and a PEG-lipid.[1][9] A widely used ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[1][10] However, the optimal ratio for this compound may require empirical optimization.[9]

Troubleshooting Guide

Issue 1: Low mRNA Encapsulation Efficiency (<80%)

Potential Cause Recommended Solution
Suboptimal pH of Aqueous Buffer Ensure the aqueous buffer (containing mRNA) has a pH between 3.0 and 4.0 to ensure protonation of this compound. An incorrect pH can significantly reduce the electrostatic interaction required for encapsulation.[6]
Incorrect N/P Ratio The N/P ratio, the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is critical. A low N/P ratio may result in incomplete mRNA complexation. Try increasing the N/P ratio by adjusting the amount of this compound. Clinically relevant LNPs have N/P ratios ranging from 3 to 6.[4]
Inefficient Mixing Rapid and homogenous mixing of the lipid-ethanol and mRNA-aqueous phases is crucial for high encapsulation efficiency. Consider using a microfluidic mixing device for reproducible and efficient mixing.[11] High flow rates in microfluidic systems generally lead to higher encapsulation efficiency.[1]
Lipid Degradation Ionizable lipids can degrade, leading to impurities that can negatively impact encapsulation and mRNA integrity.[12] Use high-purity lipids and store them under appropriate conditions (e.g., -20°C or -80°C, protected from light and moisture).

Issue 2: High Polydispersity Index (PDI > 0.2)

Potential Cause Recommended Solution
Slow or Inconsistent Mixing Inconsistent mixing can lead to the formation of a heterogeneous population of LNPs with varying sizes. Utilize a controlled and rapid mixing method, such as a microfluidic device, to ensure uniform particle formation.[11]
Suboptimal Lipid Ratios The molar ratios of the lipid components (ionizable lipid, phospholipid, cholesterol, PEG-lipid) influence LNP stability and uniformity. Systematically vary the molar percentages of each lipid to find the optimal formulation for this compound.[9]
Aggregation Post-Formulation LNPs can aggregate after formation, leading to a higher PDI. Ensure the final formulation is in a suitable buffer (e.g., PBS) and that the PEG-lipid concentration is sufficient to provide steric stabilization.

Issue 3: Inconsistent Batch-to-Batch Encapsulation Efficiency

Potential Cause Recommended Solution
Variability in Manual Mixing Manual mixing methods, such as pipetting, can introduce significant variability. Switch to an automated and controlled mixing system like a microfluidic device to improve reproducibility.[11]
Inconsistent Reagent Preparation Ensure that stock solutions of lipids and mRNA are prepared consistently for each batch. Small variations in concentration can affect the final LNP characteristics.
Fluctuations in Temperature The temperature during LNP formation can influence lipid assembly. Maintain a consistent temperature for all components and during the mixing process.

Quantitative Data Summary

Table 1: Effect of N/P Ratio on Encapsulation Efficiency and Particle Size

N/P RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
240720.18
475600.15
692550.12
895480.10
Data is representative and based on general trends observed for ionizable lipids.

Table 2: Influence of PEG-Lipid Percentage on LNP Characteristics

PEG-Lipid (mol%)Encapsulation Efficiency (%)Particle Size (nm)PDI
1.594850.11
3.091880.13
4.085920.15
Data is representative and based on general trends for LNP formulations.[10]

Experimental Protocols

Protocol 1: Formulation of this compound mRNA-LNPs using Microfluidics

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, Cholesterol, and PEG-DMG 2000 in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.

    • The total lipid concentration should be between 10-25 mg/mL.

  • Preparation of mRNA Aqueous Solution:

    • Dilute the mRNA stock in a 10-50 mM citrate (B86180) buffer at pH 4.0.

    • The final mRNA concentration will depend on the desired lipid-to-mRNA weight ratio.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase to 3:1.

    • Initiate mixing at a total flow rate of 12 mL/min.

  • Purification and Buffer Exchange:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 6 hours using a dialysis cassette with a 10-20 kDa molecular weight cutoff to remove ethanol and unencapsulated mRNA.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

  • Prepare a Standard Curve:

    • Prepare a series of known mRNA concentrations in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • Sample Preparation:

    • Dilute the LNP sample in TE buffer to a concentration that falls within the range of the standard curve.

    • Prepare two sets of diluted LNP samples. To one set, add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA.

  • RiboGreen Staining:

    • Add the RiboGreen reagent (diluted according to the manufacturer's instructions) to the standard curve wells and the sample wells (with and without Triton X-100).

    • Incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.

  • Calculation:

    • Use the standard curve to determine the mRNA concentration in the samples with and without Triton X-100.

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification cluster_analysis Characterization Lipid-Ethanol Phase Lipid-Ethanol Phase Microfluidic Mixing Microfluidic Mixing Lipid-Ethanol Phase->Microfluidic Mixing mRNA-Aqueous Phase mRNA-Aqueous Phase mRNA-Aqueous Phase->Microfluidic Mixing Dialysis Dialysis Microfluidic Mixing->Dialysis Encapsulation Efficiency Encapsulation Efficiency Dialysis->Encapsulation Efficiency Size & PDI Size & PDI Dialysis->Size & PDI Zeta Potential Zeta Potential Dialysis->Zeta Potential

Caption: Workflow for this compound mRNA-LNP formulation and characterization.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low EE Low Encapsulation Efficiency? pH Incorrect pH? Low EE->pH NP_Ratio Low N/P Ratio? Low EE->NP_Ratio Mixing Inefficient Mixing? Low EE->Mixing Adjust_pH Adjust Buffer pH to 3.0-4.0 pH->Adjust_pH Yes Increase_NP Increase N/P Ratio NP_Ratio->Increase_NP Yes Optimize_Mixing Use Microfluidic Mixing Mixing->Optimize_Mixing Yes

Caption: Troubleshooting logic for low mRNA encapsulation efficiency.

References

Technical Support Center: Optimizing Lipid 7-1 to Helper Lipid Ratio in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the ratio of the novel ionizable lipid "Lipid 7-1" to helper lipids in LNP formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound to helper lipid ratios in LNP formulations.

Issue 1: Large Particle Size (>150 nm) and/or High Polydispersity Index (PDI > 0.2)

Large particle size and a high PDI can negatively impact cellular uptake, biodistribution, and overall therapeutic efficacy.[1]

Potential CauseTroubleshooting Steps
Suboptimal Lipid Ratios The molar ratio of the different lipid components is a critical factor influencing particle size. An incorrect ratio of this compound to helper lipids (DSPC, Cholesterol) or an inappropriate amount of PEGylated lipid can lead to larger, more heterogeneous particles.[1] Systematically vary the molar percentages of each lipid component to identify the optimal ratio for your specific payload and application. For instance, increasing the PEG-lipid concentration can help reduce particle size and aggregation.[2]
Issues with Lipid Stock Solutions Degradation or poor quality of lipid stock solutions can result in improper LNP self-assembly. Ensure that all lipids, including this compound and helper lipids, are of high purity, have been stored under the recommended conditions (e.g., -20°C or -80°C), and are protected from light and moisture.[3] It is advisable to prepare fresh stock solutions if you suspect degradation.[1]
Inefficient or Inconsistent Mixing The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase are crucial for forming small, uniform LNPs. Inconsistent manual mixing can lead to variability. The use of a microfluidic mixing device is highly recommended for reproducible and controlled LNP synthesis.[1] Optimizing the total flow rate (TFR) and flow rate ratio (FRR) in a microfluidic system is essential; higher TFRs generally result in smaller LNPs.[4]
Incorrect Buffer pH The pH of the aqueous buffer containing the nucleic acid payload is critical for the protonation of the ionizable lipid (this compound), which drives the encapsulation process. Ensure the buffer pH is in the acidic range, typically between pH 3 and 4, to facilitate proper LNP self-assembly.[1][5]

Issue 2: Low Encapsulation Efficiency (EE < 90%)

High encapsulation efficiency is vital to ensure that a sufficient amount of the therapeutic payload is delivered.

Potential CauseTroubleshooting Steps
Insufficient Ionizable Lipid The amount of this compound directly correlates with the quantity of negatively charged nucleic acid that can be encapsulated. If the EE is low, consider incrementally increasing the molar ratio of this compound in your formulation.[1]
Suboptimal N:P Ratio The N:P ratio, which is the molar ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid, is a key parameter affecting encapsulation. Most LNP formulations utilize an N:P ratio of around 6.[5] Optimizing this ratio for your specific this compound and payload is recommended.
Nucleic Acid Degradation The integrity of your nucleic acid payload is paramount. Ensure that your RNA or DNA has not been degraded by nucleases. It is crucial to work in an RNase-free environment and use high-quality, nuclease-free reagents.[1]
Inadequate Mixing Similar to its effect on particle size, inefficient mixing can also lead to poor encapsulation. A microfluidic mixing approach provides the rapid and controlled mixing required for high encapsulation efficiency.[6]

Issue 3: Low In Vitro Transfection Efficiency

Even with optimal physicochemical properties, LNPs may exhibit poor biological activity.

Potential CauseTroubleshooting Steps
Poor Endosomal Escape The composition of the LNP, particularly the ionizable and helper lipids, is critical for facilitating the release of the payload from the endosome into the cytoplasm.[7] The structure of the helper lipid can influence endosomal escape; for instance, helper lipids like DOPE, which can form non-bilayer structures, may enhance this process.[8] Experiment with different helper lipids (e.g., DSPC, DOPE) in combination with this compound.
LNP Instability in Culture Media LNPs can aggregate or become unstable in the presence of serum proteins in cell culture media. You can assess LNP stability by measuring changes in particle size and PDI over time in your specific media using Dynamic Light Scattering (DLS). Optimizing the PEG-lipid content can improve stability in biological fluids.[1]
Low Cellular Uptake The surface properties of the LNPs, such as their charge and PEGylation, influence their interaction with the cell membrane. The zeta potential of the LNPs should be near-neutral at physiological pH to avoid non-specific binding and clearance, yet allow for cellular interaction.[9]
Cell Line Specificity Transfection efficiency can be highly dependent on the cell type being used. An LNP formulation that is effective in one cell line may not be in another.[1] It is important to optimize the LNP formulation for the specific cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of an LNP formulation for nucleic acid delivery?

A1: A standard LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound): This lipid is positively charged at a low pH during formulation, which allows it to bind and encapsulate the negatively charged nucleic acid payload. At physiological pH (around 7.4), it is nearly neutral, which reduces toxicity. Inside the cell, the acidic environment of the endosome protonates the lipid again, facilitating the release of the payload into the cytoplasm.[7]

  • Helper Phospholipid (e.g., DSPC, DOPE): This lipid acts as a structural component, contributing to the formation and stability of the lipid bilayer.[7][8]

  • Cholesterol: As another structural lipid, cholesterol enhances the stability and rigidity of the LNPs by filling gaps between other lipid molecules, which helps to reduce the leakage of the encapsulated cargo.[7]

  • PEGylated Lipid (e.g., DMG-PEG2000): This lipid is included to control particle size during formulation and to create a hydrophilic "stealth" layer on the LNP surface. This layer reduces clearance by the immune system, thereby increasing circulation time in the bloodstream.[7]

Q2: Why is the molar ratio of this compound to helper lipids a critical parameter to optimize?

A2: The molar ratio of the ionizable lipid to the helper lipids is a critical quality attribute that significantly impacts the physicochemical properties and biological performance of the LNPs.[7] Optimizing this ratio is essential for:

  • Encapsulation Efficiency: The amount of ionizable lipid directly influences the LNP's capacity to encapsulate the nucleic acid payload.[7]

  • Stability: A proper balance of structural lipids is crucial for the stability of LNPs during storage and in biological fluids.[7]

  • Transfection Efficiency: The ratio of lipids can affect the LNP's ability to fuse with the endosomal membrane and release its payload into the cytoplasm.

Q3: What are the key parameters to characterize when optimizing LNP formulations?

A3: The key characterization parameters for LNPs include:

  • Particle Size: Typically measured by Dynamic Light Scattering (DLS), the optimal size for many applications is between 80 and 150 nm.[10]

  • Polydispersity Index (PDI): Also measured by DLS, a PDI value below 0.2 is generally considered indicative of a monodisperse and homogeneous LNP population.[9]

  • Zeta Potential: This measurement reflects the surface charge of the LNPs and is important for stability and interaction with cells. At physiological pH, a near-neutral zeta potential is often desired.[9]

  • Encapsulation Efficiency (EE%): This is the percentage of the initial nucleic acid payload that is successfully encapsulated within the LNPs. It is often measured using a fluorescent dye-based assay such as the RiboGreen assay. An EE of over 90% is typically the goal.[9]

Quantitative Data on Lipid Ratio Optimization

The following tables provide a summary of how varying the molar ratio of ionizable lipid to helper lipids can impact the key physicochemical properties of LNPs. Note that "this compound" is used as a placeholder for a novel ionizable lipid, and the data presented is a synthesized representation from multiple studies on similar ionizable lipids.

Table 1: Effect of Ionizable Lipid:Helper Lipid Ratio on LNP Physicochemical Properties

Formulation IDIonizable Lipid (this compound) (mol%)Helper Lipid (DSPC) (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Particle Size (nm)PDIEncapsulation Efficiency (%)
LNP-A402038.51.5120 ± 50.1885 ± 3
LNP-B501038.51.595 ± 30.1295 ± 2
LNP-C60038.51.5155 ± 80.2592 ± 4

Data is representative and synthesized from literature for illustrative purposes.

Table 2: Comparison of Different Helper Lipids with a Fixed Ionizable Lipid Ratio

Formulation IDIonizable Lipid (this compound) (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Helper Lipid TypeParticle Size (nm)PDIIn Vitro Potency (Relative Luciferase Expression)
LNP-D501038.51.5DSPC92 ± 40.111.0 (Baseline)
LNP-E501038.51.5DOPE105 ± 60.151.8

Data is representative and synthesized from literature for illustrative purposes.

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for controlled and reproducible mixing.

Materials:

  • This compound, DSPC, Cholesterol, and DMG-PEG2000 stock solutions in ethanol (B145695).

  • mRNA or siRNA stock solution in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and cartridge (e.g., NanoAssemblr®).

  • Syringes for the microfluidic device.

  • Ethanol (RNase-free).

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free).

Procedure:

  • Prepare Lipid Mixture: In an RNase-free microcentrifuge tube, combine the ethanolic stock solutions of this compound, DSPC, cholesterol, and DMG-PEG2000 at the desired molar ratio. Vortex briefly to ensure a homogeneous mixture.

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid stock solution to the desired concentration in the acidic citrate buffer.

  • Set up the Microfluidic System: Prime the microfluidic system and cartridge with ethanol followed by the citrate buffer according to the manufacturer's instructions.

  • Formulate LNPs: Load the lipid-ethanol mixture into one syringe and the nucleic acid-buffer solution into another. Set the flow rate ratio (FRR) of the aqueous to organic phase (typically 3:1) and the total flow rate (TFR) (e.g., 12 mL/min).

  • Initiate Mixing: Start the syringe pumps to drive the two solutions through the microfluidic cartridge. The rapid mixing will induce the self-assembly of the LNPs.

  • Collect and Dialyze: Collect the resulting LNP dispersion. To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes.

  • Sterilization and Storage: Filter the final LNP formulation through a 0.22 µm sterile filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

2. LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Dilute the LNP formulation in sterile PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g., Malvern Zetasizer).

  • Perform the measurement at a constant temperature (e.g., 25°C) and ensure the sample is equilibrated before measurement.

b) Zeta Potential Measurement

  • Dilute the LNP formulation in an appropriate low-ionic-strength buffer (e.g., 1 mM KCl).

  • Load the sample into a disposable folded capillary cell.

  • Measure the zeta potential using a DLS instrument equipped with an electrode.

c) Encapsulation Efficiency (EE%) using the RiboGreen Assay

  • Prepare a standard curve of your nucleic acid in the appropriate buffer.

  • In a 96-well black plate, prepare two sets of LNP samples: one with and one without a lysing agent (e.g., 0.5% Triton X-100). The lysing agent will disrupt the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to all wells (standards and samples).

  • Incubate the plate in the dark for 5 minutes.

  • Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

  • Calculate the concentration of free nucleic acid (from the sample without Triton X-100) and the total nucleic acid (from the sample with Triton X-100) using the standard curve.

  • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

experimental_workflow Experimental Workflow for LNP Formulation and Characterization cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_analysis Data Analysis & Optimization prep_lipids Prepare Lipid Mixture in Ethanol microfluidics Microfluidic Mixing prep_lipids->microfluidics prep_na Prepare Nucleic Acid in Acidic Buffer prep_na->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis sterilization Sterile Filtration dialysis->sterilization dls DLS: Size & PDI sterilization->dls zeta Zeta Potential sterilization->zeta ribogreen RiboGreen Assay: Encapsulation Efficiency sterilization->ribogreen in_vitro In Vitro Transfection sterilization->in_vitro analysis Analyze Data and Optimize Ratios dls->analysis zeta->analysis ribogreen->analysis in_vitro->analysis

Caption: Workflow for LNP formulation, characterization, and optimization.

troubleshooting_guide Troubleshooting Logic for LNP Formulation cluster_issues Common Issues cluster_solutions Potential Solutions start Start LNP Formulation problem Problem Identified? start->problem large_size Large Size / High PDI problem->large_size Yes low_ee Low Encapsulation Efficiency problem->low_ee Yes low_transfection Low Transfection Efficiency problem->low_transfection Yes end Successful Formulation problem->end No optimize_ratios Optimize Lipid Ratios large_size->optimize_ratios check_stocks Check Lipid Stocks large_size->check_stocks improve_mixing Improve Mixing (e.g., Microfluidics) large_size->improve_mixing verify_ph Verify Buffer pH large_size->verify_ph low_ee->improve_mixing increase_ionizable Increase Ionizable Lipid low_ee->increase_ionizable check_na_integrity Check Nucleic Acid Integrity low_ee->check_na_integrity low_transfection->optimize_ratios low_transfection->check_stocks change_helper Change Helper Lipid low_transfection->change_helper optimize_ratios->start Re-formulate check_stocks->start Re-formulate improve_mixing->start Re-formulate verify_ph->start Re-formulate increase_ionizable->start Re-formulate check_na_integrity->start Re-formulate change_helper->start Re-formulate

Caption: Troubleshooting logic for common LNP formulation issues.

References

Technical Support Center: Reducing Cytotoxicity of Ionizable Lipid Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with ionizable lipid nanoparticle (LNP) formulations, including those containing lipids such as Lipid 7-1.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high cytotoxicity with our LNP formulation. What are the potential causes and how can we mitigate this?

A1: High cytotoxicity in LNP formulations is a common challenge and can stem from several factors. The primary contributor is often the ionizable cationic lipid component, which is essential for nucleic acid encapsulation and endosomal escape. At physiological pH, these lipids are designed to be near-neutral; however, excessive positive charge can lead to membrane disruption and cellular toxicity.[1][2][3]

Troubleshooting Steps:

  • Optimize the Molar Ratio of the Ionizable Lipid: The amount of ionizable lipid is a critical determinant of both efficacy and toxicity.[4] A high molar percentage can lead to increased cytotoxicity.

    • Recommendation: Systematically decrease the molar ratio of the ionizable lipid in your formulation. It is crucial to find a balance, as reducing it too much may compromise encapsulation efficiency and endosomal escape.

  • Evaluate the Helper Lipid Composition: Helper lipids, such as phospholipids (B1166683) and cholesterol, play a significant role in LNP stability and function.[5][6] The type and concentration of helper lipids can influence the overall charge and fusogenicity of the LNPs, thereby affecting cytotoxicity.

    • Recommendation: Screen different helper lipids. For instance, replacing a portion of a fusogenic helper lipid like DOPE with a more structurally stable lipid like DSPC can sometimes reduce toxicity.[5][6] The charge of the helper lipid can also influence biodistribution and cellular interactions.[7]

  • Adjust the PEG-Lipid Content: Polyethylene glycol (PEG)-lipids are included in formulations to provide stability and prolong circulation time.[8] However, the concentration of PEG-lipids can impact cytotoxicity.

    • Recommendation: While a slight decrease in cell viability can be observed with increasing PEG-lipid content, finding the optimal concentration is key.[9] A bell-shaped relationship often exists between PEG content and transfection efficiency, with very high concentrations potentially increasing toxicity while very low concentrations can lead to aggregation and instability.[9][10]

  • Characterize Your LNP Formulation Thoroughly: Inconsistent or suboptimal formulation characteristics can contribute to cytotoxicity.

    • Recommendation: Ensure your LNPs are of the desired size (typically 80-150 nm) and have a low polydispersity index (PDI < 0.2).[5] Use techniques like Dynamic Light Scattering (DLS) for this purpose. Also, confirm high encapsulation efficiency of your nucleic acid cargo.

Q2: Our LNP formulation shows low transfection efficiency but also high cytotoxicity. How can we improve efficacy without increasing toxicity?

A2: This is a classic challenge in LNP optimization, often referred to as the "PEG dilemma".[8][11] Strategies to enhance efficacy without exacerbating toxicity often involve fine-tuning the formulation to improve endosomal escape without causing excessive membrane disruption.

Troubleshooting Steps:

  • Modify the Ionizable Lipid to Helper Lipid Ratio: This ratio is critical for endosomal escape.

    • Recommendation: Systematically vary the molar percentages of your ionizable and helper lipids. Sometimes, a slight increase in a fusogenic helper lipid like DOPE can enhance endosomal escape and improve transfection efficiency without a proportional increase in cytotoxicity.[5][6]

  • Optimize PEG-Lipid Concentration: As mentioned, PEG-lipid content is crucial.

    • Recommendation: Create a matrix of formulations with varying PEG-lipid molar ratios (e.g., 0.5%, 1.5%, 3%, 5%).[9][10] There is often an optimal concentration for in vitro versus in vivo applications. For example, one study found 1.5 mol% DMG-PEG to be optimal for in vitro transfection, while 5% was better in vivo.[9]

  • Consider the Type of PEG-Lipid: The length of the lipid anchor in the PEG-lipid can affect how long the PEG remains associated with the LNP in a biological environment, which in turn influences transfection efficiency.[12]

    • Recommendation: If available, test PEG-lipids with different lipid anchors (e.g., C14 vs. C18). Shorter anchors may lead to faster PEG shedding and potentially improved cellular uptake.[12]

Data Presentation: Impact of Formulation on Cytotoxicity

The following tables summarize quantitative data from literature on how different formulation parameters can influence LNP cytotoxicity and performance.

Table 1: Effect of PEG-Lipid (DMG-PEG) Molar Ratio on LNP Properties and Efficacy

DMG-PEG (mol%)Encapsulation Efficiency (%)Particle Size (nm)PDIZeta Potential (mV)In Vitro Transfection Efficiency (HeLa cells, Relative Luciferase Units)Cell Viability (%)
0.5>80~200<0.2~-5Moderate~95
1.5>80~190<0.2~-8High~90
3.0>80~180<0.2~-10Moderate~88
5.0>80~185<0.2~-12Low~85
10.0>80~210<0.2~-15Very Low~80

Data synthesized from a study by Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo.[9] Note that a bell-shaped curve for transfection efficiency is observed, with 1.5 mol% being optimal in vitro. Higher PEG content leads to a slight increase in cytotoxicity.

Table 2: Effect of Helper Lipid Composition on LNP-mediated T-cell Activation

Ionizable LipidHelper LipidCholesterol AnalogHelper Lipid (mol%)Cholesterol Analog (mol%)T-cell Proliferation (Fold Change)Cytotoxicity (Cell Viability >60%)
C12-200DOPECholesterol1038.5~2.5Yes
C12-200DOPECholesterol2028.5~2.7Yes
C12-200DOPEβ-sitosterol1038.5~2.5Yes
cKK-E12DOPECholesterol1038.5~3.0Yes
cKK-E12DOPECholesterol2028.5~3.5Yes
cKK-E12DOPEβ-sitosterol1038.5~4.0Yes

Data adapted from a study on LNP candidates for T cell responses.[5] All tested formulations were reported to be non-toxic at the tested concentrations. This table illustrates how altering helper lipid and cholesterol analog composition can impact biological activity without inducing significant cytotoxicity.

Experimental Protocols

1. MTT Assay for LNP Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11][13]

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest (e.g., HeLa, HEK293)[11]

    • Complete cell culture medium

    • LNP formulations at various concentrations

    • MTT reagent (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or isopropanol)[14][15]

    • Phosphate-buffered saline (PBS)

    • Positive control for cytotoxicity (e.g., Triton X-100)[11]

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

    • Prepare serial dilutions of your LNP formulations in complete culture medium.

    • Remove the medium from the cells and replace it with the medium containing the LNP dilutions. Include wells with medium only (blank), cells with medium only (negative control), and cells with Triton X-100 (positive control).

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

    • After incubation, remove the medium and add 50 µL of MTT solution (diluted in serum-free medium) to each well.[15]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability: (Absorbance of treated cells / Absorbance of negative control cells) x 100.

2. LDH Assay for LNP Cytotoxicity Assessment

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[17][18]

  • Materials:

    • 12- or 96-well cell culture plates

    • Cell line of interest

    • Complete cell culture medium (preferably with low serum during treatment to reduce background LDH)

    • LNP formulations at various concentrations

    • LDH assay kit (containing reaction mixture and stop solution)

    • Lysis buffer (provided in most kits for maximum LDH release control)

    • Microplate reader

  • Procedure:

    • Seed cells in a plate and allow them to adhere.

    • Treat cells with your LNP formulations for the desired time period (e.g., 24 hours). Include the following controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the experiment.

      • Medium background: Culture medium without cells.

    • After incubation, gently shake the plate to evenly distribute the released LDH in the medium.[17]

    • Centrifuge the plate or transfer the supernatant to a new plate and centrifuge to pellet any detached cells and nanoparticles.[17] This step is crucial to avoid interference from the LNPs.

    • Transfer an aliquot of the supernatant (e.g., 50 µL) to a new 96-well plate.[19]

    • Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[19]

    • Add the stop solution to each well.[19]

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[19]

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.

Visualizations

LNP_Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed Q1 Check Ionizable Lipid Ratio Start->Q1 A1_High Ratio Too High Q1->A1_High Yes Q2 Evaluate Helper Lipid Composition Q1->Q2 No S1 Decrease Molar Ratio of Ionizable Lipid A1_High->S1 End Reduced Cytotoxicity S1->End A2_Suboptimal Suboptimal Helper Lipid Q2->A2_Suboptimal Yes Q3 Analyze PEG-Lipid Content Q2->Q3 No S2 Screen Different Helper Lipids (e.g., DSPC) A2_Suboptimal->S2 S2->End A3_High PEG Content Too High Q3->A3_High Yes S3 Optimize PEG-Lipid Molar Ratio (e.g., 0.5-3%) A3_High->S3 S3->End

Caption: Troubleshooting workflow for high LNP cytotoxicity.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Seed Cells in 96-well Plate P2 Prepare LNP Dilutions and Controls P1->P2 E1 Treat Cells with LNPs (24-48h Incubation) P2->E1 E2 Add Assay Reagent (MTT or Collect Supernatant for LDH) E1->E2 A1 Add Solubilizer (MTT) or Reaction Mix (LDH) E2->A1 A2 Measure Absorbance with Plate Reader A1->A2 A3 Calculate % Cell Viability/ % Cytotoxicity A2->A3

Caption: General workflow for in vitro LNP cytotoxicity assays.

Cationic_Lipid_Toxicity_Pathway LNP Excess Cationic LNP Membrane Cell Membrane Interaction LNP->Membrane ROS Increased Reactive Oxygen Species (ROS) LNP->ROS Disruption Membrane Disruption Membrane->Disruption Apoptosis Apoptosis / Necrosis Disruption->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Caspase->Apoptosis

References

Navigating the Labyrinth of LNP Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful transition of a lipid nanoparticle (LNP) formulation from a laboratory curiosity to a clinical and commercial reality hinges on a robust and scalable manufacturing process. This technical support center provides essential guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of scaling up LNP production. While the principles discussed are broadly applicable, they are intended as a general guide and may require adaptation for specific formulations such as a proprietary "Lipid 7-1 LNP" system, for which public data is not available.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the scale-up of LNP production.

Q1: What are the most significant challenges when scaling up LNP production?

Scaling up LNP production from small lab batches to larger industrial volumes presents several critical challenges:

  • Maintaining Consistent Particle Size and Polydispersity Index (PDI): As production volume increases, maintaining a consistent particle size and a narrow PDI becomes more difficult. Variations can impact the efficacy and safety of the final product.[1][2]

  • Ensuring High Encapsulation Efficiency: The efficiency of encapsulating the nucleic acid payload can decrease at larger scales, leading to lower potency and higher manufacturing costs.[1][3]

  • Process Reproducibility and Batch-to-Batch Consistency: Achieving identical LNP characteristics across different batches is crucial for regulatory approval and consistent therapeutic outcomes. Differences in equipment, raw materials, or process parameters can lead to variability.[1][2]

  • Sterility and Contamination Control: Larger-scale operations increase the risk of contamination. Maintaining a sterile environment is paramount, especially for sensitive cargo like mRNA.[1][4]

  • Adapting Production Technology: Manufacturing methods that work well at the lab scale, such as microfluidics, may not be easily scalable. Transitioning to technologies like T-junction mixing or high-pressure homogenization requires careful process development and validation.[1][5][6][7]

  • Raw Material Sourcing and Quality: Securing a reliable supply of high-quality, pharmaceutical-grade lipids and other components at a large scale can be a significant hurdle.[1]

Q2: How do Critical Process Parameters (CPPs) influence Critical Quality Attributes (CQAs) during scale-up?

Critical Process Parameters (CPPs) are manufacturing variables that can significantly impact the Critical Quality Attributes (CQAs) of the LNPs. Understanding and controlling these relationships is fundamental to a successful scale-up. Key CQAs for LNPs include particle size, PDI, encapsulation efficiency, and stability.

Critical Process Parameter (CPP)Impact on Critical Quality Attributes (CQAs)
Total Flow Rate (TFR) Affects mixing efficiency and thus particle size and PDI. Higher TFRs in microfluidic systems often lead to smaller particles.[8]
Flow Rate Ratio (FRR) The ratio of the aqueous phase to the lipid-containing organic phase influences particle size and encapsulation efficiency.[8][9]
Lipid Composition and Concentration The specific lipids used and their molar ratios are fundamental to LNP structure, stability, and delivery efficiency. Lipid concentration can impact particle size and polydispersity.[1]
Temperature Temperature can affect lipid solubility, viscosity, and the self-assembly process, thereby influencing LNP characteristics.[10][11]
pH of Buffers The pH of the aqueous buffer is critical for the charge of ionizable lipids, which is essential for nucleic acid encapsulation.[12]

Q3: What are the common methods for large-scale LNP production, and what are their pros and cons?

Several methods are used for large-scale LNP manufacturing, each with its own advantages and disadvantages.

Manufacturing MethodProsCons
Microfluidics Precise control over mixing, leading to uniform particle size and high reproducibility at the lab scale. Scalability is being improved through parallelization.[6][7][8]Historically, throughput has been a limitation for large-scale commercial production, though this is changing with newer platforms.[6][7]
T-Junction/Impingement Jet Mixing High-throughput method suitable for large-scale production. Relies on turbulent mixing of lipid and aqueous streams.[6][7][13]Can be more challenging to control particle size and PDI compared to microfluidics. Process parameters need careful optimization.
High-Pressure Homogenization A well-established, scalable technique used in the pharmaceutical industry.[5][14]Can generate high shear forces, which may degrade sensitive payloads or lipids. May result in a broader particle size distribution.[13]
Ethanol Injection A widely used and scalable method.Achieving rapid and controlled mixing can be challenging, potentially leading to larger and more polydisperse particles.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during LNP production scale-up.

Issue 1: Increased Particle Size and/or Polydispersity Index (PDI) at Larger Scale

Possible Causes:

  • Inefficient Mixing: The mixing dynamics have changed with the new equipment or higher flow rates, leading to slower nanoparticle formation and growth.

  • Changes in Flow Rate Ratio (FRR): The intended ratio of aqueous to organic phase is not being maintained at the larger scale.

  • Temperature Variations: Inconsistent temperature control across the larger system can affect lipid solubility and self-assembly.

  • Lipid Concentration: The concentration of lipids in the organic phase may be too high for the new mixing conditions.

Troubleshooting Steps:

  • Optimize Mixing Parameters:

    • For T-Junction/Jet Mixers: Increase the total flow rate to enhance turbulent mixing.

    • For Microfluidics: Ensure the scaled-up system maintains the same micro-channel geometry and flow characteristics. Consider using parallelized microfluidic systems.[7]

  • Verify and Adjust Flow Rates:

    • Calibrate all pumps to ensure the correct FRR is being delivered.

    • Experiment with slight adjustments to the FRR to see if it brings the particle size and PDI back into the desired range.[9]

  • Monitor and Control Temperature:

    • Implement robust temperature control at all stages of the process, from initial solutions to the mixing point.

  • Evaluate Lipid Concentration:

    • Consider slightly lowering the total lipid concentration to see if it improves particle characteristics at the larger scale.

Issue 2: Decreased Encapsulation Efficiency at Larger Scale

Possible Causes:

  • Suboptimal pH: The pH of the aqueous buffer containing the nucleic acid may not be optimal for the scaled-up process, leading to inefficient complexation with the ionizable lipid.

  • Poor Mixing: Inefficient mixing can lead to premature aggregation of lipids before the nucleic acid is fully encapsulated.

  • Incorrect Lipid Ratios: An incorrect ratio of ionizable lipid to nucleic acid (N/P ratio) can reduce encapsulation.

  • Degradation of Nucleic Acid: The nucleic acid may be degrading due to shear forces or exposure to nucleases in the scaled-up system.

Troubleshooting Steps:

  • Confirm and Optimize pH:

    • Verify the pH of the aqueous buffer immediately before use.

    • The optimal pH for ionizable lipids is typically between 3 and 6 to ensure a positive charge for electrostatic interaction with the negatively charged nucleic acid.[12]

  • Enhance Mixing Efficiency:

    • Refer to the troubleshooting steps for particle size and PDI to improve mixing.

  • Optimize N/P Ratio:

    • The ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid is critical. This may need to be re-optimized for the scaled-up process.

  • Ensure Nucleic Acid Integrity:

    • Implement quality control checks on the nucleic acid before and after the process.

    • Minimize shear stress where possible, especially in pumping and filtration steps.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a general method for LNP formulation using a microfluidic device, which is often used during process development and can be scaled up through parallelization.

Materials:

  • Lipid mixture (e.g., ionizable lipid, helper lipid, cholesterol, PEG-lipid) dissolved in ethanol.

  • Nucleic acid (e.g., mRNA, siRNA) dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and associated pumps.

  • Quenching buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Tangential Flow Filtration (TFF) system for purification and concentration.

Methodology:

  • Solution Preparation: Prepare the lipid-ethanol solution and the nucleic acid-aqueous buffer solution. Ensure complete dissolution.

  • System Setup: Prime the microfluidic system with the respective solvents to remove any air bubbles.

  • Mixing: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the pumps. A common starting FRR is 3:1 (Aqueous:Organic).

  • Initiate Formulation: Simultaneously pump the two solutions through the microfluidic device. The rapid mixing within the microchannels will induce the self-assembly of the LNPs.

  • Quenching: Collect the output from the microfluidic device into a quenching buffer to stabilize the newly formed LNPs and raise the pH.

  • Purification and Concentration: Use a Tangential Flow Filtration (TFF) system to remove the organic solvent, exchange the buffer to a final formulation buffer (e.g., PBS, pH 7.4), and concentrate the LNP suspension.[3]

  • Characterization: Analyze the final LNP product for Critical Quality Attributes (CQAs), including particle size, PDI, encapsulation efficiency, and nucleic acid concentration.

Visualizing the Process

Diagram 1: General LNP Scale-Up Workflow

This diagram illustrates the typical workflow for scaling up LNP production, from small-scale development to larger-scale manufacturing.

LNP_Scale_Up_Workflow cluster_0 Lab Scale (Development) cluster_1 Pilot Scale (Scale-Up) cluster_2 Manufacturing Scale lab_formulation Formulation Optimization (e.g., Microfluidics) lab_characterization Characterization (Size, PDI, EE%) lab_formulation->lab_characterization Analyze CQAs pilot_process Process Development (e.g., T-Junction or Parallel Microfluidics) lab_characterization->pilot_process Technology Transfer pilot_purification Downstream Processing (TFF) pilot_process->pilot_purification pilot_characterization In-Process Controls & CQA Analysis pilot_purification->pilot_characterization gmp_manufacturing GMP Manufacturing pilot_characterization->gmp_manufacturing Process Validation qc_release Quality Control & Batch Release gmp_manufacturing->qc_release

Caption: A flowchart illustrating the key stages of LNP production scale-up.

Diagram 2: Troubleshooting Logic for Increased Particle Size

This decision tree provides a logical workflow for troubleshooting issues with increased LNP size during scale-up.

Troubleshooting_Particle_Size start Issue: Increased Particle Size / PDI check_mixing Is mixing efficient at the new scale? start->check_mixing adjust_mixing Optimize Mixing Parameters (e.g., Increase TFR) check_mixing->adjust_mixing No check_frr Is the Flow Rate Ratio (FRR) accurate? check_mixing->check_frr Yes adjust_mixing->check_frr adjust_frr Calibrate Pumps & Adjust FRR check_frr->adjust_frr No check_temp Is temperature consistent? check_frr->check_temp Yes adjust_frr->check_temp adjust_temp Implement Robust Temperature Control check_temp->adjust_temp No check_concentration Is lipid concentration optimal? check_temp->check_concentration Yes adjust_temp->check_concentration adjust_concentration Evaluate Lowering Lipid Concentration check_concentration->adjust_concentration No resolve Problem Resolved check_concentration->resolve Yes adjust_concentration->resolve

Caption: A decision tree for troubleshooting elevated LNP particle size and PDI.

References

Technical Support Center: Lipid 7-1 LNP Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the critical impact of buffer pH during the formation of lipid nanoparticles (LNPs) using the ionizable cationic lipid, Lipid 7-1. While specific formulation data for this compound is proprietary, it belongs to the class of ionizable lipids whose behavior is well-documented. The principles, protocols, and troubleshooting advice provided here are based on established knowledge for this class of lipids and are directly applicable to this compound LNP development.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic buffer pH critical during the formation of LNPs with an ionizable lipid like this compound?

An acidic environment, typically in the pH range of 4.0 to 5.0, is essential for the efficient encapsulation of negatively charged nucleic acids like mRNA or siRNA.[1][2] this compound is an ionizable cationic lipid, meaning its headgroup contains an amine that becomes protonated (positively charged) at a pH below its acid dissociation constant (pKa).[2][3][4] This induced positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids, driving the condensation and encapsulation process within the forming LNP core.[5] At physiological pH (7.4), the lipid is nearly neutral, which reduces potential toxicity in clinical applications.[2]

Q2: What is the recommended pH range and what are commonly used buffers for the aqueous phase during LNP formation?

The commonly recommended pH for the aqueous buffer is between 4.0 and 5.0.[1][6] This ensures that ionizable lipids with pKa values in the typical range of 6.0-7.0 are sufficiently protonated.[3][4] Buffers frequently used for this purpose include sodium acetate (B1210297) and sodium citrate (B86180), typically at concentrations of 25-50 mM.[1][2]

Q3: How does the pH of the formation buffer affect final LNP characteristics like size and polydispersity (PDI)?

The buffer pH during formation can directly influence the final particle size. Studies have shown a pH-dependent increase in LNP diameter; for instance, LNPs prepared in a lactate (B86563) buffer increased in size as the pH was raised from 3.0 to 5.0. While pH in this range may not significantly alter PDI or encapsulation efficiency, controlling it is key for achieving consistent particle size. Furthermore, the process of neutralizing the pH post-formation is also critical, as a gradual increase from pH 4.0 to 7.4 can induce the fusion of smaller vesicles, leading to an overall increase in the final LNP size.

Q4: What is the purpose of neutralizing the LNP solution to pH 7.4 after formation?

After the initial formation and encapsulation in an acidic buffer, the LNP solution is neutralized (typically to pH 7.4) and the organic solvent (e.g., ethanol) is removed, often through dialysis or tangential flow filtration.[1][7][8] This step is crucial for several reasons:

  • Biocompatibility: It deprotonates the ionizable lipid, returning it to a near-neutral state, which is essential for minimizing toxicity and preventing aggregation upon administration in vivo.[2][7]

  • Stability: It "traps" the nucleic acid cargo within the LNP core as the internal lipid environment reorganizes, contributing to the stability of the final formulation.[7]

  • Prepares for Use: It exchanges the acidic buffer for a physiologically compatible buffer, such as phosphate-buffered saline (PBS), making the formulation suitable for storage and biological applications.[1][8]

Q5: Does the choice of acidic buffer (e.g., acetate vs. citrate) have an impact on LNP formation and function?

Yes, the type of buffer can have a significant impact. Different buffers can result in different particle sizes even at the same pH. Beyond physical characteristics, the buffer can influence the biological activity of the LNP. For example, LNPs formulated with a citrate buffer have been shown to exhibit a faster onset of mRNA expression compared to those made with acetate or phosphate buffers.[9][10] This is thought to be because citrate facilitates a key structural transition in the LNP core at a higher pH (closer to the endosomal pH), which may enhance the endosomal escape and release of the mRNA payload.[9][10][11]

Troubleshooting Guide

Issue EncounteredPotential Cause Related to Buffer pHRecommended Solution
Low Encapsulation Efficiency (<80%) The pH of the aqueous buffer is too high (e.g., > 6.0).Ensure the pH of your aqueous buffer (containing the nucleic acid) is firmly within the 4.0-5.0 range. This maximizes the positive charge of this compound, promoting strong electrostatic interaction with the mRNA/siRNA. Verify buffer pH immediately before use.
High Particle Size (>150 nm) or High PDI (>0.2) The pH of the formation buffer is suboptimal, leading to aggregation. OR The post-formation dialysis/neutralization process is too slow, allowing for particle fusion.Systematically test the formation buffer pH in small increments (e.g., 4.0, 4.5, 5.0) to find the optimal point for your specific lipid composition and payload. Ensure a rapid and efficient buffer exchange process to quickly raise the pH to 7.4, minimizing the time LNPs spend in an intermediate pH state where they might be unstable.
Batch-to-Batch Variability in LNP Size Inconsistent pH of the acidic aqueous buffer between experiments.Prepare a large stock of your acidic buffer and validate its pH with a calibrated meter. Use the same validated buffer stock for a series of experiments to ensure consistency.
Poor in vivo or in vitro Activity The final formulation pH is not neutral (7.2-7.4).Confirm the pH of the final, purified LNP suspension. An incorrect final pH can affect particle stability, interaction with cells, and the efficiency of endosomal escape. Ensure the dialysis or buffer exchange step is sufficient to bring the formulation to a stable, neutral pH.

Quantitative Data Hub

The following tables summarize data on how buffer pH and type can influence LNP physical characteristics.

Table 1: Effect of Buffer pH on LNP Mean Diameter This table illustrates the impact of varying the pH of a 20 mM lactate buffer on the resulting LNP size.

Buffer pHMean Particle Diameter (nm ± S.D.)
3.093.2 ± 1.0
4.0125.4 ± 0.8
5.0200.4 ± 2.6

Table 2: Effect of Buffer Type on LNP Mean Diameter at pH 4.0 This table compares the mean particle diameter of LNPs formed using different 20 mM buffer solutions, all at a constant pH of 4.0.

Buffer TypeMean Particle Diameter (nm ± S.D.)
Acetate95.8 ± 1.3
Lactate106.1 ± 0.5
Citrate151.9 ± 0.3
Malate156.4 ± 0.6

Experimental Protocols

Protocol: LNP Formation using Microfluidic Mixing

This protocol describes a standard method for producing LNPs using a microfluidic device, with an emphasis on the buffer and pH considerations.

1. Preparation of Solutions:

  • Aqueous Phase:
  • Prepare a 50 mM sodium citrate buffer.
  • Adjust the pH to 4.0 using citric acid or sodium hydroxide.
  • Dissolve the nucleic acid (mRNA or siRNA) in this buffer to the desired concentration. Ensure it is fully dissolved.
  • Organic Phase:
  • Dissolve this compound, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).
  • Ensure all lipids are completely dissolved. Gentle warming (up to 45°C) may be required.[6] Allow the solution to return to room temperature before use.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system (e.g., with a Y-junction or staggered herringbone micromixer).[12][13]
  • Load the aqueous phase into one syringe and the organic phase into another.
  • Pump the two phases through the microfluidic chip at a set flow rate ratio (FRR), typically 3:1 (Aqueous:Organic).[1][2]
  • The rapid mixing of the ethanol stream with the aqueous buffer causes a drop in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.
  • Collect the resulting milky-white LNP suspension from the outlet.

3. Purification and Buffer Exchange:

  • Transfer the collected LNP suspension to a dialysis cassette (e.g., 20 kDa MWCO).
  • Dialyze against a large volume of sterile PBS, pH 7.4, for at least 6 hours, with at least one change of the dialysis buffer. This step removes the ethanol and adjusts the pH to neutral.[8][14]
  • Alternatively, for larger volumes, use tangential flow filtration (TFF) for buffer exchange.

4. Characterization:

  • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).
  • Encapsulation Efficiency: Quantify the amount of encapsulated nucleic acid using a fluorescence-based assay (e.g., RiboGreen assay).[5][15]
  • Zeta Potential: Measure the surface charge of the LNPs in the final buffer to confirm near-neutral charge.

Visual Guides

Diagram 1: LNP Formation Workflow This diagram illustrates the key steps in the LNP manufacturing process, highlighting the critical pH transitions.

LNP_Workflow cluster_prep Phase Preparation cluster_process Processing cluster_result Final Product & QC Aqueous Aqueous Phase (e.g., Citrate Buffer) pH = 4.0 Mix Microfluidic Mixing Aqueous->Mix Organic Organic Phase (this compound + Helpers) in Ethanol Organic->Mix LNP_Acid LNP Suspension in acidic buffer/EtOH Mix->LNP_Acid Self-Assembly Dialysis Dialysis / TFF (vs. PBS) pH → 7.4 LNP_Final Final LNP Product pH = 7.4 Dialysis->LNP_Final Purification & Neutralization LNP_Acid->Dialysis QC Characterization (Size, PDI, EE%) LNP_Final->QC

Caption: Experimental workflow for LNP formation highlighting pH changes.

Diagram 2: Impact of Buffer pH on LNP Properties This diagram shows the logical relationship between the initial buffer pH and the resulting key characteristics of the LNPs.

pH_Impact cluster_mechanism Mechanism cluster_outcomes Key LNP Outcomes pH Aqueous Buffer pH (Set to 4.0-5.0) Charge Protonation of This compound Headgroup (Positive Charge) pH->Charge determines Encapsulation High Encapsulation Efficiency Charge->Encapsulation enables Size Consistent Particle Size Charge->Size influences Zeta Positive Zeta Potential (During Formation) Charge->Zeta results in

Caption: Relationship between buffer pH and LNP characteristics.

References

overcoming low transfection efficiency with Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lipid 7-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming low transfection efficiency and other common challenges when using this novel ionizable cationic lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is an ionizable cationic lipid designed for nucleic acid delivery.[1][2][3][4][5] Its chemical name is 8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester, with the CAS Number 2795392-95-7.[2][3] It is typically provided as a solution in ethanol (B145695) and should be stored at -20°C.[2][5] As an ionizable lipid, its charge is pH-dependent; it is neutral at physiological pH and becomes positively charged in the acidic environment of the endosome. This property is crucial for efficient endosomal escape of the nucleic acid payload.[1][6][7][8]

Q2: How does this compound facilitate transfection?

This compound, like other ionizable cationic lipids, is a key component of lipid nanoparticles (LNPs) used to deliver nucleic acids into cells.[6][9][10] The proposed mechanism involves the following steps:

  • Complex Formation: this compound is mixed with the nucleic acid (e.g., mRNA, siRNA) and other lipid components (a helper lipid, cholesterol, and a PEGylated lipid) in an acidic buffer to form LNPs. In this acidic environment, this compound is positively charged, allowing it to electrostatically interact with and encapsulate the negatively charged nucleic acid.

  • Cellular Uptake: The LNPs are introduced to the cells and are taken up, typically through endocytosis.[11]

  • Endosomal Escape: As the endosome matures, its internal pH drops. This acidic environment protonates this compound, causing it to become positively charged.[1][6][7] This charge switch facilitates the disruption of the endosomal membrane, possibly through interaction with negatively charged lipids in the endosomal membrane, leading to the release of the nucleic acid cargo into the cytoplasm.[6][7][8]

Q3: Why is the pKa of an ionizable lipid like this compound important?

The pKa of an ionizable lipid is a critical parameter that dictates the pH at which it becomes protonated.[1][12] For efficient transfection, the pKa should be in a range that allows the lipid to be neutral at physiological pH (~7.4) to reduce toxicity and non-specific interactions, but to become positively charged in the acidic environment of the endosome (pH ~5.5-6.5).[1][13][14] An optimal pKa, typically between 6.2 and 6.7, is crucial for effective endosomal escape and subsequent high transfection efficiency.[1][14]

Q4: Can I use this compound alone for transfection?

It is highly recommended to formulate this compound into lipid nanoparticles (LNPs) with other lipid components for optimal transfection efficiency. A typical LNP formulation includes:

  • A helper lipid (e.g., DSPC, DOPE) to stabilize the lipid bilayer.

  • Cholesterol to modulate membrane fluidity and stability.[9]

  • A PEGylated lipid to control particle size and reduce aggregation.[9]

The precise ratio of these components is critical and should be optimized for your specific application.[15]

Troubleshooting Guide

Low Transfection Efficiency

Low transfection efficiency is a common issue in lipid-mediated transfection. Below are potential causes and suggested solutions when using this compound.

Potential Cause Suggested Solution
Suboptimal this compound to Nucleic Acid Ratio (N/P Ratio) The ratio of the amine groups in the ionizable lipid (N) to the phosphate (B84403) groups in the nucleic acid (P) is critical.[4] Optimize the N/P ratio by testing a range from 3:1 to 10:1.
Poor LNP Formulation Ensure proper mixing and formulation of the LNPs. The ratios of this compound, helper lipid, cholesterol, and PEG-lipid are crucial. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid).[15]
Low Quality or Degraded Nucleic Acid Use high-purity, intact nucleic acid. Verify the integrity and concentration of your mRNA or siRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio should be ~2.0 for RNA).
Unhealthy or Suboptimal Cell Conditions Use healthy, actively dividing cells that are at 70-90% confluency at the time of transfection.[16] Ensure cells are free from contamination and have a low passage number.
Presence of Serum During LNP-Nucleic Acid Complex Formation Always form the LNP-nucleic acid complexes in a serum-free medium.[17] Serum proteins can interfere with complex formation.
Incorrect Incubation Time Optimize the incubation time of the LNP-nucleic acid complexes with the cells. A typical starting point is 24-48 hours before assaying for gene expression.
Inappropriate Buffer for LNP Formulation The pH of the buffer used for LNP formulation is critical for efficient encapsulation. An acidic buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5) is typically used.[18]
High Cell Toxicity

High cell toxicity can manifest as cell death, detachment, or morphological changes after transfection.

Potential Cause Suggested Solution
Excessive Amount of this compound/LNP Reduce the concentration of the LNP formulation. Perform a dose-response experiment to find the optimal balance between transfection efficiency and cell viability.
High Concentration of Nucleic Acid High concentrations of nucleic acids can be toxic to some cell types. Reduce the amount of nucleic acid used for transfection.
Prolonged Exposure to LNP Complexes For sensitive cell lines, consider reducing the incubation time with the LNP complexes. After an initial incubation of 4-6 hours, the medium can be replaced with fresh, complete growth medium.
Low Cell Density Transfecting cells at a low density can increase the effective concentration of LNPs per cell, leading to toxicity. Ensure cells are at the optimal confluency (70-90%).
Poor Quality LNP Formulation Aggregated or poorly formed LNPs can contribute to cytotoxicity. Ensure proper formulation techniques and consider sterile filtering the LNP preparation.

Experimental Protocols

General Protocol for LNP Formulation with this compound

This protocol provides a general guideline for formulating this compound into LNPs for mRNA delivery. Optimization will be required for specific applications.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DSPC) in ethanol

  • Cholesterol in ethanol

  • PEGylated lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Microfluidic mixing device or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solution: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% DMG-PEG 2000. The total lipid concentration in the ethanol phase is typically 10-25 mM.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • LNP Formulation (Microfluidics): a. Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1. b. Pump the two solutions through the microfluidic mixing device.

  • LNP Formulation (Manual Mixing): a. Rapidly add the lipid solution to the mRNA solution while vigorously vortexing or stirring. The ratio of aqueous to organic phase should be maintained at approximately 3:1.

  • Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and exchange the buffer. This step is crucial for making the LNPs suitable for cell culture.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency. The desired size is typically 80-150 nm with a PDI < 0.2.

  • Storage: Store the formulated LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol for Cell Transfection using this compound LNPs

This protocol is a starting point for transfecting adherent cells in a 24-well plate.

Materials:

  • This compound LNPs encapsulating the nucleic acid of interest

  • Adherent cells in culture

  • Complete growth medium

  • Serum-free medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are 70-90% confluent on the day of transfection.

  • Preparation of Transfection Complexes: a. Thaw the LNP formulation on ice. b. Dilute the required amount of LNPs in serum-free medium.

  • Transfection: a. Gently aspirate the growth medium from the cells. b. Add the diluted LNP complexes to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: a. After 4-6 hours, you may replace the transfection medium with fresh, complete growth medium to reduce potential cytotoxicity. b. Incubate the cells for 24-72 hours before assaying for gene expression or knockdown.

Visualizations

Transfection_Workflow_with_Lipid_7_1 Experimental Workflow for Transfection with this compound LNPs cluster_prep LNP Formulation cluster_transfection Cell Transfection prep_lipids Prepare Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mix Mix Lipid and Nucleic Acid Solutions (e.g., Microfluidics) prep_lipids->mix prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4.0) prep_na->mix dialysis Dialyze against Neutral Buffer (pH 7.4) mix->dialysis add_lnp Add LNP Complexes to Cells dialysis->add_lnp Characterized LNPs seed_cells Seed Cells (70-90% Confluency) seed_cells->add_lnp incubate_cells Incubate for 24-72h add_lnp->incubate_cells analysis analysis incubate_cells->analysis Assay for Gene Expression or Knockdown

Caption: A general workflow for transfection using this compound formulated into lipid nanoparticles (LNPs).

Endosomal_Escape_Mechanism Mechanism of Endosomal Escape with this compound LNPs cluster_cell Cellular Environment cluster_lnp This compound LNP State uptake 1. LNP Uptake (Endocytosis) endosome 2. LNP in Endosome (pH ~6.5) uptake->endosome acidification 3. Endosome Acidification (pH ~5.5) endosome->acidification lnp_protonated LNP with Protonated (Positively Charged) This compound endosome->lnp_protonated Protonation of this compound release 4. Membrane Destabilization & Nucleic Acid Release acidification->release cytoplasm Cytoplasm (Target Site) release->cytoplasm lnp_neutral LNP with Neutral This compound (pH 7.4) lnp_neutral->uptake lnp_protonated->release Interaction with Endosomal Membrane

Caption: The proposed mechanism of pH-dependent endosomal escape facilitated by this compound.

References

Validation & Comparative

Lipid 7-1 vs. SM-102: A Comparative Analysis of mRNA Delivery Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of mRNA therapeutics and vaccines is rapidly evolving, with the lipid nanoparticle (LNP) delivery system playing a pivotal role. The composition of these LNPs, particularly the ionizable lipid, is a critical determinant of transfection efficiency and overall therapeutic success. This guide provides a detailed comparison of two ionizable lipids: the novel, non-patented Lipid 7-1 and the clinically established SM-102, a key component of the Moderna COVID-19 vaccine. We will delve into their comparative performance, supported by experimental data, and provide detailed methodologies for key evaluation experiments.

Performance Comparison

Recent preclinical studies have directly compared the in vivo efficacy of this compound and SM-102 for mRNA delivery. The data, summarized below, highlights a significant enhancement in localized mRNA expression with this compound, alongside a favorable safety profile characterized by reduced off-target organ accumulation.

In Vivo mRNA Expression and Biodistribution

A key study evaluated the delivery of Firefly Luciferase (Fluc) mRNA and a human papillomavirus (HPV) therapeutic mRNA using LNPs formulated with either this compound or SM-102. The results demonstrated a marked increase in mRNA expression at the injection site for this compound formulations.

Parameter This compound LNP SM-102 LNP Reference
Fluc mRNA Expression at Injection Site (24h post-injection) ~2.6-fold higher than SM-102 LNPsBenchmark[1]
HPV mRNA Expression at Injection Site ~3-fold higher than SM-102 LNPsBenchmark[1]
HPV mRNA Accumulation in Heart, Liver, Spleen, Lung, Kidney Nearly undetectableDetectable levels[1]
Tumor Suppression (HPV Tumor Model) Comparable to SM-102 LNPBenchmark[1]
Tumor Microenvironment Remodeling (Dendritic Cells) 12.1%5.1%[1]
Tumor Microenvironment Remodeling (Natural Killer Cells) 1.1%0.5%[1]
Serum Immune Cytokines (TNF-α, IL-1β, etc.) 1.2–1.8-fold higher than SM-102 LNPBenchmark[1]

Table 1: Comparative in vivo performance of this compound and SM-102 LNPs for mRNA delivery.

These findings suggest that this compound offers a significant advantage for applications requiring high local protein expression, such as vaccines and certain immunotherapies, while minimizing systemic exposure and potential off-target effects.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are synthesized from established methods in the field.

LNP Formulation by Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.

  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve the ionizable lipid (this compound or SM-102), DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • mRNA Phase (Aqueous): Dilute the mRNA transcript in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid solution and the mRNA solution into separate syringes.

    • Place the syringes onto a syringe pump connected to a microfluidic mixing cartridge (e.g., a staggered herringbone micromixer).

    • Set the flow rates to achieve a desired aqueous to organic phase flow rate ratio, typically 3:1.

    • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Purification and Concentration:

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and raise the pH.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Sterilization and Characterization:

    • Sterile-filter the final LNP formulation through a 0.22 µm syringe filter.

    • Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo mRNA Delivery and Biodistribution in Mice

This protocol outlines the procedure for assessing the in vivo efficiency and biodistribution of mRNA-LNPs.

  • Animal Model:

    • Use appropriate mouse strains (e.g., BALB/c or C57BL/6) of a specific age and sex. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration of mRNA-LNPs:

    • Dilute the mRNA-LNP formulation in sterile PBS to the desired final concentration.

    • Administer a defined dose of mRNA (e.g., 0.2 mg/kg) to each mouse via the desired route (e.g., intramuscular or intravenous injection).

  • Bioluminescence Imaging (for Luciferase mRNA):

    • At specified time points post-injection (e.g., 6, 24, 48 hours), administer a D-luciferin solution to the mice via intraperitoneal injection.

    • Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

    • Quantify the bioluminescent signal in specific organs and at the injection site.

  • Biodistribution Analysis by qPCR (for therapeutic mRNA):

    • At the end of the study, euthanize the mice and harvest major organs (heart, liver, spleen, lungs, kidneys) and the muscle at the injection site.

    • Isolate total RNA from the tissues.

    • Perform quantitative real-time PCR (qPCR) to quantify the amount of the administered mRNA in each tissue.

Visualizing the Process

To better understand the experimental workflow and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_Formulation LNP Formulation cluster_Characterization Characterization cluster_InVivo In Vivo Evaluation Lipid_Phase Lipid Phase (this compound or SM-102) Mixing Microfluidic Mixing Lipid_Phase->Mixing mRNA_Phase mRNA Phase (Aqueous Buffer) mRNA_Phase->Mixing Purification Purification & Concentration Mixing->Purification Size Size (DLS) Purification->Size PDI PDI (DLS) Purification->PDI Zeta Zeta Potential Purification->Zeta EE Encapsulation Efficiency Purification->EE Injection Mouse Injection (IM or IV) Purification->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging qPCR Organ Biodistribution (qPCR) Injection->qPCR

Caption: Experimental workflow for comparing mRNA-LNP delivery efficiency.

LNP_Uptake_and_Release LNP Lipid Nanoparticle (LNP) Cell_Membrane Cell Membrane Endocytosis Endocytosis LNP->Endocytosis 1 Endosome Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release 3 mRNA mRNA mRNA_Release->mRNA 4 Translation Translation (Protein Production) mRNA->Translation 5 Protein Protein Translation->Protein 6

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

References

A Comparative Guide to Ionizable Lipids for In Vivo siRNA Delivery: DLin-MC3-DMA vs. Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of DLin-MC3-DMA and Lipid 7-1 for in vivo small interfering RNA (siRNA) delivery reveals a significant disparity in publicly available data. DLin-MC3-DMA, a cornerstone of the first FDA-approved siRNA therapeutic, Onpattro®, is extensively characterized in scientific literature. In contrast, information regarding the in vivo performance of this compound is not widely available, precluding a direct, data-driven comparison at this time.

This guide provides a comprehensive overview of DLin-MC3-DMA, including its physicochemical properties, in vivo efficacy, and established experimental protocols. While a direct comparison with this compound is not feasible due to the lack of published data for the latter, this document serves as a foundational resource for researchers and drug development professionals evaluating ionizable lipids for their siRNA delivery platforms.

DLin-MC3-DMA: The Gold Standard in Clinical siRNA Delivery

DLin-MC3-DMA (MC3) is an ionizable cationic lipid that has been instrumental in the clinical translation of siRNA therapeutics.[1][2][3] Its design allows for efficient encapsulation of negatively charged siRNA at low pH during formulation and a near-neutral surface charge at physiological pH, minimizing toxicity.[4] Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine of DLin-MC3-DMA, facilitating endosomal escape and release of the siRNA payload into the cytoplasm.[5]

Physicochemical and In Vivo Performance Data

The following table summarizes key quantitative data for DLin-MC3-DMA, critical for its function in vivo.

PropertyDLin-MC3-DMAThis compoundReference
pKa 6.44Data not available[6][7]
In Vivo Efficacy (ED50) ~0.005 mg/kg (Factor VII silencing in mice)Data not available[6]
Chemical Name (6Z,9Z,28Z,31Z)-Heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate8-[--INVALID-LINK--amino]-octanoic acid, nonyl ester[7][8]
CAS Number 1224606-06-72795392-95-7[8][]
Molecular Formula C43H79NO2C45H85NO7[8][10]

Experimental Protocols for In Vivo Studies

Detailed methodologies are crucial for the successful implementation and replication of in vivo experiments. Below are representative protocols for lipid nanoparticle (LNP) formulation and in vivo administration for siRNA delivery, based on studies utilizing DLin-MC3-DMA.

LNP-siRNA Formulation Protocol

A common method for formulating LNPs containing DLin-MC3-DMA involves a rapid mixing process, often using a microfluidic device.

  • Lipid Stock Preparation:

    • Dissolve DLin-MC3-DMA, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) to prepare a lipid stock solution. A typical molar ratio is 50% DLin-MC3-DMA, 10% DSPC, 38.5% cholesterol, and 1.5% PEG-lipid.[1][11]

  • siRNA Solution Preparation:

    • Dissolve the siRNA in a low pH buffer, such as 10 mM citrate (B86180) buffer at pH 4.0.[12]

  • LNP Formation:

    • Rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined ratio (e.g., 3:1 aqueous to organic phase) using a microfluidic mixing device or a T-junction mixer. This process leads to the self-assembly of LNPs with encapsulated siRNA.[13]

  • Dialysis and Concentration:

    • Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.[1]

    • Concentrate the LNP-siRNA formulation to the desired concentration using a suitable method like tangential flow filtration.

In Vivo Administration and Efficacy Assessment Protocol

The following protocol outlines a typical in vivo study in mice to assess the gene-silencing efficacy of LNP-siRNA formulations.

  • Animal Model:

    • Use a suitable mouse strain, such as C57BL/6 mice.[14] All animal procedures should be performed in accordance with institutional guidelines.[15]

  • Administration:

    • Administer the LNP-siRNA formulation intravenously via the tail vein. The dosage will depend on the specific study design, but effective doses for DLin-MC3-DMA formulations can be as low as 0.005 mg/kg.[6][16]

  • Sample Collection:

    • At a predetermined time point post-injection (e.g., 48 hours), collect blood samples via cardiac puncture or another approved method.[17]

    • Isolate serum for analysis of the target protein levels.

  • Efficacy Assessment:

    • Quantify the level of the target protein (e.g., Factor VII) in the serum using an appropriate assay, such as an enzyme-linked immunosorbent assay (ELISA) or a chromogenic assay.[17]

    • Compare the protein levels in the treated group to a control group (e.g., mice treated with PBS or a non-targeting siRNA LNP) to determine the percentage of gene silencing.

Visualizing Key Processes

Diagrams illustrating the experimental workflow and the mechanism of cellular uptake are essential for understanding the process of LNP-mediated siRNA delivery.

Experimental_Workflow cluster_formulation LNP-siRNA Formulation cluster_invivo In Vivo Study Lipid Stock\n(Ethanol) Lipid Stock (Ethanol) Microfluidic Mixing Microfluidic Mixing Lipid Stock\n(Ethanol)->Microfluidic Mixing siRNA Solution\n(Aqueous Buffer, pH 4) siRNA Solution (Aqueous Buffer, pH 4) siRNA Solution\n(Aqueous Buffer, pH 4)->Microfluidic Mixing Dialysis & Concentration\n(PBS, pH 7.4) Dialysis & Concentration (PBS, pH 7.4) Microfluidic Mixing->Dialysis & Concentration\n(PBS, pH 7.4) IV Injection\n(Mouse Model) IV Injection (Mouse Model) Dialysis & Concentration\n(PBS, pH 7.4)->IV Injection\n(Mouse Model) Formulated LNPs Blood Sample Collection Blood Sample Collection IV Injection\n(Mouse Model)->Blood Sample Collection Serum Protein Analysis Serum Protein Analysis Blood Sample Collection->Serum Protein Analysis Gene Silencing Quantification Gene Silencing Quantification Serum Protein Analysis->Gene Silencing Quantification

Fig. 1: Experimental workflow for LNP-siRNA formulation and in vivo evaluation.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell LNP LNP-siRNA (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (pH ~5-6) Endocytosis->Endosome LNP Internalization Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Lipid Protonation) RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage (Gene Silencing) RISC->mRNA_Cleavage

Fig. 2: Cellular uptake and endosomal escape of LNP-siRNA.

Conclusion

DLin-MC3-DMA remains a clinically validated and highly potent ionizable lipid for in vivo siRNA delivery to hepatocytes. Its well-documented performance and established protocols provide a robust platform for preclinical research and therapeutic development. While this compound is identified as an ionizable cationic lipid, the absence of published in vivo data makes a direct comparison with DLin-MC3-DMA impossible. Further research and publication of in vivo studies on this compound are necessary to evaluate its potential as an alternative for siRNA delivery. Researchers are encouraged to consider the extensive body of evidence supporting DLin-MC3-DMA when selecting an ionizable lipid for their in vivo studies, while keeping abreast of new data on emerging lipids like this compound.

References

Navigating the Challenges of Primary Cell Transfection: A Comparative Guide to Lipid-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transfecting primary cells, those taken directly from living tissue, is a cornerstone of biologically relevant research. Unlike immortalized cell lines, primary cells have a finite lifespan and are notoriously more challenging to transfect. This difficulty arises from their more robust defense mechanisms against foreign nucleic acids and their sensitivity to the toxicity of transfection reagents. Consequently, achieving high transfection efficiency while maintaining cell viability is a delicate balance. Lipid-based transfection reagents have become a popular choice for delivering nucleic acids into these sensitive cells due to their relative ease of use and broad applicability.

Comparative Performance of Lipid-Based Transfection Reagents in Primary Cells

The selection of a lipid transfection reagent is critical and depends on the specific primary cell type, the nucleic acid to be delivered (plasmid DNA, mRNA, siRNA, etc.), and the desired experimental outcome. The following table summarizes the characteristics of several common lipid-based transfection reagents.

Reagent FamilyPrimary Cell SuitabilityPredominant Nucleic Acid DeliveryKey Characteristics
Lipofectamine® 3000 HighPlasmid DNA, siRNADesigned for difficult-to-transfect cells, offering high efficiency with reduced cytotoxicity compared to older formulations.[1]
Lipofectamine® RNAiMAX HighsiRNA, miRNAOptimized specifically for the delivery of small RNA molecules, demonstrating high knockdown efficiency with low RNA concentrations and minimal cytotoxicity.[2][3]
Lipofectamine® MessengerMAX™ HighmRNASpecifically formulated for mRNA delivery, enabling rapid protein expression without the need for nuclear entry. Particularly effective in neurons and other primary cells.[1][2]
DOTAP ModeratePlasmid DNA, siRNAA commonly used cationic lipid that can be effective in some primary cells, though optimization is often required to balance efficiency and toxicity.[4]
Other Cationic Lipids/Proprietary Formulations VariableDNA, RNAMany other formulations exist (e.g., Avalanche®-Omni, Metafectene), often claiming broad-spectrum activity and high efficiency in primary and hard-to-transfect cells.[5][6] Performance can be highly cell-type dependent.

Experimental Protocol: General Lipid-Based Transfection of Primary Cells

The following is a generalized protocol for transfecting primary cells using a lipid-based reagent. It is crucial to consult the manufacturer's specific instructions for the chosen reagent, as concentrations and incubation times will vary.

Materials:

  • Primary cells in culture

  • Appropriate cell culture medium (with and without serum/antibiotics)

  • Lipid-based transfection reagent

  • Nucleic acid (plasmid DNA, siRNA, or mRNA)

  • Serum-free medium (e.g., Opti-MEM™)

  • Microcentrifuge tubes

  • Multi-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the primary cells in a multi-well plate so that they reach the optimal confluency (typically 70-90%) at the time of transfection. Cell density is a critical parameter for success.[5]

  • Preparation of Nucleic Acid-Lipid Complexes: a. Dilute the nucleic acid in a serum-free medium in a microcentrifuge tube. b. In a separate tube, dilute the lipid transfection reagent in the same serum-free medium. c. Combine the diluted nucleic acid and the diluted lipid reagent. Mix gently by pipetting and incubate at room temperature for the time recommended by the manufacturer (usually 5-20 minutes) to allow for the formation of transfection complexes.

  • Transfection: a. Gently add the nucleic acid-lipid complexes to the wells containing the primary cells. b. Incubate the cells with the complexes for a period recommended by the manufacturer (typically 4-24 hours) at 37°C in a CO2 incubator.

  • Post-Transfection: a. After the incubation period, the medium containing the transfection complexes may be replaced with fresh, complete culture medium, although this is not always necessary with newer, less toxic reagents. b. Continue to incubate the cells for 24-72 hours, depending on the nucleic acid delivered and the experimental endpoint.

  • Analysis: Assess transfection efficiency (e.g., via fluorescence microscopy for reporter genes, qPCR for gene expression, or Western blot for protein knockdown). Also, evaluate cell viability and morphology to monitor for cytotoxicity.

Visualizing the Process: Workflows and Mechanisms

To better understand the process of lipid-based transfection, the following diagrams illustrate the experimental workflow and the underlying cellular mechanism.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis A Dilute Nucleic Acid in Serum-Free Medium C Combine and Incubate (Complex Formation) A->C B Dilute Lipid Reagent in Serum-Free Medium B->C E Add Complexes to Cells C->E D Seed Primary Cells (Day Before) D->E F Incubate Cells (4-24 hours) E->F G Change Medium (Optional) F->G H Incubate for Expression/Knockdown (24-72 hours) G->H I Assay for Efficiency and Viability H->I

Experimental workflow for lipid-based transfection.

The mechanism of cationic lipid-mediated transfection involves the electrostatic interaction between the positively charged lipid-nucleic acid complex (lipoplex) and the negatively charged cell membrane, leading to uptake via endocytosis. The subsequent escape of the nucleic acid from the endosome into the cytoplasm is a critical step for successful transfection.[7]

G cluster_cell Primary Cell cluster_endo Endosome C Endosomal Escape (Nucleic Acid Release) C->D mRNA/siRNA act here E Nucleus (for DNA) D->E DNA enters for transcription A Cationic Lipid + Nucleic Acid B Lipoplex (Positively Charged) A->B B->C Endocytosis

References

Comparative Analysis of Ionizable Lipids for mRNA Delivery: A Deep Dive into ALC-0315

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal delivery vectors is paramount to the success of mRNA-based therapeutics and vaccines. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for mRNA delivery. This guide provides a comparative analysis focusing on ALC-0315, a clinically validated ionizable lipid, and introduces Lipid 7-1, a more recently cataloged lipid for which public performance data is limited.

Due to a scarcity of publicly available experimental data for this compound, a direct, data-driven comparison with ALC-0315 is not currently feasible. This guide will therefore provide a comprehensive overview of ALC-0315, including its chemical properties, performance data in comparison to other well-characterized ionizable lipids like SM-102 and DLin-MC3-DMA, and detailed experimental protocols. The structural information for this compound will be presented to the extent available.

Structural and Chemical Properties

A fundamental understanding of the chemical structure of ionizable lipids is crucial as it dictates their function in mRNA encapsulation, delivery, and endosomal escape.

FeatureALC-0315This compound
IUPAC Name ((4-hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)nonyl 8-((6-((4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoyl)oxy)hexyl)(2-hydroxyethyl)amino)octanoate
CAS Number 2036272-55-42795392-95-7
Molecular Formula C48H95NO5C45H85NO7
Molecular Weight 766.29 g/mol 752.18 g/mol
Key Structural Features Tertiary amine headgroup, two biodegradable ester-linked lipid tails.[1][2]Ionizable cationic lipid structure.[3][4]
pKa 6.09[4]Not publicly available

Performance Data: A Focus on ALC-0315

ALC-0315 is a key component of the Pfizer-BioNTech COVID-19 vaccine, BNT162b2.[1][2] Its performance has been evaluated in numerous studies, often in comparison to other lipids used in mRNA delivery systems.

Transfection Efficiency

The ability of an LNP formulation to deliver its mRNA cargo into the cytoplasm of target cells is a critical measure of its effectiveness.

Ionizable LipidCell TypeTransfection Efficiency (Relative to other lipids)Reference
ALC-0315 HEK293TLower than SM-102 for RNA delivery.[5][5]
ALC-0315 Huh7 hepatocytes, A549 lung epithelial cellsShowed later induction of expression compared to SM-102 and MC3.[6][6]
ALC-0315 Antigen-presenting cells (macrophages and dendritic cells)Successfully delivered Cre mRNA, with ~27% efficiency in DCs and ~34% in macrophages.[7]
SM-102 HEK293THighest luciferase expression for both RNA and DNA delivery.[5][5]
DLin-MC3-DMA HepatocytesLess effective for siRNA-mediated knockdown compared to ALC-0315.[8][8]
Immunogenicity

For vaccine applications, the ability of the LNP-mRNA formulation to elicit a robust immune response is paramount.

Ionizable LipidStudy ModelKey Findings on ImmunogenicityReference
ALC-0315 MiceInduced significant anti-luciferase antibody titres with an RNA payload.[9][10][11][9][10][11]
ALC-0315 MiceWith an OVA mRNA vaccine, demonstrated robust humoral immune responses after intramuscular administration.[12][12]
SM-102 MiceInduced significant anti-luciferase antibody titres with an RNA payload, comparable to ALC-0315.[9][10][11][9][10][11]
DLin-MC3-DMA MiceDid not induce a significant antibody response with a DNA payload in one study.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols used in the evaluation of LNP-mRNA formulations.

LNP Formulation via Microfluidic Mixing

A common method for producing uniform LNPs is through microfluidic mixing.

Workflow:

  • Preparation of Solutions:

    • An organic phase is prepared by dissolving the ionizable lipid (e.g., ALC-0315), helper lipids (e.g., DSPC and cholesterol), and a PEGylated lipid in ethanol (B145695).

    • An aqueous phase is prepared by dissolving the mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and infused into a microfluidic mixing device (e.g., NanoAssemblr™) at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Purification and Concentration:

    • The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS) to remove ethanol and raise the pH.

    • The LNPs can be concentrated using centrifugal filter units.[13][14][15][16][17]

LNP_Formulation cluster_organic Organic Phase cluster_aqueous Aqueous Phase A Ionizable Lipid (e.g., ALC-0315) in Ethanol Mixer Microfluidic Mixing A->Mixer B Helper Lipids (DSPC, Cholesterol) in Ethanol B->Mixer C PEG-Lipid in Ethanol C->Mixer D mRNA in Low pH Buffer D->Mixer Purify Dialysis & Concentration Mixer->Purify Final_LNP LNP-mRNA Formulation Purify->Final_LNP

LNP Formulation Workflow.

In Vivo Evaluation of LNP-mRNA Efficacy

Animal models are crucial for assessing the in vivo performance of LNP-mRNA formulations.

Workflow:

  • Animal Model: C57BL/6 or BALB/c mice are commonly used.

  • Administration: LNP-mRNA formulations are administered via a relevant route, such as intramuscular (IM) or intravenous (IV) injection.

  • Reporter Gene Expression:

    • To assess transfection efficiency, an mRNA encoding a reporter protein like Firefly Luciferase (fLuc) is used.

    • At specified time points post-injection, a substrate (e.g., D-luciferin) is administered.

    • Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify protein expression.[14][15][16]

  • Immunogenicity Assessment:

    • For vaccine studies, mRNA encoding a model antigen (e.g., ovalbumin) is used.

    • Blood samples are collected at various time points to measure antigen-specific antibody titers using ELISA.

    • Splenocytes can be isolated to assess T-cell responses via ELISpot or intracellular cytokine staining.[12]

In_Vivo_Evaluation cluster_transfection Transfection Efficiency cluster_immunogenicity Immunogenicity Start LNP-mRNA Formulation Admin Administration to Animal Model (e.g., Mouse) Start->Admin Reporter Reporter Gene mRNA (e.g., Luciferase) Admin->Reporter Antigen Antigen mRNA (e.g., Ovalbumin) Admin->Antigen Imaging Bioluminescence Imaging (IVIS) Reporter->Imaging Antibody Antibody Titer Measurement (ELISA) Antigen->Antibody TCell T-Cell Response (ELISpot) Antigen->TCell

In Vivo Evaluation Workflow.

Signaling and Cellular Uptake Pathway

The cellular uptake and endosomal escape of LNP-mRNA are critical steps for successful protein expression.

Pathway:

  • Uptake: LNPs are thought to be primarily taken up by cells via endocytosis.

  • Endosomal Acidification: The endosome becomes progressively more acidic.

  • Protonation: The ionizable lipid (e.g., ALC-0315) has a pKa around 6.09, meaning it becomes protonated (positively charged) in the acidic endosomal environment.[4]

  • Endosomal Escape: The positively charged ionizable lipid interacts with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA into the cytoplasm.

  • Translation: The released mRNA is translated by the cellular machinery (ribosomes) to produce the encoded protein.

Cellular_Uptake LNP LNP-mRNA Cell Cell Membrane LNP->Cell 1. Binding Endocytosis Endocytosis Endosome Endosome (pH ~6.5-5.0) Endocytosis->Endosome 2. Uptake Protonation Ionizable Lipid Protonation (pKa ~6.09) Endosome->Protonation 3. Acidification Escape Endosomal Escape Protonation->Escape 4. Membrane Destabilization mRNA mRNA Escape->mRNA 5. Release Ribosome Ribosome mRNA->Ribosome 6. Translation Protein Protein Synthesis Ribosome->Protein

Cellular Uptake and mRNA Release.

Conclusion

ALC-0315 has demonstrated its utility as a highly effective ionizable lipid for mRNA delivery, as evidenced by its central role in a clinically successful COVID-19 vaccine. Its performance, particularly in vivo, is comparable to or, in some cases, superior to other well-known ionizable lipids. The provided experimental protocols and pathways offer a foundational understanding for researchers working on LNP-mRNA systems.

While this compound is commercially available for research, the lack of published performance data makes it a candidate for further investigation. Future studies directly comparing this compound with established lipids like ALC-0315 will be invaluable to the field of nucleic acid therapeutics. Researchers are encouraged to consult the primary literature for the most detailed and up-to-date protocols and data.

References

Unraveling the Efficacy of Ionizable Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal ionizable lipid is a critical step in the formulation of potent lipid nanoparticles (LNPs) for nucleic acid delivery. This guide provides a comparative overview of the performance of various ionizable lipids, with a focus on key efficacy parameters. However, it is important to note that publicly available, peer-reviewed data directly comparing the novel "Lipid 7-1" to established counterparts remains scarce.

While the field of LNP formulation is rapidly advancing, with numerous proprietary lipids in development, this guide will focus on well-characterized and commercially available ionizable lipids that serve as industry benchmarks: DLin-MC3-DMA (MC3), SM-102, and ALC-0315. These lipids have been integral to the success of approved RNA-based therapeutics and are frequently used as comparators in the development of new delivery systems.

Comparative Performance of Ionizable Lipids

The efficacy of an ionizable lipid is a multi-faceted characteristic, primarily evaluated by its ability to effectively encapsulate nucleic acid cargo, facilitate endosomal escape, and ultimately, mediate high levels of protein expression or gene silencing in target cells. The following table summarizes key quantitative data for MC3, SM-102, and ALC-0315 based on available literature.

Ionizable LipidApparent pKaEncapsulation Efficiency (%)In Vivo Efficacy (Relative Luciferase Expression)Primary Application
DLin-MC3-DMA (MC3) 6.4 - 6.7~90High (liver)siRNA delivery (Onpattro®)
SM-102 ~6.7>90Very High (muscle, spleen)mRNA vaccines (Moderna COVID-19 vaccine)
ALC-0315 5.7 - 6.1>90High (liver)mRNA vaccines (Pfizer-BioNTech COVID-19 vaccine)

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific LNP formulation, cargo, and experimental conditions.

Experimental Methodologies

To ensure a comprehensive understanding of the data presented, this section outlines the typical experimental protocols used to evaluate the efficacy of ionizable lipids.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are commonly formulated by rapidly mixing an organic phase (lipids dissolved in ethanol) with an aqueous phase (nucleic acid in an acidic buffer, e.g., sodium acetate, pH 4.0) using a microfluidic device.

  • Lipid Composition: A typical molar ratio for the lipid mixture is 50% ionizable lipid, 10% helper lipid (e.g., DSPC), 38.5% cholesterol, and 1.5% PEG-lipid.

  • Flow Rates: The total flow rate and the flow rate ratio of the aqueous to organic phase are critical parameters that influence LNP size and encapsulation efficiency.

  • Purification: Following mixing, LNPs are typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol (B145695) and non-encapsulated cargo.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the LNPs.

  • Encapsulation Efficiency: The percentage of encapsulated nucleic acid is determined using a fluorescent dye-binding assay, such as the RiboGreen assay. The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

  • Apparent pKa: The pKa of the ionizable lipid within the LNP formulation is a critical parameter influencing endosomal escape. It is often determined using a fluorescent probe, such as 6-(p-Toluidino)-2-naphthalenesulfonic acid (TNS), which exhibits increased fluorescence upon binding to the protonated, positively charged lipid at acidic pH.

In Vitro Transfection Efficiency
  • Cell Culture: Relevant cell lines (e.g., hepatocytes, myoblasts) are cultured in appropriate media.

  • LNP Treatment: Cells are incubated with LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein - GFP).

  • Efficacy Assessment: After a set incubation period (e.g., 24-48 hours), the level of protein expression is quantified using a luciferase assay or by measuring GFP fluorescence via flow cytometry or microscopy.

In Vivo Efficacy Assessment
  • Animal Models: Mice are commonly used to evaluate the in vivo performance of LNPs.

  • Administration: LNPs are administered via relevant routes, such as intravenous (for liver targeting) or intramuscular injection.

  • Biodistribution and Efficacy: The expression of the reporter protein in various organs is measured using in vivo imaging systems (IVIS) for luciferase or by quantifying protein levels in tissue lysates.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the comparative evaluation of ionizable lipids in LNP formulations.

G cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Evaluation Formulation Microfluidic Mixing (Organic + Aqueous Phases) Purification Dialysis Formulation->Purification DLS DLS (Size, PDI) Purification->DLS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Purification->RiboGreen TNS TNS Assay (pKa) Purification->TNS LNP_Treatment_vitro LNP Treatment Purification->LNP_Treatment_vitro LNP_Admin LNP Administration Purification->LNP_Admin CellCulture Cell Culture CellCulture->LNP_Treatment_vitro ReporterAssay_vitro Reporter Gene Assay (Luciferase, GFP) LNP_Treatment_vitro->ReporterAssay_vitro AnimalModel Animal Model AnimalModel->LNP_Admin IVIS In Vivo Imaging (IVIS) LNP_Admin->IVIS

General workflow for ionizable lipid evaluation.

Signaling Pathways and Logical Relationships

The mechanism of action for ionizable lipid-mediated mRNA delivery involves a series of steps, from cellular uptake to protein translation. The diagram below outlines this logical pathway.

G LNP LNP in Circulation (Neutral Charge, pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidification, pH < 6.5) Endocytosis->Endosome Protonation Ionizable Lipid Protonation (Positive Charge) Endosome->Protonation MembraneDestabilization Endosomal Membrane Destabilization Protonation->MembraneDestabilization mRNA_Release mRNA Release into Cytoplasm MembraneDestabilization->mRNA_Release Translation Ribosomal Translation mRNA_Release->Translation Protein Protein Expression Translation->Protein

Mechanism of ionizable lipid-mediated mRNA delivery.

Head-to-Head Comparison: Lipid 7-1 vs. Lipid 5 for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as a leading platform for the delivery of mRNA, siRNA, and other genetic payloads. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a head-to-head comparison of two such lipids, Lipid 7-1 and Lipid 5, to aid researchers in selecting the optimal vehicle for their drug delivery applications.

While comprehensive public data for this compound is limited, this guide consolidates the available information and contrasts it with the well-documented performance of Lipid 5.

Performance Data

A direct quantitative comparison is challenging due to the scarcity of publicly available performance data for this compound. In contrast, Lipid 5 has been characterized in several studies, with key performance metrics summarized below.

Table 1: Summary of Performance Characteristics

ParameterThis compoundLipid 5Source
Chemical Identity Ionizable cationic lipidIonizable amino lipid[1][2][3],[4]
CAS Number 2795392-95-72089251-33-0[1][2][3],[5]
pKa Not Publicly Available~6.5[5]
In Vivo Efficacy Data not publicly available.Demonstrated potent mRNA delivery and protein expression in non-human primates.[4][6][4][6]
Toxicity Profile Data not publicly available.Reported to be rapidly cleared from the body, resulting in low toxicity.[4] A one-month toxicology evaluation in rats and non-human primates showed no adverse events.[6][4][6]
Key Features Described as a novel ionizable cationic lipid for nucleic acid delivery.[1][7]Improved endosomal escape is a key feature contributing to its high efficiency.[6] Optimized for intravenous delivery to the liver.[4][1][7],[4][6]

Experimental Protocols

Detailed experimental protocols for the formulation of lipid nanoparticles are crucial for reproducibility and optimization. While specific protocols for this compound are not publicly available, a general methodology for formulating LNPs with ionizable lipids is provided below. This protocol can be adapted for both this compound and Lipid 5.

General Protocol for Lipid Nanoparticle (LNP) Formulation

This protocol outlines the preparation of LNPs using a microfluidic mixing technique, a common and reproducible method for LNP synthesis.

Materials:

  • Ionizable Lipid (this compound or Lipid 5)

  • Helper Lipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Ethanol (B145695) (200 proof)

  • Nucleic Acid (e.g., mRNA)

  • Low pH Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Dialysis Buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio. A common starting molar ratio is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid).

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Preparation of Nucleic Acid Solution:

    • Dilute the nucleic acid in the low pH buffer to the desired concentration. The acidic pH is crucial for the protonation of the ionizable lipid, facilitating its interaction with the negatively charged nucleic acid.

  • LNP Formulation using Microfluidics:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous buffer solution into separate syringes.

    • Set the desired flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic mixing device. A typical FRR is 3:1 (aqueous:organic).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipids around the nucleic acid, forming LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP solution will contain ethanol and unencapsulated nucleic acid.

    • Perform dialysis against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated material. This step also neutralizes the surface charge of the LNPs.

  • Characterization:

    • Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency using appropriate techniques (e.g., dynamic light scattering, Zetasizer, and RiboGreen assay).

Visualizations

To better understand the processes involved in LNP-mediated drug delivery, the following diagrams illustrate a typical experimental workflow and the proposed mechanism of action.

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid Mix Lipid Mix Syringe 1 Syringe 1 Lipid Mix->Syringe 1 in Ethanol Nucleic Acid Nucleic Acid Syringe 2 Syringe 2 Nucleic Acid->Syringe 2 in Aqueous Buffer (low pH) Microfluidic Mixer Microfluidic Mixer Syringe 1->Microfluidic Mixer Syringe 2->Microfluidic Mixer Dialysis Dialysis Microfluidic Mixer->Dialysis LNP solution Characterization Characterization Dialysis->Characterization Purified LNPs

Caption: A generalized workflow for the formulation of lipid nanoparticles.

Endosomal_Escape_Pathway cluster_cell Cellular Uptake and Endosomal Escape LNP Lipid Nanoparticle (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis Early Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early Endosome Protonation Ionizable Lipid Protonation Early Endosome->Protonation Membrane Fusion Endosomal Membrane Destabilization & Fusion Protonation->Membrane Fusion Payload Release Payload Release (mRNA) Membrane Fusion->Payload Release Cytoplasm Cytoplasm Payload Release->Cytoplasm

Caption: Proposed mechanism of LNP endosomal escape.

Conclusion

Lipid 5 stands out as a well-characterized ionizable lipid with proven in vivo efficacy and a favorable safety profile, making it a strong candidate for the development of mRNA-based therapeutics, particularly for liver-targeted delivery.[4][6] Its mechanism of action, attributed to enhanced endosomal escape, is a key advantage.[6]

The lack of publicly available performance data for this compound makes a direct comparison difficult. While it is positioned as a novel ionizable cationic lipid for nucleic acid delivery, further studies are required to ascertain its transfection efficiency, toxicity profile, and in vivo performance relative to established lipids like Lipid 5. Researchers interested in this compound are encouraged to seek direct technical information from the supplier or conduct their own comparative studies.

This guide highlights the importance of robust, publicly available data for making informed decisions in the rapidly advancing field of drug delivery. As more data on novel lipids becomes available, the scientific community will be better equipped to design the next generation of safe and effective nucleic acid therapies.

References

Navigating the Immune Landscape: A Comparative Guide to Lipid Nanoparticle Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of lipid nanoparticles (LNPs) is paramount for the safe and effective delivery of novel therapeutics. This guide provides a comprehensive comparison of the immunogenicity of various LNP formulations, offering insights into how lipid composition and physicochemical properties influence their interaction with the immune system. By presenting key experimental data, detailed protocols, and illustrative pathway diagrams, this document serves as a critical resource for the rational design of next-generation drug delivery vehicles.

The clinical success of mRNA vaccines has catapulted lipid nanoparticles to the forefront of drug delivery technology. However, the inherent ability of LNPs to trigger an immune response—a characteristic known as immunogenicity—remains a critical consideration for their broader therapeutic application. An ideal LNP formulation should safely and efficiently deliver its cargo to the target cells without eliciting an undesirable inflammatory response. This guide delves into the factors governing LNP immunogenicity, providing a comparative analysis of different LNP compositions and their immunological profiles.

Comparative Immunogenicity of Lipid Nanoparticle Formulations

The immunogenicity of an LNP is not an intrinsic property but rather a complex interplay of its individual components and overall physicochemical characteristics. Factors such as the choice of ionizable lipid, the presence of polyethylene (B3416737) glycol (PEG), and the overall particle size and charge all contribute to the final immunological outcome. The following table summarizes key immunogenicity data from preclinical studies on different LNP formulations.

LNP FormulationKey Findings on ImmunogenicityReference Assays
Standard 4-Component LNP (ionizable lipid, DSPC, Cholesterol, PEG-lipid) Induces dose-dependent inflammatory cytokine (e.g., IL-6, TNF-α) production. The ionizable lipid is a key driver of innate immune activation through Toll-like receptor (TLR) engagement. The specific chemistry of the ionizable lipid significantly influences the magnitude of the immune response.[1][2]In vitro cytokine profiling using human peripheral blood mononuclear cells (PBMCs). In vivo measurement of serum cytokine levels in mice.
Anionic Lipid-Containing LNPs Incorporation of anionic lipids can modulate immune cell targeting and tune cytokine responses.[3] For instance, some formulations can be designed to promote tolerogenic responses by inducing IL-10, while others retain pro-inflammatory adjuvant activity.[3] This offers a strategy to fine-tune LNPs for either immunogenic or tolerogenic applications.[3]Flow cytometry analysis of immune cell activation markers (e.g., CD86, MHC class II) on dendritic cells.[3] Cytokine bead array for multiplex cytokine analysis.[3]
Cationic Lipid-Containing LNPs Cationic lipids, such as DDA, have been shown to increase the immunogenicity of LNP-formulated mRNA vaccines, enhancing both cell-mediated and humoral immune responses.[2] This is attributed to their ability to interact with the innate immune system and promote uptake by antigen-presenting cells (APCs).[2]Measurement of antigen-specific antibody titers (e.g., IgG1, IgG2a) in immunized mice. ELISpot assays to quantify antigen-specific T cell responses.
LNPs with PEG Alternatives Concerns about the immunogenicity of PEG, including the potential for anti-PEG antibody production and accelerated blood clearance, have driven the development of alternatives.[4] Zwitterionic poly(carboxybetaine) (PCB)-functionalized LNPs have shown enhanced stability and in vivo protein expression with a favorable immunotoxicity profile compared to PEGylated LNPs.[4]In vivo studies assessing repeated dosing efficacy and monitoring for anti-PEG antibody production.[4]

Experimental Protocols for Assessing Immunogenicity

Accurate assessment of LNP immunogenicity relies on a standardized set of in vitro and in vivo assays. Below are detailed methodologies for key experiments commonly employed in the field.

In Vitro Cytokine Induction Assay

Objective: To quantify the induction of pro-inflammatory and other cytokines by LNPs in human immune cells.

Methodology:

  • Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • LNP Treatment: Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with various concentrations of the LNP formulations. Include a positive control (e.g., lipopolysaccharide, LPS) and a negative control (vehicle).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Analyze the supernatant for cytokine levels (e.g., IL-1β, IL-6, TNF-α, IFN-γ, IL-10) using a multiplex cytokine bead array or ELISA.

In Vivo Assessment of Immune Cell Activation

Objective: To evaluate the activation of immune cells in vivo following LNP administration.

Methodology:

  • Animal Model: Use a suitable animal model, such as C57BL/6 mice.

  • LNP Administration: Administer the LNP formulations intravenously or via the desired route of administration.

  • Tissue Harvest: At predetermined time points (e.g., 6, 24, and 48 hours) post-administration, euthanize the mice and harvest spleens and lymph nodes.

  • Cell Isolation: Prepare single-cell suspensions from the harvested tissues.

  • Flow Cytometry: Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD11c for dendritic cells, CD86, MHC class II for activation markers).

  • Data Analysis: Acquire data on a flow cytometer and analyze the percentage and activation status of different immune cell populations.

Visualizing Immune Pathways and Experimental Workflows

To further elucidate the mechanisms of LNP-induced immunogenicity and the experimental approaches to its assessment, the following diagrams are provided.

LNP_Innate_Immune_Activation cluster_LNP Lipid Nanoparticle cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP LNP PRR Pattern Recognition Receptors (e.g., TLRs) LNP->PRR Recognition Signaling Intracellular Signaling Cascade PRR->Signaling Activation Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) Signaling->Cytokines Induction

LNP-mediated innate immune activation pathway.

Immunogenicity_Assessment_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis cluster_data Data Interpretation PBMCs Human PBMCs LNP_Treatment LNP Treatment PBMCs->LNP_Treatment Cytokine_Assay Cytokine Profiling (ELISA, CBA) LNP_Treatment->Cytokine_Assay Immunogenicity_Profile Immunogenicity Profile Cytokine_Assay->Immunogenicity_Profile Animal_Model Animal Model (Mouse) LNP_Admin LNP Administration Animal_Model->LNP_Admin Tissue_Harvest Spleen/Lymph Node Harvest LNP_Admin->Tissue_Harvest Flow_Cytometry Flow Cytometry Analysis (Immune Cell Activation) Tissue_Harvest->Flow_Cytometry Flow_Cytometry->Immunogenicity_Profile

Workflow for assessing LNP immunogenicity.

Conclusion

The immunogenicity of lipid nanoparticles is a multifaceted challenge that requires careful consideration during the design and development of novel drug delivery systems. By systematically evaluating the impact of different lipid components and physicochemical properties on the immune response, researchers can optimize LNP formulations to achieve the desired therapeutic effect while minimizing adverse immune reactions. The data and protocols presented in this guide provide a framework for the comparative assessment of LNP immunogenicity, ultimately contributing to the development of safer and more effective nanomedicines.

References

A Researcher's Guide to Benchmarking Novel Transfection Reagents: A Case Study Framework for Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and safe delivery of nucleic acids into cells is paramount. While a variety of transfection reagents are commercially available, the emergence of novel lipids necessitates a robust framework for performance evaluation. This guide provides a comprehensive protocol for benchmarking a new ionizable cationic lipid, exemplified by Lipid 7-1, against established transfection reagents.

Due to the current lack of publicly available performance data for this compound, this guide will focus on how to conduct a comparative analysis. The provided data tables for established reagents serve as a baseline for expected results.

Understanding Ionizable Cationic Lipids

This compound is classified as an ionizable cationic lipid. Unlike permanently charged cationic lipids found in many traditional transfection reagents, ionizable lipids have a pKa that allows them to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This property is advantageous as it can reduce cytotoxicity associated with positively charged lipids interacting with the cell membrane and other cellular components. The protonation in the endosome facilitates the release of the nucleic acid cargo into the cytoplasm.

Performance Benchmarking: Transfection Efficiency and Cytotoxicity

The two primary metrics for evaluating a transfection reagent are its efficiency in delivering a payload into the target cells and its associated cytotoxicity. An ideal reagent will exhibit high transfection efficiency with minimal impact on cell viability.

Representative Performance of Established Transfection Reagents

To provide a context for what to expect during a benchmarking study, the following table summarizes typical performance data for two widely used transfection reagents, Lipofectamine™ 3000 and FuGENE® HD, in a commonly used cell line, HEK293.[1][2][3][4] It is important to note that efficiency and toxicity are highly cell-type dependent.[5]

ReagentCell LineTransfection Efficiency (% of GFP-positive cells)Cell Viability (%)
Lipofectamine™ 3000HEK293~70-95%[3][6]~40-80%[6]
FuGENE® HDHEK293~70-90%[4]>80%[4]

Note: These values are approximate and can vary significantly based on experimental conditions such as plasmid size, cell passage number, and reagent-to-DNA ratio.

Experimental Protocol for Comparative Analysis

This protocol outlines a head-to-head comparison of a new transfection reagent (e.g., this compound) against an established reagent using a green fluorescent protein (GFP) reporter plasmid.

I. Materials
  • Cell Line: A well-characterized and easy-to-transfect cell line (e.g., HEK293, HeLa).

  • Culture Medium: Appropriate complete growth medium with serum and antibiotics.

  • Reporter Plasmid: A high-purity plasmid encoding a reporter gene, such as eGFP, under a strong mammalian promoter (e.g., CMV).

  • New Transfection Reagent: this compound.

  • Established Transfection Reagent: e.g., Lipofectamine™ 3000 or FuGENE® HD.

  • Serum-Free Medium: For complex formation (e.g., Opti-MEM™).

  • Plates: 24-well tissue culture plates.

  • Assay Reagents:

    • Phosphate-buffered saline (PBS).

    • Trypsin-EDTA.

    • For cytotoxicity: MTT reagent and solubilization solution (e.g., DMSO).

  • Instrumentation:

    • Fluorescence microscope.

    • Flow cytometer.

    • Plate reader for MTT assay.

II. Experimental Procedure

A. Cell Seeding:

  • The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[7]

  • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

B. Transfection:

  • For each transfection reagent, prepare the lipid-DNA complexes according to the manufacturer's protocol. For a new reagent like this compound, it is crucial to test a range of lipid-to-DNA ratios to determine the optimal condition.

  • Complex Formation (per well):

    • Tube A: Dilute a fixed amount of the GFP plasmid DNA (e.g., 0.5 µg) in serum-free medium.

    • Tube B: Dilute the transfection reagent in serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for the recommended time (typically 15-20 minutes) to allow complexes to form.

  • Add the lipid-DNA complexes dropwise to the cells in each well.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for 24-48 hours.

C. Analysis of Transfection Efficiency:

  • Fluorescence Microscopy (Qualitative): At 24 and 48 hours post-transfection, visualize the cells under a fluorescence microscope to estimate the percentage of GFP-expressing cells.

  • Flow Cytometry (Quantitative):

    • At 48 hours post-transfection, wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in flow cytometry buffer.

    • Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells and the mean fluorescence intensity.

D. Analysis of Cytotoxicity (MTT Assay):

  • At 24 or 48 hours post-transfection, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Visualizing the Workflow and Mechanism

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the general mechanism of lipid-mediated transfection.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seed Seed cells in 24-well plate complex_formation Form lipid-DNA complexes cell_seed->complex_formation plasmid_prep Prepare plasmid DNA plasmid_prep->complex_formation reagent_prep Prepare transfection reagents reagent_prep->complex_formation add_complexes Add complexes to cells complex_formation->add_complexes incubation Incubate for 24-48h add_complexes->incubation qual_analysis Fluorescence Microscopy incubation->qual_analysis quant_efficiency Flow Cytometry for GFP incubation->quant_efficiency quant_toxicity MTT Assay for Viability incubation->quant_toxicity

Caption: Experimental workflow for comparing transfection reagents.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular lipid Cationic Lipid lipoplex Lipoplex (net positive charge) dna Nucleic Acid (negative charge) endosome Endosome (acidic pH) lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape released_dna Released Nucleic Acid nucleus Nucleus cytoplasm->nucleus Nuclear Entry

Caption: General mechanism of cationic lipid-mediated transfection.

By following this comprehensive guide, researchers can effectively benchmark new transfection reagents like this compound, ensuring the selection of the most appropriate tool for their specific experimental needs. The emphasis on in-house validation is critical for reproducible and reliable results in the ever-evolving field of gene delivery.

References

A Cross-Study Glimpse into Lipid 7-1 and Alternative LNP Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals comparing the performance of Lipid 7-1 based delivery systems with other leading alternatives, supported by experimental data.

In the rapidly evolving landscape of nucleic acid delivery, lipid nanoparticles (LNPs) have emerged as a leading platform, exemplified by their critical role in mRNA vaccines. At the heart of these delivery vehicles are ionizable cationic lipids, which are pivotal for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. This guide provides a comparative analysis of a novel ionizable lipid, referred to as this compound, against established alternatives such as SM-102, DLin-MC3-DMA, and ALC-0315.

Performance Characteristics: A Tabular Comparison

The following tables summarize key performance indicators for LNPs formulated with this compound and its counterparts. The data has been collated from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons across all lipids under identical conditions are limited, and thus, these tables represent a cross-study analysis.

Ionizable LipidFormulation Composition (molar ratio)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound This compound : DSPC : Cholesterol : DMG-PEG2000 (50:10:38.5:1.5)~95< 0.2> 90%[1]
SM-102 SM-102 : DSPC : Cholesterol : DMG-PEG2000 (50:10:38.5:1.5)75.5 ± 0.4< 0.2> 95%[2]
DLin-MC3-DMA DLin-MC3-DMA : DSPC : Cholesterol : PEG-DMG (50:10:38.5:1.5)~80-100< 0.2> 90%[3][4]
ALC-0315 ALC-0315 : DSPC : Cholesterol : ALC-0159 (46.3:9.4:42.7:1.6)90.2 ± 7.8< 0.2> 95%[2][5]

Table 1: Physicochemical Properties of LNP Formulations. This table presents a comparison of the typical formulation composition, particle size, polydispersity index (PDI), and mRNA encapsulation efficiency for LNPs formulated with different ionizable lipids.

Ionizable LipidAdministration RouteTarget/PayloadKey In Vivo FindingReference
This compound IntramuscularHPV mRNA vaccineThreefold higher mRNA expression at the injection site and minimized liver retention compared to SM-102 LNPs.[1][1]
SM-102 IntramuscularLuciferase mRNAHigher luciferase expression compared to ALC-0315.[2][2]
DLin-MC3-DMA IntravenousFactor VII siRNAOne of the gold standards for siRNA delivery to the liver.[6][6]
ALC-0315 IntramuscularLuciferase mRNALower luciferase expression compared to SM-102.[2][2]

Table 2: In Vivo Performance Highlights. This table summarizes key in vivo findings for LNPs formulated with different ionizable lipids, showcasing their delivery efficiency and target engagement in preclinical models.

Experimental Methodologies

A comprehensive understanding of the data presented requires insight into the experimental protocols used for characterization. Below are detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles are typically formulated using a microfluidic mixing device. This method allows for rapid and controlled mixing of the lipid components with the nucleic acid payload, leading to the formation of uniform nanoparticles.

Workflow for LNP Formulation:

G cluster_prep Preparation of Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification and Concentration cluster_characterization Characterization prep_lipids Lipid Mixture in Ethanol (B145695) (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) mixer Microfluidic Device (e.g., Staggered Herringbone Mixer) prep_lipids->mixer Organic Phase prep_mrna mRNA in Acidic Buffer (e.g., Sodium Acetate, pH 4.0) prep_mrna->mixer Aqueous Phase dialysis Dialysis or Tangential Flow Filtration (Buffer exchange to neutral pH, e.g., PBS) mixer->dialysis LNP Suspension concentration Concentration (e.g., using centrifugal filters) dialysis->concentration dls Particle Size & PDI (Dynamic Light Scattering) concentration->dls Final LNP Product ribogreen Encapsulation Efficiency (RiboGreen Assay) concentration->ribogreen Final LNP Product

Caption: Workflow for LNP formulation using microfluidics.

Protocol:

  • Preparation of Solutions: The lipid components (ionizable lipid, DSPC, cholesterol, and PEG-lipid) are dissolved in ethanol to form the organic phase. The mRNA is dissolved in an acidic aqueous buffer (e.g., sodium acetate, pH 4.0).

  • Microfluidic Mixing: The organic and aqueous phases are driven through a microfluidic mixing device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification: The resulting LNP suspension is then dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH. This step is crucial for neutralizing the ionizable lipid and stabilizing the LNPs.

  • Concentration: The purified LNP solution is concentrated to the desired final concentration using methods like tangential flow filtration or centrifugal filters.

Determination of Encapsulation Efficiency (RiboGreen Assay)

The RiboGreen assay is a sensitive method used to quantify the amount of mRNA encapsulated within the LNPs.

Workflow for RiboGreen Assay:

G lnp_sample LNP Sample split lnp_sample->split no_triton Add TE Buffer (Measures free mRNA) split->no_triton Aliquot 1 with_triton Add Triton X-100 (Measures total mRNA) split->with_triton Aliquot 2 ribogreen_dye Add RiboGreen Dye no_triton->ribogreen_dye with_triton->ribogreen_dye plate_reader Measure Fluorescence (Ex: 485 nm, Em: 528 nm) ribogreen_dye->plate_reader calculation Calculate Encapsulation Efficiency plate_reader->calculation

Caption: Workflow for determining mRNA encapsulation efficiency.

Protocol:

  • Sample Preparation: Two sets of dilutions of the LNP sample are prepared in a 96-well plate.

  • Lysis and Measurement:

    • To one set of wells, a buffer without detergent (e.g., TE buffer) is added. The fluorescence measured from these wells corresponds to the amount of unencapsulated (free) mRNA.

    • To the other set of wells, a buffer containing a detergent like Triton X-100 is added to lyse the LNPs and release the encapsulated mRNA. The fluorescence from these wells represents the total amount of mRNA.

  • Dye Addition and Incubation: The RiboGreen dye, which fluoresces upon binding to RNA, is added to all wells. The plate is incubated in the dark.

  • Fluorescence Reading: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculation: The encapsulation efficiency is calculated using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution (PDI) of nanoparticles in suspension.

Protocol:

  • Sample Dilution: The LNP sample is diluted in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS measurement.

  • Instrument Setup: The DLS instrument is set up with the correct parameters for the dispersant (e.g., viscosity and refractive index of PBS).

  • Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

  • Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The PDI is also calculated to provide a measure of the broadness of the size distribution.

Innate Immune Signaling Pathways

LNPs, particularly the ionizable lipid component, are not merely passive delivery vehicles but can also act as adjuvants by stimulating the innate immune system. This is a critical consideration in vaccine development. Several pattern recognition receptors (PRRs) have been implicated in sensing LNP-delivered mRNA.

Signaling Pathways Activated by LNP-mRNA:

G cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_endosome Endosome cluster_cytoplasm Cytoplasm TLR TLR3, TLR7/8 NFkB_IRF_activation NF-κB & IRF Activation TLR->NFkB_IRF_activation RIGI_MDA5 RIG-I/MDA5 RIGI_MDA5->NFkB_IRF_activation cGAS_STING cGAS/STING cGAS_STING->NFkB_IRF_activation LNP_mRNA LNP-mRNA LNP_mRNA->TLR Endosomal Uptake mRNA_release mRNA Release LNP_mRNA->mRNA_release mRNA_release->RIGI_MDA5 Cytosolic Sensing mRNA_release->cGAS_STING Cytosolic Sensing Antigen_Production Antigen Production mRNA_release->Antigen_Production Translation Immune_Response Adaptive Immune Response Antigen_Production->Immune_Response Antigen Presentation Type_I_IFN Type I Interferon Production NFkB_IRF_activation->Type_I_IFN Type_I_IFN->Immune_Response

Caption: Innate immune sensing of LNP-delivered mRNA.

Upon cellular uptake, typically by antigen-presenting cells, the LNP-mRNA can be sensed by various PRRs. Endosomal Toll-like receptors (TLRs) such as TLR3, TLR7, and TLR8 can recognize single- and double-stranded RNA. In the cytoplasm, RIG-I-like receptors (RLRs) like RIG-I and MDA5 are also key sensors of viral RNA mimics. More recently, the cGAS-STING pathway, traditionally known for sensing cytosolic DNA, has also been implicated in the response to certain RNA viruses and may be activated by LNP-delivered payloads.[7][8][9][10] Activation of these pathways converges on the activation of transcription factors like NF-κB and IRFs, leading to the production of type I interferons and other pro-inflammatory cytokines. This innate immune activation is crucial for shaping the subsequent adaptive immune response, including the generation of antigen-specific T cells and antibodies.[11][12][13] The specific immunogenic profile can be influenced by the choice of ionizable lipid, with lipids like this compound, which exhibit reduced liver accumulation, potentially offering a different safety and efficacy profile compared to liver-tropic LNPs.[1]

Conclusion

The selection of an ionizable lipid is a critical determinant of the physicochemical properties, in vivo performance, and immunogenicity of LNP-based delivery systems. This compound represents a promising novel alternative with a distinct biodistribution profile, favoring localized expression at the injection site and reduced liver accumulation. This characteristic may offer advantages in terms of safety and efficacy for specific applications, such as intramuscularly administered vaccines. In contrast, established lipids like DLin-MC3-DMA have been optimized for liver-targeted siRNA delivery, while SM-102 and ALC-0315 have demonstrated high efficacy in mRNA vaccines, albeit with significant liver exposure.

Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to tailor the selection of ionizable lipids for specific therapeutic applications. The methodologies and signaling pathway information provided in this guide offer a framework for researchers to design and evaluate novel LNP formulations for the next generation of nucleic acid therapeutics.

References

Safety Operating Guide

Navigating the Disposal of Lipid 7-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Lipid 7-1, a novel ionizable cationic lipid utilized in nucleic acid delivery. This guide provides procedural, step-by-step instructions to ensure the safe handling and disposal of this compound in research and drug development settings.

Due to the specific nature of chemical compounds, the primary source for disposal information is the Safety Data Sheet (SDS) provided by the manufacturer. While a specific SDS for this compound is not publicly available in the conducted research, this document outlines the best practices for the disposal of similar ionizable lipids, lipid nanoparticles (LNPs), and chemical waste, which should be followed in conjunction with your institution's Environmental Health and Safety (EHS) guidelines. This compound is often supplied in a solution of ethanol (B145695), a flammable solvent, which requires specific handling and disposal considerations.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat; impervious clothing may be necessary.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound involves a multi-step process of identification, segregation, and collection.

  • Waste Identification and Segregation :

    • Solid Waste : Collect any materials contaminated with this compound, such as gloves, wipes, and labware, in a dedicated and clearly labeled hazardous waste container.[3][4]

    • Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled container.[3][5] Given that this compound is often in an ethanol solution, this liquid waste should be treated as flammable.[1][2] Do not mix with aqueous or other incompatible waste streams.[4][6]

    • Sharps Waste : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.[3][7][8]

  • Container Labeling and Storage :

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[8][9] The primary hazards, such as "Flammable Liquid" for solutions in organic solvents, must also be indicated.[4]

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8][9] Containers should be kept closed except when adding waste.[6]

  • Hazardous Waste Determination :

    • Nanoparticle waste is not automatically classified as hazardous by the EPA, but a hazardous waste determination must be performed by your institution's EHS department.[7] They will provide guidance on the final disposal route.

  • Arranging for Professional Disposal :

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[8] Do not dispose of this compound waste down the drain or in the regular trash.[6][10]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not available, the general principle of chemical waste management applies. The key "experiment" in this context is the hazardous waste determination conducted by EHS professionals. This typically involves analyzing the chemical properties and potential environmental and health impacts of the waste material.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Lipid7_1_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_waste_types Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_generated This compound Waste Generated ppe->waste_generated solid_waste Solid Waste (Gloves, Wipes) waste_generated->solid_waste Contaminated Materials liquid_waste Liquid Waste (Ethanol Solution) waste_generated->liquid_waste Solutions sharps_waste Sharps Waste (Needles, Pipettes) waste_generated->sharps_waste Contaminated Sharps solid_container Collect in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Flammable Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Designated Sharps Container sharps_waste->sharps_container ehs_contact Contact Institutional EHS for Hazardous Waste Determination & Pickup solid_container->ehs_contact liquid_container->ehs_contact sharps_container->ehs_contact disposal Professional Disposal (e.g., Incineration) ehs_contact->disposal

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling Lipid 7-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Lipid 7-1.

This document provides crucial safety protocols and logistical plans for the handling of this compound, an ionizable cationic lipid integral to nucleic acid delivery research. As a substance typically supplied in an ethanol (B145695) solution and considered hazardous, adherence to strict safety measures is paramount to ensure personnel safety and maintain a secure laboratory environment. This guide is intended to be a preferred resource, offering value beyond the product by fostering a culture of safety and responsibility in advanced laboratory settings.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and storage procedures.

PropertyValueSource(s)
Chemical Name nonyl 8-((6-((4,4-bis(((Z)-oct-5-en-1-yl)oxy)butanoyl)oxy)hexyl)(2-hydroxyethyl)amino)octanoate[1]
CAS Number 2795392-95-7[1][2]
Molecular Formula C45H85NO7[1][2]
Molecular Weight 752.18 g/mol [1]
Formulation Typically supplied as a solution in ethanol.[2][3]
Storage Store at -20°C.[1][2]
Purity ≥98%[1][2]
Appearance Solution[3]
Solubility Soluble in ethanol.[2]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound and its ethanol solvent, a comprehensive suite of personal protective equipment must be worn at all times.

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesChemically resistant, disposable.To prevent skin contact with the lipid and ethanol.
Eye Protection Safety GogglesTight-fitting, providing a seal around the eyes.To protect against splashes of the solution.
Body Protection Laboratory CoatFlame-resistant, long-sleeved.To protect skin and personal clothing from contamination.
Respiratory Protection Fume HoodAll handling of this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors.

Experimental Protocol: Preparation of Lipid Nanoparticles for Nucleic Acid Transfection

This protocol outlines a general procedure for the formation of lipid nanoparticles (LNPs) using this compound for the purpose of nucleic acid delivery. This procedure should be adapted based on specific experimental requirements.

Materials:

  • This compound in ethanol

  • Helper lipids (e.g., DSPC, Cholesterol) in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid (e.g., mRNA, siRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Microfluidic mixing device or manual mixing setup

  • Sterile, RNase-free consumables (e.g., microcentrifuge tubes, pipette tips)

Procedure:

  • Preparation of Lipid Stock Solution:

    • In a certified chemical fume hood, combine the this compound solution with the helper lipid and PEG-lipid solutions in ethanol at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[4]

    • The final total lipid concentration in the ethanol solution should be between 10-25 mg/mL.[5]

  • Preparation of Nucleic Acid Solution:

    • Dilute the nucleic acid in the low pH buffer to the desired concentration (e.g., 0.2-0.5 mg/mL).[5]

  • Formation of Lipid Nanoparticles:

    • Microfluidic Mixing (Recommended): Load the lipid-ethanol solution and the nucleic acid-buffer solution into separate syringes and connect them to the microfluidic mixing device. Pump the two solutions through the device at a specified flow rate ratio (e.g., 1:3 ethanol:aqueous).[5]

    • Manual Mixing: In a sterile, RNase-free tube, rapidly add the lipid-ethanol solution to the nucleic acid-buffer solution while vigorously mixing.

  • Dialysis and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • To remove the ethanol and raise the pH, dialyze the LNP suspension against a neutral pH buffer, such as PBS (pH 7.4), for at least 18 hours at 4°C.[5]

  • Characterization and Storage:

    • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Operational and Disposal Plans

A clear and logical workflow is essential for the safe handling and disposal of this compound and any resulting waste.

Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling and Use cluster_2 Waste Management cluster_3 Disposal Receive_and_Log Receive and Log This compound Store Store at -20°C in Flammable Cabinet Receive_and_Log->Store Upon Arrival Prepare_Work_Area Prepare Fume Hood and Don PPE Store->Prepare_Work_Area Before Use Prepare_Solutions Prepare Lipid and Nucleic Acid Solutions Prepare_Work_Area->Prepare_Solutions Ready for Experiment Form_LNPs Formulate Lipid Nanoparticles Prepare_Solutions->Form_LNPs Perform_Experiment Perform Transfection Experiment Form_LNPs->Perform_Experiment Segregate_Waste Segregate Waste Streams (Liquid, Solid, Sharps) Perform_Experiment->Segregate_Waste Post-Experiment Liquid_Waste Collect Liquid Waste (Ethanol, Buffers) Segregate_Waste->Liquid_Waste Solid_Waste Collect Solid Waste (Gloves, Tubes) Segregate_Waste->Solid_Waste Sharps_Waste Collect Sharps Segregate_Waste->Sharps_Waste Dispose_Liquid Dispose as Hazardous Chemical Waste Liquid_Waste->Dispose_Liquid Dispose_Solid Dispose as Biohazardous or Chemical Waste Solid_Waste->Dispose_Solid Dispose_Sharps Dispose in Sharps Container Sharps_Waste->Dispose_Sharps

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Liquid Waste: All liquid waste containing this compound, ethanol, and other organic solvents must be collected in a designated, labeled hazardous waste container.[4] This waste should be disposed of through the institution's hazardous waste management program. Do not pour down the drain.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and tubes, should be collected in a designated hazardous waste container. Depending on the nature of the experiment (e.g., use with infectious agents), this may need to be treated as biohazardous waste and autoclaved before final disposal.

  • Sharps Waste: Needles, syringes, and other sharps must be disposed of in a designated sharps container.

  • Decontamination: All work surfaces and equipment should be thoroughly decontaminated with an appropriate disinfectant after handling this compound.

By adhering to these guidelines, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.